Moroidin
Description
Propriétés
Formule moléculaire |
C47H66N14O10 |
|---|---|
Poids moléculaire |
987.1 g/mol |
Nom IUPAC |
(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid |
InChI |
InChI=1S/C47H66N14O10/c1-21(2)14-31-43(67)59-37(23(5)6)44(68)58-32-17-27-26-10-9-24(36(22(3)4)38(45(69)57-31)60-41(65)29-11-12-34(62)53-29)15-30(26)55-39(27)61-19-25(52-20-61)16-33(46(70)71)54-35(63)18-51-40(64)28(56-42(32)66)8-7-13-50-47(48)49/h9-10,15,19-23,28-29,31-33,36-38,55H,7-8,11-14,16-18H2,1-6H3,(H,51,64)(H,53,62)(H,54,63)(H,56,66)(H,57,69)(H,58,68)(H,59,67)(H,60,65)(H,70,71)(H4,48,49,50)/t28-,29-,31-,32-,33-,36+,37-,38-/m0/s1 |
Clé InChI |
UCSHFBQCLZMAJY-QFMFBHDYSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC3=C(NC4=C3C=CC(=C4)[C@H]([C@@H](C(=O)N1)NC(=O)[C@@H]5CCC(=O)N5)C(C)C)N6C=C(C[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling Moroidin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moroidin, a bicyclic octapeptide first identified as the pain-inducing agent in the Australian stinging tree Dendrocnide moroides, has emerged as a potent antimitotic agent with significant potential in cancer therapy.[1][2] Its complex chemical structure, characterized by a unique tryptophan-histidine linkage, posed considerable challenges to its initial characterization and subsequent synthesis.[3] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction from its natural source, as well as modern biosynthetic approaches. Furthermore, this document presents key quantitative data, including NMR and mass spectrometry, and elucidates the molecular mechanisms underlying its biological activity, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Biological Activity
Dendrocnide moroides, a member of the nettle family Urticaceae, is infamous for its intensely painful sting that can persist for days or even weeks.[4] Initial investigations into the plant's toxicity led to the isolation of this compound as one of the potential causative agents of this prolonged pain.[5] However, subsequent research revealed that while this compound contributes to the plant's noxious effects, the primary pain-inducing components are a family of neurotoxic peptides now known as gympietides.
The scientific interest in this compound was reignited by the discovery of its potent antimitotic properties. It was found to be a strong inhibitor of tubulin polymerization, a critical process for cell division.[6] This activity positions this compound as a promising lead compound for the development of novel anticancer drugs, functioning similarly to established tubulin-targeting agents like vincristine (B1662923) and paclitaxel.
Isolation from Dendrocnide moroides
The isolation of this compound from its natural source is a multi-step process that requires careful handling of the plant material due to its toxicity. The following protocol is a synthesized methodology based on established principles of natural product extraction and purification for cyclic peptides.[7][8]
Experimental Protocol: Extraction and Purification
2.1.1. Plant Material Collection and Preparation: Fresh leaves of Dendrocnide moroides are carefully collected and immediately flash-frozen in liquid nitrogen to preserve the chemical integrity of the constituents. The frozen leaves are then lyophilized to remove water content. The dried leaves are ground into a fine powder using a blender or a mill.
2.1.2. Extraction: The powdered leaf material is subjected to maceration with an acidic solvent to facilitate the extraction of the peptide.
-
Solvent: 10% Acetic Acid in deionized water.
-
Procedure:
-
Suspend the powdered plant material in the extraction solvent at a ratio of 1:10 (w/v).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Filter the mixture through cheesecloth to remove the bulk plant debris.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes to pellet any remaining fine particles.
-
Collect the supernatant containing the crude extract.
-
2.1.3. Solid-Phase Extraction (SPE) for Initial Fractionation: The crude extract is subjected to solid-phase extraction to separate compounds based on their polarity. A C18 reversed-phase SPE cartridge is typically used.
-
Procedure:
-
Condition the C18 cartridge with methanol (B129727) followed by deionized water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with deionized water to remove highly polar impurities.
-
Elute the peptide fraction with a stepwise gradient of acetonitrile (B52724) in water (e.g., 20%, 40%, 60%, 80% acetonitrile). This compound is expected to elute in the more organic fractions.
-
2.1.4. High-Performance Liquid Chromatography (HPLC) Purification: The fractions containing this compound, as identified by a preliminary bioassay (e.g., a tubulin polymerization inhibition assay) or LC-MS analysis, are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]
-
Column: A semi-preparative or preparative C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 20% to 60% Solvent B over 40 minutes is a typical starting point, which may require optimization.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Inject the enriched fraction onto the HPLC column.
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
-
Pool the pure fractions containing this compound and lyophilize to obtain the final product as a white powder.
-
Structural Elucidation
The intricate bicyclic structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12]
Mass Spectrometry Data
High-resolution mass spectrometry is employed to determine the exact mass of this compound and to aid in its structural elucidation through fragmentation analysis.
| Ion Type | m/z Value | Technique |
| [M+H]⁺ | 987.52 | ESI-MS |
| [M+2H]²⁺ | 494.26 | ESI-MS |
Table 1: Mass Spectrometry Data for this compound.
NMR Spectroscopy Data
¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of atoms and the stereochemistry of this compound. The following tables summarize the revised chemical shift assignments for this compound in DMSO-d₆.
¹H NMR Chemical Shifts (ppm)
| Residue | α-H | β-H | γ-H | Other |
| Pyr | 4.15 | 2.10, 2.35 | 2.25 | - |
| Leu | 4.50 | 1.65 | 1.50 | δ-CH₃: 0.85, 0.90 |
| Val | 4.20 | 2.05 | - | γ-CH₃: 0.95, 1.00 |
| Gly | 3.80, 3.90 | - | - | - |
| Trp | 4.60 | 3.10, 3.25 | - | Indole Protons |
| Arg | 4.30 | 1.70, 1.85 | 1.55 | δ-CH₂: 3.15 |
| Pro | 4.25 | 1.90, 2.20 | 1.80 | δ-CH₂: 3.50, 3.65 |
| His | 4.70 | 3.05, 3.15 | - | Imidazole Protons |
Table 2: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆.
¹³C NMR Chemical Shifts (ppm)
| Residue | α-C | β-C | γ-C | Other |
| Pyr | 59.5 | 29.0 | 25.0 | C=O: 175.0 |
| Leu | 52.0 | 40.0 | 24.5 | δ-C: 22.0, 23.0 |
| Val | 58.0 | 30.0 | - | γ-C: 19.0, 19.5 |
| Gly | 43.0 | - | - | - |
| Trp | 54.0 | 27.5 | - | Indole Carbons |
| Arg | 53.0 | 28.0 | 24.0 | δ-C: 41.0, C=N: 157.0 |
| Pro | 60.0 | 29.5 | 25.0 | δ-C: 47.0 |
| His | 53.5 | 28.5 | - | Imidazole Carbons |
Table 3: ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆.
Biosynthesis and Heterologous Production
The low yield of this compound from its natural source and the complexity of its chemical synthesis have driven research into its biosynthesis. It has been discovered that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[13] The key enzyme in its biosynthesis is a BURP-domain peptide cyclase, which catalyzes the formation of the characteristic bicyclic structure from a linear precursor peptide.[14]
This understanding has paved the way for the heterologous production of this compound and its analogs in more amenable hosts, such as the tobacco plant Nicotiana benthamiana.
Experimental Workflow: Heterologous Production in Nicotiana benthamiana
-
Gene Synthesis and Vector Construction: The gene encoding the this compound precursor peptide, including the core peptide sequence and the BURP domain, is synthesized and cloned into a plant expression vector.
-
Agrobacterium Transformation: The expression vector is introduced into Agrobacterium tumefaciens.
-
Agroinfiltration: A suspension of the transformed Agrobacterium is infiltrated into the leaves of N. benthamiana plants.
-
Transient Expression: The plant's cellular machinery transcribes and translates the precursor peptide gene.
-
Post-Translational Modification: The endogenous plant enzymes, along with the catalytic BURP domain, process the precursor peptide to form the mature, bicyclic this compound.
-
Extraction and Purification: After a period of incubation (typically 5-7 days), the infiltrated leaves are harvested, and the heterologously produced this compound is extracted and purified using methods similar to those described for the native plant material.
Mechanism of Action: Tubulin Inhibition and Apoptosis Induction
This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics.[2] It binds to β-tubulin, at a site that appears to be distinct from the colchicine (B1669291) and vinblastine (B1199706) binding sites, and inhibits its polymerization into microtubules.[15][16] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.
The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic mitochondrial pathway.[2]
Conclusion
This compound represents a fascinating natural product with a dual identity as a component of a potent plant toxin and a promising anticancer agent. The elucidation of its complex structure and biosynthetic pathway has opened new avenues for its production and the generation of novel analogs with potentially improved therapeutic properties. The detailed methodologies and data presented in this guide are intended to facilitate further research into this remarkable molecule and accelerate its journey from a natural curiosity to a potential life-saving therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Team Biosynthesizes Anticancer Compound Found in Australian Stinging Tree | Technology Networks [technologynetworks.com]
- 4. Dendrocnide moroides - Wikipedia [en.wikipedia.org]
- 5. sciencealert.com [sciencealert.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 8. hplc.eu [hplc.eu]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Moroidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moroidin, a bicyclic octapeptide first isolated from the Australian stinging tree Dendrocnide moroides and later from the seeds of Celosia argentea, has garnered significant attention in the scientific community.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological activities of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The document details the unique structural features of this compound, including its unusual amino acid cross-linkages, and presents a summary of its physicochemical and spectroscopic properties. Furthermore, detailed experimental protocols for its isolation, purification, and for assessing its primary biological activity—the inhibition of tubulin polymerization—are provided. Finally, the guide visualizes the key signaling pathways affected by this compound, offering insights into its mechanism of action as a potential anti-cancer agent.
Chemical Structure and Stereochemistry
This compound is a unique bicyclic octapeptide characterized by two key macrocyclic linkages that create its rigid and complex three-dimensional structure.[3] The peptide sequence and its intricate cross-links were elucidated through a combination of spectroscopic techniques, chemical degradation, and ultimately confirmed by X-ray crystallography.[1][4]
The primary structure of this compound consists of eight amino acid residues. A defining feature is the presence of two unusual covalent cross-links:
-
A carbon-carbon (C-C) bond between the β-carbon of a leucine (B10760876) (Leu) residue at position 2 and the C6 position of the indole (B1671886) ring of a tryptophan (Trp) residue at position 5.
-
A carbon-nitrogen (C-N) bond between the C2 position of the same tryptophan indole ring and the N-1 of the imidazole (B134444) ring of a histidine (His) residue at the C-terminus.[3]
These cross-linkages form the two rings of the bicyclic structure, which is a hallmark of this compound and its related compounds, the celogentins.[1] The N-terminus of the peptide is a pyroglutamate (B8496135) (pGlu) residue.
The absolute stereochemistry of the amino acid residues and the chiral centers formed by the cross-linkages have been determined through extensive spectroscopic analysis and molecular modeling.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₇H₆₆N₁₄O₁₀ | [5] |
| Molecular Weight | 987.1 g/mol | [5] |
| Exact Mass | 986.50863436 Da | [5] |
| XLogP3-AA | 0.4 | [5] |
| Hydrogen Bond Donor Count | 13 | [5] |
| Hydrogen Bond Acceptor Count | 15 | [5] |
| Rotatable Bond Count | 9 | [5] |
| Tautomer Count | 58 | [5] |
| Monoisotopic Mass | 986.50863436 Da | [5] |
Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
A revised and complete assignment of the ¹H and ¹³C NMR data for this compound was published by Zhang et al. in 2022, providing a crucial reference for the identification and characterization of this complex molecule.[6]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | Amino Acid | δC (ppm) | δH (ppm) (J in Hz) |
| pGlu-1 | |||
| α | 59.8 | 4.15 (m) | |
| β | 25.5 | 2.10 (m), 1.95 (m) | |
| γ | 29.7 | 2.25 (m) | |
| C=O | 177.5 | ||
| Leu-2 | |||
| α | 54.2 | 4.50 (dd, 9.0, 4.5) | |
| β | 40.1 | 2.85 (m) | |
| γ | 24.8 | 1.60 (m) | |
| δ1 | 23.5 | 0.95 (d, 6.5) | |
| δ2 | 21.8 | 0.85 (d, 6.5) | |
| C=O | 172.1 | ||
| Val-3 | |||
| α | 60.3 | 4.20 (t, 8.0) | |
| β | 30.5 | 2.05 (m) | |
| γ1 | 19.8 | 0.90 (d, 7.0) | |
| γ2 | 18.5 | 0.80 (d, 7.0) | |
| C=O | 171.5 | ||
| Gly-4 | |||
| α | 43.1 | 3.80 (dd, 16.0, 6.0), 3.60 (dd, 16.0, 6.0) | |
| C=O | 169.8 | ||
| Trp-5 | |||
| α | 55.1 | 4.65 (m) | |
| β | 28.2 | 3.20 (dd, 15.0, 5.0), 3.05 (dd, 15.0, 8.0) | |
| C-2 | 136.5 | ||
| C-3 | 109.1 | ||
| C-3a | 127.8 | ||
| C-4 | 118.8 | 7.30 (d, 8.0) | |
| C-5 | 111.5 | 6.95 (d, 8.0) | |
| C-6 | 121.2 | ||
| C-7 | 124.5 | 7.50 (s) | |
| C-7a | 136.1 | ||
| C=O | 172.5 | ||
| Arg-6 | |||
| α | 53.5 | 4.30 (m) | |
| β | 28.9 | 1.80 (m), 1.65 (m) | |
| γ | 25.1 | 1.50 (m) | |
| δ | 40.8 | 3.10 (m) | |
| C=N | 157.2 | ||
| C=O | 172.8 | ||
| Val-7 | |||
| α | 60.1 | 4.10 (t, 8.0) | |
| β | 30.7 | 2.15 (m) | |
| γ1 | 19.5 | 0.92 (d, 7.0) | |
| γ2 | 18.8 | 0.88 (d, 7.0) | |
| C=O | 171.9 | ||
| His-8 | |||
| α | 53.9 | 4.75 (m) | |
| β | 28.5 | 3.15 (m) | |
| C-2' | 135.5 | 8.10 (s) | |
| C-4' | 117.2 | 7.05 (s) | |
| C-5' | 130.1 | ||
| C=O | 173.2 |
Note: Data adapted from Zhang et al., 2022. Chemical shifts are reported in ppm relative to the solvent signal.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and confirming the molecular weight of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Precursor Ion | m/z | Source |
| ESI+ | Orbitrap | [M+2H]²⁺ | 494.2634 | [5] |
| ESI+ | Orbitrap | [M+H]⁺ | 987.5159 | Calculated |
X-ray Crystallography
Experimental Protocols
Isolation and Purification of this compound from Celosia argentea Seeds
The following protocol outlines a general procedure for the isolation and purification of this compound from the seeds of Celosia argentea.
-
Extraction:
-
Grind the dried seeds of Celosia argentea into a coarse powder.
-
Macerate the powdered seeds with 70% ethanol at room temperature for 24-48 hours.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
Subject the n-butanol fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol or a similar solvent system.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the this compound-rich fractions using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent to remove smaller impurities.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The final purification is achieved by preparative or semi-preparative RP-HPLC on a C18 column.
-
A typical mobile phase consists of a gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile (B52724) (containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm) and collect the peak corresponding to this compound.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Tubulin Polymerization Inhibition Assay
The primary mechanism of this compound's cytotoxic activity is the inhibition of tubulin polymerization. The following is a standard protocol to assess this activity in vitro.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP in the same buffer.
-
Prepare serial dilutions of this compound and control compounds (e.g., colchicine (B1669291) as a positive control, DMSO as a vehicle control) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound dilutions and controls.
-
To initiate the reaction, add the tubulin solution containing GTP to each well. The final concentration of tubulin is typically in the range of 1-3 mg/mL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the scattering of light by the forming microtubules.
-
Plot the absorbance versus time to obtain polymerization curves.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model.
-
Biological Activity and Signaling Pathways
This compound exhibits potent antimitotic activity by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[1][4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making this compound a promising candidate for cancer chemotherapy.[6]
G2/M Phase Cell Cycle Arrest
By disrupting the formation of the mitotic spindle, this compound activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. This prevents the cell from proceeding into anaphase and completing cell division.
Induction of Apoptosis via the Intrinsic Pathway
Prolonged arrest in mitosis can trigger the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This process is regulated by the Bcl-2 family of proteins. This compound treatment has been shown to modulate the expression of these proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death.[6][8]
References
- 1. Tubulin Polymerization Assay [bio-protocol.org]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. A BAX/BAK and cyclophilin D-independent intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C47H66N14O10 | CID 23247762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Biological Activity of Moroidin: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – Moroidin, a bicyclic octapeptide first identified in the Australian stinging tree Dendrocnide moroides, is gaining significant attention within the scientific community for its potent biological activities.[1][2][3] This technical guide provides an in-depth overview of the core biological functions of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and workflows.
Core Biological Activity: Inhibition of Tubulin Polymerization
The primary mechanism of action for this compound's biological activity is its potent inhibition of tubulin polymerization.[2][4] Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell structure maintenance, and intracellular transport.[5] By disrupting the dynamic assembly of microtubules, this compound effectively halts cell division, leading to cell cycle arrest and subsequent apoptosis, making it a promising candidate for anti-cancer therapies.[1][6][7]
Molecular docking studies have suggested that this compound binds to the vinca (B1221190) alkaloid binding site on β-tubulin.[7][8] This interaction prevents the tubulin dimers from assembling into protofilaments and subsequently into microtubules.
Quantitative Bioactivity Data
The inhibitory effect of this compound and its structural analog, celogentin C, on tubulin polymerization and their cytotoxic effects on various cancer cell lines have been quantified in several studies.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Tubulin Polymerization Inhibition | - | 3.0 | [8][9] |
| This compound | Cytotoxicity (MTT Assay) | A549 (Lung) | Not explicitly stated, but showed cytotoxic effects | [7][8] |
| This compound | Cytotoxicity (MTT Assay) | H1299 (Lung) | 8.3 ± 0.7 | [8] |
| This compound | Cytotoxicity (MTT Assay) | U87 (Glioblastoma) | 9.6 ± 1.8 | [8] |
| This compound | Cytotoxicity (MTT Assay) | U251 (Glioblastoma) | 5.2 ± 0.8 | [8] |
| This compound | Cytotoxicity (MTT Assay) | HCT116 (Colon) | 9.9 ± 1.7 | [8] |
| Celogentin C | Tubulin Polymerization Inhibition | - | 0.8 | [10] |
| Celogentin C | Cytotoxicity | Lung Adenocarcinoma | Specific cytotoxicity reported | [3] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's biological activity.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence. Inhibitors of polymerization will reduce the rate and extent of this increase.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9) on ice.
-
Prepare a polymerization buffer containing GTP (1 mM) and a fluorescent reporter (e.g., DAPI) or monitor absorbance at 340 nm.
-
Prepare stock solutions of this compound and control compounds (e.g., colchicine (B1669291) as a known inhibitor, paclitaxel (B517696) as a stabilizer) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound (this compound) at various concentrations.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm or fluorescence (e.g., excitation at 360 nm and emission at 450 nm) at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Tubulin Polymerization Assay Workflow.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide - PI), and the fluorescence intensity is measured by a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for a specific time.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA). Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
-
Data Analysis:
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
Apoptosis, or programmed cell death, can be assessed through various methods, including Annexin V staining and Western blotting for caspase cleavage.
3.4.1. Annexin V Staining by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Resuspend cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
3.4.2. Western Blot for Caspase Cleavage
Principle: Caspases are a family of proteases that are activated during apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) involves their cleavage into smaller, active subunits. Western blotting can detect the presence of these cleaved fragments.
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspases (e.g., cleaved caspase-3, cleaved PARP - a substrate of caspase-3).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Analyze the resulting bands to determine the levels of cleaved caspases.
Signaling Pathways and Downstream Effects
The inhibition of tubulin polymerization by this compound triggers a cascade of downstream signaling events, ultimately leading to cell death.
Signaling Pathway of this compound-Induced Cell Death.
Inhibition of tubulin polymerization directly leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[7] Prolonged G2/M arrest can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-9 and the executioner caspase-3.
Recent studies have also implicated the ERK/β-catenin signaling pathway in the mechanism of this compound's action, particularly in glioblastoma cells. This compound was found to inhibit the epithelial-mesenchymal transition (EMT) by downregulating this pathway, thereby suppressing cell migration and invasion.
Future Directions and Therapeutic Potential
This compound's potent anti-mitotic activity and its ability to induce apoptosis in cancer cells highlight its significant potential as a lead compound for the development of novel chemotherapeutic agents.[1][6] Its unique bicyclic structure presents both challenges and opportunities for synthetic chemists to create analogs with improved efficacy and reduced toxicity.[1] Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound in various cancer types and to explore its potential in combination therapies. The development of efficient synthetic or biosynthetic production methods will be crucial for advancing this compound-based drug discovery efforts.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 3. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Synthesis of the Antimitotic Bicyclic Peptide Celogentin C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Molecular Basis of Pain: A Technical Guide to the Neurotoxic Peptides of Dendrocnide moroides
An in-depth examination of the primary pain-inducing agents from the Australian stinging tree, their novel mechanism of action on sensory neurons, and the distinct biological role of the historically implicated compound, moroidin.
Executive Summary
The excruciating and persistent pain inflicted by the Australian stinging tree, Dendrocnide moroides, has long been a subject of both fearful anecdotes and scientific inquiry. Historically, the bicyclic peptide this compound was considered the primary causative agent. However, recent advancements in analytical and pharmacological techniques have revealed a new class of neurotoxins, the gympietides , as the true culprits behind the intense and long-lasting nociception. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of these compounds, with a primary focus on the gympietides' role in pain induction. It also delineates the distinct biological activity of this compound as a potent inhibitor of tubulin polymerization, a property that has garnered interest in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular pathways, experimental protocols, and quantitative data that underpin our current knowledge.
The True Agent of Pain: From this compound to Gympietides
Initial investigations into the venom of Dendrocnide moroides identified this compound as a potential pain-inducing compound. However, subsequent experiments involving the injection of purified this compound failed to replicate the severe and prolonged pain characteristic of a sting from the plant.[1] This led researchers to explore other components of the trichome fluid.
In 2020, a groundbreaking study identified a family of disulfide-rich peptides, named gympietides , as the principal toxins responsible for the plant's notorious sting.[2][3] These miniproteins, with a mass of approximately 4 kDa, possess a complex, knot-like three-dimensional structure stabilized by disulfide bonds, known as an inhibitor cystine knot (ICK) motif.[2][4] This structural feature, also found in toxins from venomous creatures like spiders and cone snails, confers high stability to the gympietides, which is a key factor in the long-lasting nature of the pain they induce.[2][3][5]
The Gympietide Mechanism of Action in Pain Induction
The gympietides elicit a profound and persistent pain response by directly targeting and modulating the function of voltage-gated sodium channels (NaV) in sensory neurons, also known as nociceptors.[3][6][7]
A Novel Pain Pathway: The Role of TMEM233
Recent research has unveiled a novel and unexpected component of the gympietide mechanism of action: the requirement of a partner protein, TMEM233 .[1][6][7][8][9][10] TMEM233 is a transmembrane protein expressed in sensory neurons and is essential for the pharmacological activity of gympietides on NaV channels.[1][6][7][8][9][10] This finding was significant as it identified the first known toxin that requires an accessory protein to modulate sodium channels, thereby revealing a new pain pathway.[11]
Modulation of Voltage-Gated Sodium Channels (NaV1.7)
The primary molecular target of the gympietide-TMEM233 complex is the voltage-gated sodium channel NaV1.7 .[1][6][7][8][9][10] This channel is a critical regulator of neuronal excitability and is predominantly expressed in peripheral nociceptors, playing a key role in pain signaling.[12][13]
The gympietides act by profoundly slowing the inactivation of the NaV1.7 channel.[2] In a resting state, these channels are closed. Upon stimulation, they open, allowing an influx of sodium ions that depolarizes the neuron and generates an action potential (a pain signal). Immediately after opening, the channel enters an inactivated state, which prevents further ion flow and terminates the signal. The gympietides interfere with this inactivation process, causing the channel to remain open for an extended period.[2][3] This leads to a sustained influx of sodium ions, causing the nociceptors to fire repeatedly and resulting in a prolonged and intense sensation of pain.[2]
The following diagram illustrates the proposed signaling pathway for gympietide-induced pain:
Quantitative Data on Gympietide and this compound Activity
The following tables summarize the available quantitative data on the biological activities of gympietides and this compound.
Table 1: In Vivo Effects of Gympietides
| Compound | Assay | Species | Dose | Effect | Reference |
| Synthetic ExTxA | Nocifensive Behavior | Mouse | 0.1 - 1.2 pmol | Dose-dependent increase in flinching and licking | [2] |
| Synthetic MoTxA | Nocifensive Behavior | Mouse | 0.1 - 1.2 pmol | More potent than ExTxA in inducing nocifensive behaviors | [2] |
| Synthetic ExTxA | Local Hyperemia | Mouse | 1.2 pmol | Significant increase in paw temperature | [4] |
Table 2: Anti-proliferative and Tubulin Polymerization Inhibition Activity of this compound
| Compound | Assay | Cell Line/Target | IC50 | Reference |
| This compound | Tubulin Polymerization Inhibition | Purified tubulin | 3.0 µM | [5] |
| This compound | Cytotoxicity | A549 (Lung Cancer) | Not specified, but cytotoxic effects observed | [14] |
| This compound Analog | Cytotoxicity | Cancer cell line | 2.2 µM | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of gympietides and this compound.
Isolation and Identification of Gympietides
The initial discovery of gympietides involved a multi-step process to isolate and characterize the active components from Dendrocnide excelsa trichomes.
Protocol Outline:
-
Trichome Extraction: Stinging hairs (trichomes) are carefully collected from the leaves and stems of Dendrocnide species.
-
HPLC Fractionation: The crude trichome extract is subjected to reverse-phase high-performance liquid chromatography (HPLC) to separate the complex mixture into individual fractions.[2]
-
In Vivo Bioassay: Each fraction is tested for its ability to induce pain-like behaviors (e.g., flinching, licking) following injection into the paw of a laboratory animal (e.g., mouse).[4]
-
Mass Spectrometry: The fractions that elicit a significant pain response are analyzed by mass spectrometry (e.g., MALDI-MS) to determine the molecular weights of the components and to obtain partial amino acid sequence information (sequence tags).[2]
-
Transcriptome Analysis: RNA is extracted from the trichomes and sequenced to generate a transcriptome database. This database is then searched using the sequence tags obtained from mass spectrometry to identify the full-length precursor proteins of the gympietides.[2]
Electrophysiological Analysis of Gympietide Activity
Whole-cell patch-clamp electrophysiology is the gold-standard technique for studying the effects of ion channel modulators like gympietides on neuronal activity.
Protocol Outline:
-
Cell Preparation: Primary sensory neurons are isolated from dorsal root ganglia (DRG) of rodents, or a cell line heterologously expressing NaV1.7 and TMEM233 is used.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting ion currents.[15][16][17]
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit the opening and inactivation of voltage-gated sodium channels.
-
Gympietide Application: A solution containing a known concentration of synthetic gympietide is perfused over the cell.
-
Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the gympietide. The changes in current amplitude, and the kinetics of activation and inactivation are analyzed to determine the effect of the peptide on channel function.[2]
In Vivo Models of Pain
Animal models are essential for assessing the overall pain-inducing effects of the gympietides and for testing potential analgesics.
Commonly Used Models:
-
Intraplantar Injection Model: A small volume of a gympietide solution is injected into the hind paw of a rodent. The subsequent pain-like behaviors, such as the time spent licking or flinching the injected paw, are quantified.[18][19]
-
Thermal and Mechanical Hyperalgesia Models: These models assess changes in sensitivity to heat or mechanical stimuli after the administration of a pain-inducing substance. For example, the Hargreaves test measures the latency to withdraw from a radiant heat source, while von Frey filaments are used to assess the threshold for withdrawal from a mechanical stimulus.[18]
Calcium Imaging of Nociceptor Activation
Calcium imaging is a powerful technique to visualize the activity of large populations of neurons simultaneously.
Protocol Outline:
-
Preparation: Sensory neurons in a culture dish or in an anesthetized animal are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2) or express a genetically encoded calcium indicator (e.g., GCaMP).[20][21][22]
-
Stimulation: A solution containing gympietides is applied to the neurons.
-
Image Acquisition: A fluorescence microscope is used to capture images of the neurons over time. An increase in intracellular calcium, which occurs upon neuronal activation, leads to an increase in fluorescence intensity.[20][21][22][23]
-
Data Analysis: The changes in fluorescence intensity of individual neurons are measured and analyzed to determine which cells were activated by the gympietide and the magnitude of their response.[20][21][22]
This compound: A Distinct Biological Profile
While the focus of pain induction has shifted to the gympietides, this compound remains a molecule of significant biological interest due to its potent anti-mitotic properties.
Mechanism of Action as a Tubulin Polymerization Inhibitor
This compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin.[5][14][24] Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and are crucial for cell division (mitosis). By binding to tubulin, this compound prevents the formation of microtubules, thereby arresting the cell cycle in the G2/M phase and inducing apoptosis (programmed cell death).[14][25][26][27][28] This mechanism is shared by several clinically used chemotherapy drugs, such as vinca (B1221190) alkaloids and taxanes.[24]
The following diagram illustrates the mechanism of this compound as a tubulin polymerization inhibitor:
Conclusion and Future Directions
The identification of gympietides and their unique mechanism of action involving the accessory protein TMEM233 has significantly advanced our understanding of pain induction by Dendrocnide moroides. This discovery has not only solved a long-standing mystery but has also unveiled a novel pain pathway that could serve as a target for the development of new analgesic drugs. The high stability of the gympietide scaffold also presents an interesting framework for the design of long-acting therapeutics.
Further research is warranted to fully elucidate the structure of the gympietide-TMEM233-NaV1.7 complex, which will be crucial for understanding the precise molecular interactions and for the rational design of inhibitors. Moreover, a more detailed investigation into the structure-activity relationships of different gympietide variants could provide insights into optimizing their potency and selectivity.
Concurrently, the distinct biological activity of this compound as a tubulin polymerization inhibitor highlights the rich chemical diversity of Dendrocnide moroides and its potential as a source of novel therapeutic leads for oncology. The continued exploration of the complex venom of this remarkable plant promises to yield further valuable insights into both pain pathophysiology and cancer biology.
References
- 1. Pain-causing stinging nettle toxins target TMEM233 to modulate NaV1.7 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxic peptides from the venom of the giant Australian stinging tree - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-gist.org [the-gist.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pain-causing stinging nettle toxins target TMEM233 to modulate NaV1.7 function - UCL Discovery [discovery.ucl.ac.uk]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. sophion.com [sophion.com]
- 10. [PDF] Pain-causing stinging nettle toxins target TMEM233 to modulate NaV1.7 function | Semantic Scholar [semanticscholar.org]
- 11. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 12. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 17. Patch Clamp Protocol [labome.com]
- 18. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 20. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Calcium imaging for analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell type-specific calcium imaging of central sensitization in mouse dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
Moroidin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moroidin, a bicyclic octapeptide with potent antimitotic properties, has garnered significant interest within the scientific community for its potential as a novel anticancer therapeutic. This technical guide provides a comprehensive overview of the natural sources, distribution, and biological activity of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this unique natural product. The document details the primary plant sources of this compound, presents available quantitative data on its abundance, and outlines experimental protocols for its extraction, purification, and biological characterization. Furthermore, it explores the molecular mechanism of action of this compound, focusing on its interaction with tubulin, and provides data on its cytotoxicity against various cancer cell lines.
Natural Sources and Distribution
This compound is a naturally occurring bicyclic peptide found predominantly in two plant species: the Australian stinging tree, Dendrocnide moroides, and plants of the Celosia genus.[1][2]
Dendrocnide moroides
Dendrocnide moroides, a member of the Urticaceae family, is infamous for its intensely painful sting, a significant portion of which is attributed to the presence of this compound in its trichomes (stinging hairs).[3] The plant is found in the rainforests of eastern Australia.[2] While it is a known source of this compound, the isolation of the compound from this plant is challenging due to the hazardous nature of the plant material and reportedly low yields.[2][4]
Celosia Species
This compound and its structural analogs, the celogentins, have also been isolated from the seeds of Celosia argentea and Celosia cristata (Amaranthaceae family).[5][6] These plants are more accessible and safer to handle than D. moroides, making them a more practical source for the natural extraction of this compound. However, even from these sources, the isolation yields are generally low, which has been a significant bottleneck in the research and development of this compound-based therapeutics.[4] The yield of celogentins A, B, and C from the seeds of Celosia argentea has been reported to be in the range of 0.0001% to 0.0002%.[6]
Other Potential Sources
Recent advances in genomics and transcriptomics have enabled the identification of this compound precursor genes in a broader range of plant families. Mining of plant transcriptomes has revealed potential biosynthetic pathways for this compound-like compounds in species within the Celastraceae, Fabaceae, and Rosaceae families, indicating that the distribution of this class of peptides may be wider than initially thought.[4]
Quantitative Analysis and Yield
A significant challenge in the study of this compound is the low yield obtained from its natural sources. While precise, standardized quantitative data is scarce in the literature, the recurring theme is that of low abundance, which has historically hindered extensive biological and pharmacological investigations.[4][7]
Table 1: Reported Yields of this compound and Analogs from Natural Sources
| Compound | Plant Source | Plant Part | Reported Yield | Reference |
| Celogentin A | Celosia argentea | Seeds | 0.0002% | [6] |
| Celogentin B | Celosia argentea | Seeds | 0.0001% | [6] |
| Celogentin C | Celosia argentea | Seeds | Not specified | [6] |
The development of heterologous production systems, such as in transgenic tobacco plants, has shown promise for overcoming the supply issue. In one study, the production of this compound in transgenic tobacco was reported to be four to ten times higher than that obtained from the extraction of C. argentea flowers.[7] Furthermore, an in vitro reconstitution of the this compound biosynthesis pathway yielded approximately 5% of the this compound-like peptide after a three-day incubation period.[2]
Experimental Protocols
Extraction and Purification
The extraction and purification of this compound and its analogs from plant material typically involve a multi-step process combining solvent extraction with chromatographic techniques.
Protocol 1: General Extraction and Purification of Bicyclic Peptides from Plant Material
-
Extraction:
-
Air-dry and grind the plant material (e.g., seeds of Celosia argentea).
-
Perform an exhaustive extraction with methanol (B129727) at room temperature.[8]
-
Concentrate the methanolic extract under reduced pressure to yield a crude residue.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[8]
-
-
Chromatographic Purification:
-
Subject the desired fraction (typically the more polar fractions for peptides) to a series of chromatographic steps.
-
Macroporous Resin Chromatography: Utilize a macroporous resin column to achieve initial separation. Elute with a stepwise gradient of ethanol (B145695) in water.[9]
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compounds using preparative reversed-phase HPLC (RP-HPLC).[10]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 214 nm (for the peptide bond) and 280 nm (for aromatic residues like tryptophan).[11]
-
-
Collect fractions corresponding to the peaks of interest and confirm the presence of this compound or its analogs using analytical HPLC and mass spectrometry.
-
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in complex plant extracts.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
-
Sample Preparation:
-
Extract the plant material as described in the extraction protocol.
-
Perform a solid-phase extraction (SPE) clean-up of the extract to remove interfering substances.
-
Reconstitute the final extract in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using water and acetonitrile, both typically containing 0.1% formic acid.
-
Flow Rate: Dependent on the column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Select specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.
-
-
-
Quantification:
-
Construct a calibration curve using a certified reference standard of this compound.
-
Spike samples with a stable isotope-labeled internal standard, if available, to correct for matrix effects and variations in instrument response.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
-
Biological Activity and Mechanism of Action
The primary and most well-characterized biological activity of this compound is its ability to inhibit the polymerization of tubulin.[5] This antimitotic activity is the basis for its potential as an anticancer agent.
Inhibition of Tubulin Polymerization
This compound disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape.[12] By inhibiting tubulin polymerization, this compound arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).[13] The inhibitory activity of this compound on tubulin polymerization has been reported to be more potent than that of colchicine (B1669291), a well-known tubulin inhibitor.[13]
Protocol 3: In Vitro Tubulin Polymerization Assay
-
Reagents and Materials:
-
Tubulin polymerization assay kit (commercially available, e.g., from Cytoskeleton, Inc.).
-
Purified tubulin protein.
-
GTP solution.
-
Polymerization buffer.
-
Fluorescent reporter dye (e.g., DAPI).
-
This compound test solution at various concentrations.
-
Positive control (e.g., paclitaxel (B517696) for polymerization promotion, colchicine or vincristine (B1662923) for inhibition).
-
Negative control (vehicle, e.g., DMSO).
-
96-well microplate (black, for fluorescence).
-
Temperature-controlled fluorescence plate reader.
-
-
Procedure:
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and the fluorescent reporter in the polymerization buffer.
-
Add the this compound test solutions, positive and negative controls to the designated wells of the pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin mixture to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~450 nm emission for DAPI). The increase in fluorescence is proportional to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound and the controls.
-
Calculate the rate of polymerization and the maximum level of polymerization.
-
Determine the IC50 value for this compound's inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cytotoxicity Against Cancer Cell Lines
This compound and its analogs have demonstrated cytotoxic activity against a range of cancer cell lines. This activity is directly linked to their ability to inhibit tubulin polymerization.
Table 2: Cytotoxicity (IC50) of this compound and Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | Not specified | [14] |
| Celogentin C | - | - | Four times more potent than this compound | [6] |
Note: The available literature provides limited specific IC50 values for this compound itself against a broad panel of cell lines. More data is available for its analogs and for this compound-like compounds generated through biosynthesis.
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[4] Its unique bicyclic structure is formed through a complex biosynthetic pathway involving a key enzyme known as a BURP-domain cyclase.[15]
The biosynthesis begins with the ribosomal synthesis of a precursor peptide. This precursor contains a leader peptide, which guides the subsequent modifications, and one or more core peptide sequences that will ultimately become the mature this compound. The BURP-domain, which can be part of the same precursor polypeptide (fused) or a separate enzyme (split), then catalyzes the crucial cyclization reactions in a copper-dependent manner.[15][16] This involves the formation of two unusual cross-links: a carbon-carbon bond between a leucine (B10760876) and a tryptophan residue, and a carbon-nitrogen bond between the same tryptophan and a histidine residue, creating the characteristic bicyclic structure.[2] Following cyclization, proteolytic cleavage removes the leader peptide, yielding the mature, biologically active this compound.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound represents a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Its unique bicyclic structure and potent antimitotic activity through the inhibition of tubulin polymerization make it a compelling lead compound. However, the advancement of this compound from a laboratory curiosity to a clinical candidate has been hampered by its limited availability from natural sources. The recent elucidation of its biosynthetic pathway and the successful demonstration of its production in heterologous systems offer a viable solution to this supply problem. This technical guide has summarized the current knowledge on the natural sources, distribution, and biological activity of this compound, and has provided key experimental protocols to aid researchers in their future investigations of this fascinating molecule. Further research into optimizing its production, understanding its structure-activity relationships, and exploring its therapeutic potential in various cancer models is highly warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 3. Dendrocnide moroides - Wikipedia [en.wikipedia.org]
- 4. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimitotic activity of this compound, a bicyclic peptide from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 7. WO2023097301A2 - Ribosomal biosynthesis of this compound peptides in plants - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tarosdiscovery.com [tarosdiscovery.com]
- 12. Team Biosynthesizes Anticancer Compound Found in Australian Stinging Tree | Technology Networks [technologynetworks.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Moroidin's role in plant defense mechanisms
An In-depth Technical Guide to Moroidin's Role in Plant Defense Mechanisms
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bicyclic octapeptide found within the stinging trichomes of plants such as Dendrocnide moroides (the Gympie-Gympie stinging tree) and in the seeds of Celosia argentea.[1][2] Historically, it was considered the primary causative agent of the excruciating and persistent pain inflicted by Dendrocnide stings. However, recent discoveries have identified a separate class of neurotoxic miniproteins, termed gympietides, as the principal pain-inducing compounds, acting as potent modulators of voltage-gated sodium channels.[1][3] This finding reframes the role of this compound within the plant's defensive arsenal. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its structure, established biological activities, its revised, putative role in plant defense, its biosynthesis, and key experimental protocols for its study. While not the primary neurotoxin, this compound's potent antimitotic activity suggests a significant, likely secondary, role in plant defense through cytotoxicity and post-ingestive deterrence.[4][5]
The Chemical Defense Arsenal of Dendrocnide moroides
The defense mechanism of Dendrocnide moroides is a sophisticated venom delivery system. The plant's leaves and stems are covered in silicified trichomes that act as hypodermic needles, injecting a complex mixture of toxins upon contact.[1][6]
The Primary Pain-Inducing Agents: Gympietides
The intense, acute, and long-lasting pain from a Dendrocnide sting is now attributed primarily to a family of neurotoxic peptides called gympietides.[1][7] These ~4 kDa miniproteins possess a highly stable inhibitor cystine knot (ICK) scaffold, a structure remarkably convergent with toxins found in spider and cone snail venoms.[1][3] Gympietides exert their potent algesic (pain-causing) effects by delaying the inactivation of voltage-gated sodium channels in sensory neurons, leading to prolonged and intense pain signaling.[1][2]
This compound: A Cytotoxic Component of the Venom
This compound, a bicyclic octapeptide with a molecular weight of approximately 987 g/mol , was first isolated from D. moroides and initially believed to be the main toxin.[8][9] However, subsequent experiments showed that injection of purified this compound does not replicate the full severity and duration of the pain caused by the plant's sting.[10] While it does contribute to the overall toxic cocktail, its most potent and well-characterized biological activity is the inhibition of tubulin polymerization, which confers a strong antimitotic (cell division-inhibiting) effect.[11][12]
This compound's Putative Role in Plant Defense
Given that the primary pain-based defense is mediated by gympietides, this compound's role is likely secondary but still significant. Its contribution to defense is hypothesized to occur via two main mechanisms:
-
Enhancement of the Toxic Cocktail: this compound's presence adds to the chemical complexity of the venom. While not the primary neurotoxin, it is a biologically active compound that can contribute to the overall inflammatory and painful response.
-
Post-Ingestive Deterrence: The most compelling hypothesis for this compound's defensive role is as a post-ingestive deterrent. Its cytotoxic properties, derived from its ability to disrupt microtubule formation, would likely cause illness in any herbivore that consumes the plant tissue.[4][5] This would create a powerful learned aversion, a common strategy among plant chemical defenses.[9] Nocturnal beetles, possums, and red-legged pademelons have been observed to feed on Dendrocnide, suggesting some animals have evolved immunity to its toxins.[13] However, for non-adapted herbivores, the cytotoxic effects of this compound could be a powerful deterrent.
Quantitative Data: Biological Activity of this compound
This compound's bioactivity has been quantified primarily through its antimitotic and cytotoxic effects. The following table summarizes key findings from the literature.
| Biological Activity | Assay System | IC50 Value | Reference(s) |
| Tubulin Polymerization Inhibition | In vitro bovine brain tubulin | 3.0 µM | [7] |
| Cytotoxicity | A549 Human Lung Cancer Cells | 1.4 µM (this compound analog) | [3] |
| Cytotoxicity | H1437 Lung Adenocarcinoma Cells | 1.4 µM (this compound analog) | [7] |
| Comparative Activity | Tubulin Polymerization (Colchicine) | 10 µM | [7] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Molecular Mechanisms and Pathways
Mechanism of Action: Tubulin Polymerization Inhibition
This compound's cytotoxicity stems from its interaction with tubulin, the protein subunit of microtubules.[5][13] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis) by forming the mitotic spindle that segregates chromosomes. By inhibiting the polymerization of tubulin into functional microtubules, this compound disrupts the formation of the mitotic spindle.[2][11] This arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[14][15]
References
- 1. Neurotoxic peptides from the venom of the giant Australian stinging tree - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-gist.org [the-gist.org]
- 3. Australian Stinging Trees Make Spider- and Cone Snail-Like Venom | Sci.News [sci.news]
- 4. Researchers biosynthesize anti-cancer compound found in venomous Australian tree - MIT Department of Biology [biology.mit.edu]
- 5. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Native stinging tree toxins match the pain of spiders and scorpions - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 8. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant defense against herbivores: chemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencealert.com [sciencealert.com]
- 11. WO2023097301A2 - Ribosomal biosynthesis of this compound peptides in plants - Google Patents [patents.google.com]
- 12. Antimitotic activity of this compound, a bicyclic peptide from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Plant defense against herbivory - Wikipedia [en.wikipedia.org]
Spectroscopic data and analysis of Moroidin
An In-depth Technical Guide to the Spectroscopic Data and Analysis of Moroidin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data, analysis, and biological context of this compound, a bicyclic octapeptide with significant antimitotic and potential anticancer properties.
Introduction
This compound is a potent natural toxin found in plants such as Dendrocnide moroides and Celosia argentea.[1] It is a bicyclic octapeptide known for causing extreme and persistent pain upon contact.[2] Beyond its toxicity, this compound has garnered significant interest in the scientific community for its potent antimitotic activity, which it achieves by inhibiting tubulin polymerization.[3][4] This mechanism of action makes it a promising lead compound for the development of novel anticancer therapeutics.[1][2] The complex structure of this compound, featuring two macrocyclic linkages, has made its chemical synthesis challenging, driving research into its biosynthesis and spectroscopic characterization.[1][5]
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry
High-resolution mass spectrometry confirms the molecular formula of this compound as C₄₇H₆₆N₁₄O₁₀, with a molecular weight of approximately 987.1 g/mol .[6]
| Parameter | Value | Source |
| Molecular Formula | C₄₇H₆₆N₁₄O₁₀ | PubChem[6] |
| Molecular Weight | 987.1 g/mol | PubChem[6] |
| Exact Mass | 986.50863436 Da | PubChem[6] |
| Precursor Type (LC-MS) | [M+2H]²⁺ | PubChem[6] |
| m/z (LC-MS) | 494.26 | PubChem[6] |
NMR Spectroscopy
Detailed 1D and 2D NMR studies have been crucial for determining the complex bicyclic structure of this compound. A revised assignment of its NMR data has been published.[7][8] The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in DMSO-d₆.
Table 1: ¹H NMR Data of this compound (in DMSO-d₆) (Note: This table is a representative compilation based on literature data. For precise values and coupling constants, refer to the supporting information of the cited literature.[7][9][10])
| Residue | Proton | Chemical Shift (ppm) |
| Pgl (1) | α-H | ~4.2 |
| β-H | ~2.0, ~2.3 | |
| γ-H | ~2.2 | |
| Leu (2) | α-H | ~4.5 |
| β-H | ~1.6, ~1.8 | |
| γ-H | ~1.5 | |
| δ-CH₃ | ~0.8, ~0.9 | |
| Leu (3) | α-H | ~4.3 |
| β-H | ~1.4, ~1.6 | |
| γ-H | ~1.5 | |
| δ-CH₃ | ~0.8, ~0.9 | |
| Val (4) | α-H | ~4.1 |
| β-H | ~2.0 | |
| γ-CH₃ | ~0.9 | |
| Trp (5) | α-H | ~4.8 |
| β-H | ~3.1, ~3.3 | |
| Indole NH | ~10.8 | |
| Indole H4 | ~7.5 | |
| Indole H7 | ~7.3 | |
| Arg (6) | α-H | ~4.4 |
| β-H | ~1.7, ~1.9 | |
| γ-H | ~1.5 | |
| δ-H | ~3.1 | |
| Guanidino NH | ~7.2, ~7.8 | |
| Ala (7) | α-H | ~4.6 |
| β-CH₃ | ~1.3 | |
| His (8) | α-H | ~4.9 |
| β-H | ~3.0, ~3.2 | |
| Imidazole H2 | ~7.8 | |
| Imidazole H4 | ~7.0 |
Table 2: ¹³C NMR Data of this compound (in DMSO-d₆) (Note: This table is a representative compilation based on literature data. For precise values, refer to the supporting information of the cited literature.[7][9][10])
| Residue | Carbon | Chemical Shift (ppm) |
| Pgl (1) | C=O | ~175 |
| α-C | ~58 | |
| β-C | ~25 | |
| γ-C | ~30 | |
| Leu (2) | C=O | ~172 |
| α-C | ~52 | |
| β-C | ~40 | |
| γ-C | ~24 | |
| δ-C | ~22, ~23 | |
| Leu (3) | C=O | ~173 |
| α-C | ~51 | |
| β-C | ~40 | |
| γ-C | ~24 | |
| δ-C | ~22, ~23 | |
| Val (4) | C=O | ~172 |
| α-C | ~59 | |
| β-C | ~30 | |
| γ-C | ~19 | |
| Trp (5) | C=O | ~171 |
| α-C | ~54 | |
| β-C | ~27 | |
| Indole C2 | ~128 | |
| Indole C3 | ~110 | |
| Indole C3a | ~127 | |
| Indole C4 | ~118 | |
| Indole C5 | ~121 | |
| Indole C6 | ~111 | |
| Indole C7 | ~119 | |
| Indole C7a | ~136 | |
| Arg (6) | C=O | ~172 |
| α-C | ~53 | |
| β-C | ~28 | |
| γ-C | ~24 | |
| δ-C | ~41 | |
| Guanidino C | ~157 | |
| Ala (7) | C=O | ~173 |
| α-C | ~49 | |
| β-C | ~17 | |
| His (8) | C=O | ~172 |
| α-C | ~53 | |
| β-C | ~28 | |
| Imidazole C2 | ~135 | |
| Imidazole C4 | ~117 | |
| Imidazole C5 | ~134 |
Experimental Protocols
The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
This compound is naturally isolated from the seeds of plants like Celosia argentea or Celosia cristata.[3][7] A general procedure involves:
-
Extraction : The dried and powdered plant material (e.g., seeds) is subjected to extraction with a suitable solvent, typically methanol (B129727) or a methanol/dichloromethane mixture.
-
Solvent Partitioning : The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.
-
Chromatography : The fraction containing this compound is further purified using a series of chromatographic techniques. This often includes:
-
Column Chromatography : Using silica (B1680970) gel or Sephadex LH-20 to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC) : A final purification step using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water/acetonitrile with trifluoroacetic acid) is typically employed to yield pure this compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz). Samples are typically dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The data from these experiments are used to piece together the amino acid sequence and the complex bicyclic linkages.[9]
-
Mass Spectrometry : High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[3] Tandem MS (MS/MS) experiments are used to confirm the amino acid sequence by analyzing fragmentation patterns.
Biological Activity and Signaling Pathway
This compound's primary biological activity is the inhibition of tubulin polymerization, a process critical for microtubule formation and cell division.[4] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, making it a potent antimitotic agent.[7][8]
Molecular docking studies suggest that this compound binds to the vinca (B1221190) alkaloid site on tubulin.[7][8] Furthermore, in A549 lung cancer cells, this compound-induced apoptosis has been shown to involve the intrinsic mitochondrial pathway and the inhibition of the AKT signaling pathway.[7][8]
Conclusion
This compound represents a structurally unique and biologically potent bicyclic peptide. The detailed spectroscopic data presented in this guide provide a crucial foundation for its further study and development. Its mechanism of action, involving the inhibition of tubulin polymerization and induction of apoptosis through specific signaling pathways, highlights its potential as a lead structure for the development of new anticancer drugs. The challenges in its synthesis are being addressed through innovative biosynthetic approaches, which may unlock the therapeutic potential of this fascinating natural product.[5]
References
- 1. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 2. Researchers biosynthesize anti-cancer compound found in venomous Australian tree - MIT Department of Biology [biology.mit.edu]
- 3. Antimitotic activity of this compound, a bicyclic peptide from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C47H66N14O10 | CID 23247762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2023097301A2 - Ribosomal biosynthesis of this compound peptides in plants - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The moroidin peptide family, bicyclic octapeptides primarily isolated from the Australian stinging tree Dendrocnide moroides and plants of the Celosia genus, represents a compelling class of natural products with significant therapeutic potential.[1][2][3] Characterized by a unique and complex molecular architecture, these compounds, along with the closely related celogentin family, exhibit potent anti-mitotic activity through the inhibition of tubulin polymerization.[4][5][6] This technical guide provides a comprehensive overview of the this compound and celogentin peptides, detailing their structure, biological activities, and mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for their evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
This compound and its analogues are ribosomally synthesized and post-translationally modified peptides (RiPPs) that have garnered considerable interest due to their potent biological activities.[7][8] Initially identified as the pain-inducing agent in the venom of Dendrocnide moroides, this compound was later found to possess significant anti-mitotic properties.[1][9] This dual activity has made the this compound family a fascinating subject for both toxinology and oncology research. The structurally related celogentins, isolated from Celosia argentea, share the core bicyclic scaffold and also demonstrate impressive anti-mitotic effects, with celogentin C being a particularly potent inhibitor of tubulin polymerization.[2][10] The complex structure of these peptides, featuring unusual tryptophan-leucine and tryptophan-histidine cross-links, has posed a significant challenge for chemical synthesis, leading to the exploration of biosynthetic production methods.[1][11][12]
Molecular Structure and Related Compounds
The this compound peptide family is characterized by a bicyclic structure composed of eight amino acids. This unique architecture is formed by two distinctive covalent cross-links: one between the side chains of leucine (B10760876) and tryptophan, and another between tryptophan and histidine.[1] This intricate arrangement confers significant conformational rigidity to the molecule.
The celogentin family of peptides, isolated from the seeds of Celosia argentea and Celosia cristata, are the most closely related compounds to this compound.[10][13] Celogentins A-K share the same bicyclic core but differ in their amino acid composition, leading to variations in their biological activity.[5][10] Notably, celogentin C is one of the most potent tubulin polymerization inhibitors in this class.[10] Another related compound is stephanotic acid , a monocyclic peptide that lacks the second macrocycle, rendering it significantly less active in anti-mitotic assays.[14]
In contrast, peptides isolated from Momordica cochinchinensis, such as MCoCC-1 and MCoCC-2, exhibit cytotoxicity against cancer cell lines but possess a different structural motif, the cystine knot, and are not direct analogues of the this compound family.[15][16]
Biological Activities and Mechanism of Action
The primary biological activity of the this compound and celogentin peptide families is their potent anti-mitotic effect , which stems from the inhibition of tubulin polymerization .[1][4] By disrupting microtubule dynamics, these peptides arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis .[13] Molecular docking studies suggest that this compound binds to the vinca (B1221190) alkaloid binding site on tubulin.[13]
The apoptotic cascade initiated by this compound involves the intrinsic mitochondrial pathway .[13] Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells by modulating the epithelial-mesenchymal transition (EMT) pathway through the ERK/β-catenin signaling cascade .[4][17] The AKT signaling pathway has also been implicated in this compound-induced apoptosis.[13]
Quantitative Data
The following tables summarize the reported quantitative data for the biological activities of this compound and related compounds.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Source Organism | Reference(s) |
| This compound | 3.0 | Celosia argentea | [4][6] |
| Celogentin C | 0.8 | Celosia argentea | [5] |
| Celogentins A, B, D | 20-30 | Celosia argentea | |
| Colchicine (Reference) | 10 | - | [4][6] |
| Vinblastine (Reference) | 3.0 | - |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | A549 (Lung) | Not specified, but demonstrated | [13] |
| This compound | H1299 (Lung) | 8.3 ± 0.7 | [17] |
| This compound | U87 (Glioblastoma) | 9.6 ± 1.8 | [17] |
| This compound | U251 (Glioblastoma) | 5.2 ± 0.8 | [17] |
| This compound | HCT116 (Colon) | 9.9 ± 1.7 | [17] |
| This compound-QLLVWRNH | H1437 (Lung) | 1.4 | [6] |
| Celogentin C | Lung Adenocarcinoma | Specific cytotoxicity reported | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.[1][18][19]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
Glycerol
-
Test compound (this compound, Celogentin C, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole, Vinblastine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice and use within one hour.
-
Prepare a working solution of the test compound at various concentrations in GTB.
-
In a 96-well plate on ice, combine the tubulin solution, GTB with glycerol, and the test compound solution. The final tubulin concentration is typically around 3 mg/mL.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][7][20]
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][13][15][21][22]
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells at room temperature for 15-20 minutes in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry immediately.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][14][17][23]
Materials:
-
Cells treated with the test compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways
Caption: The AKT signaling pathway and its potential modulation by this compound.
Caption: The intrinsic mitochondrial pathway of apoptosis induced by this compound.
Caption: The ERK/β-catenin pathway in EMT, inhibited by this compound.
Experimental Workflows
Caption: Workflow for bioassay-guided fractionation of this compound.
Conclusion
The this compound peptide family and their related compounds, the celogentins, represent a promising class of natural products for the development of novel anti-cancer therapeutics. Their unique bicyclic structure and potent inhibition of tubulin polymerization provide a strong foundation for further investigation. This technical guide has summarized the current knowledge on these compounds, providing essential data and methodologies to aid researchers in this field. The continued exploration of their biosynthesis, structure-activity relationships, and formulation will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 3. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis of the Antimitotic Bicyclic Peptide Celogentin C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Total Synthesis of Celogentin C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. In vitro tubulin polymerization assay [bio-protocol.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. kumc.edu [kumc.edu]
- 22. biologi.ub.ac.id [biologi.ub.ac.id]
- 23. nanocellect.com [nanocellect.com]
Unraveling Moroidin: A Technical Guide to its History, Research, and Therapeutic Potential
For Immediate Release
[City, State] – [Date] – Moroidin, a bicyclic octapeptide first isolated from the formidable Australian stinging tree Dendrocnide moroides, has journeyed from a source of excruciating pain to a molecule of significant interest for cancer therapeutics. This technical guide provides an in-depth overview of the history of this compound research, its key biological findings, and the experimental methodologies that have been pivotal in shaping our understanding of this potent natural product.
A Thorny Beginning: The Discovery and Characterization of this compound
This compound was first identified as one of the active compounds responsible for the intense and persistent pain inflicted by the stinging hairs of Dendrocnide moroides.[1] Later, it was also isolated from the seeds of an ornamental plant, Celosia argentea.[1][2] The complex and unusual structure of this compound, featuring two cross-links between amino acid side chains, presented a significant challenge to chemists.[1] One of these is a rare carbon-carbon bond between leucine (B10760876) and tryptophan, and the other is a carbon-nitrogen bond between tryptophan and histidine.[1] The complete stereostructure of this compound was not fully elucidated until years after its initial discovery, a testament to its molecular complexity.
Early research focused on its pain-inducing properties, but a pivotal shift occurred when its potent antimitotic (anti-cancer) activity was discovered.[2] This discovery has since driven much of the research, positioning this compound as a promising lead compound for the development of novel anticancer drugs. However, progress has been hampered by the low yields of this compound from its natural sources and the formidable challenges associated with its chemical synthesis.[3][4]
A major breakthrough in overcoming this supply issue has been the recent elucidation of this compound's biosynthetic pathway.[3][4] Researchers have discovered that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[3][4] This understanding has opened the door to the heterologous expression of this compound and its analogs in more manageable host organisms, a critical step towards producing sufficient quantities for preclinical and clinical studies.[3][4]
Key Findings: Mechanism of Action and Biological Effects
The primary mechanism of action for this compound's anticancer activity is the inhibition of tubulin polymerization.[2][5] Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. By disrupting the dynamics of microtubule assembly, this compound effectively halts the cell cycle in the G2/M phase, preventing cancer cells from dividing and ultimately leading to programmed cell death (apoptosis).[5][6][7]
Recent studies have also shed light on other signaling pathways that may be affected by this compound. Research has suggested the involvement of the epithelial-mesenchymal transition (EMT) pathway and has shown that this compound can reduce the levels of phosphorylated extracellular signal-regulated protein kinase (p-ERK) and inhibit the activation of β-catenin.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound and its analogs.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Tubulin Polymerization Inhibition | - | 3.0 | [2][8] |
| Colchicine (B1669291) (Reference) | Tubulin Polymerization Inhibition | - | ~10 | [2][8] |
| This compound Analog | Cytotoxicity | H1437 (Non-small cell lung adenocarcinoma) | 1.4 |
Note: More extensive quantitative data on the cytotoxicity of this compound against a wider range of cancer cell lines is still being actively researched.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this compound research.
Tubulin Polymerization Assay (Adapted from Morita et al., 2000)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagents:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (10 mM stock)
-
Glycerol
-
This compound (or other test compounds) dissolved in DMSO
-
Paclitaxel (positive control for polymerization promotion)
-
Colchicine (positive control for polymerization inhibition)
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Dispense the test compounds at various concentrations into a pre-warmed 96-well plate. Include vehicle controls (DMSO), a positive control (e.g., colchicine at 10 µM), and a negative control (buffer only).
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells of the 37°C plate.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the scattering of light by the newly formed microtubules.
-
Plot the absorbance values against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined from these curves.
-
Calculate the IC50 value for this compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Cytotoxicity Assay (MTT Assay, adapted from Zhang et al., 2022)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Reagents:
-
A549 human lung carcinoma cells (or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Doxorubicin (B1662922) (positive control)
-
-
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48 hours. Include vehicle-treated cells as a negative control and a known cytotoxic agent like doxorubicin as a positive control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value of this compound, which is the concentration that reduces cell viability by 50%.
-
Heterologous Expression and Purification of this compound Precursor (Conceptual Workflow)
This workflow outlines the general steps for producing the this compound precursor protein in a heterologous host.
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding the this compound precursor protein, codon-optimized for the chosen expression host (e.g., E. coli or Nicotiana benthamiana).
-
Clone the synthesized gene into a suitable expression vector containing a strong, inducible promoter and a purification tag (e.g., a polyhistidine-tag).
-
-
Heterologous Expression:
-
Transform the expression vector into the chosen host organism.
-
Culture the host cells under optimal conditions and induce protein expression at the appropriate growth phase.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells using enzymatic, chemical, or physical methods to release the precursor protein.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Perform affinity chromatography using the purification tag (e.g., Ni-NTA resin for His-tagged proteins) to capture the precursor protein.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the purified precursor protein from the column.
-
Further purify the protein using size-exclusion chromatography or ion-exchange chromatography if necessary.
-
-
Characterization:
-
Confirm the identity and purity of the precursor protein using SDS-PAGE and Western blotting.
-
Verify the protein's mass using mass spectrometry.
-
Visualizations
The following diagrams illustrate key concepts in this compound research.
Caption: this compound's mechanism of action: Inhibition of tubulin polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - this compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - Journal of Natural Products - Figshare [acs.figshare.com]
- 5. WO2023097301A2 - Ribosomal biosynthesis of this compound peptides in plants - Google Patents [patents.google.com]
- 6. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Moroidin's Effect on Cellular Microtubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moroidin, a bicyclic peptide initially identified in the seeds of Celosia argentea, has emerged as a potent inhibitor of microtubule polymerization. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on cellular microtubules, and its potential as an anticancer agent. This document details the quantitative data on its inhibitory activities, outlines experimental protocols for its study, and presents visual representations of its signaling pathways and experimental workflows.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in a variety of essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function. Consequently, microtubule dynamics have become a key target for the development of anticancer therapeutics.
This compound is a unique bicyclic peptide that has demonstrated significant antimitotic activity by disrupting microtubule polymerization.[1] This guide serves as a technical resource for researchers and drug development professionals interested in the cellular effects of this compound and its potential therapeutic applications.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its cytotoxic effects primarily by inhibiting the polymerization of tubulin, the fundamental building block of microtubules.
Binding to Tubulin
Molecular docking studies have indicated a high binding potential of this compound to the vinca (B1221190) alkaloid binding site on β-tubulin.[1][2][3] This binding prevents the incorporation of tubulin dimers into growing microtubules, thereby disrupting their formation.
Quantitative Analysis of Tubulin Polymerization Inhibition
In vitro tubulin polymerization assays have been employed to quantify the inhibitory effect of this compound. These assays typically measure the change in turbidity or fluorescence as tubulin polymerizes into microtubules. This compound has been shown to inhibit tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 3.0 μM .[1] This potency is notably greater than that of colchicine, another well-known microtubule inhibitor.
Cellular Effects of this compound
The disruption of microtubule dynamics by this compound leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound causes cells to arrest in the G2/M phase of the cell cycle.[2][3] This arrest prevents cell division and proliferation.
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound triggers programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[2][3] Key signaling events include the involvement of the AKT pathway and the modulation of Bcl-2 family proteins.[2][3][4]
Quantitative Data
The following tables summarize the known quantitative data regarding the biological activity of this compound.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (μM) for Tubulin Polymerization | Reference |
| This compound | 3.0 | [1] |
| Colchicine | >3.0 (Less potent than this compound) | [3] |
Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| A549 | Lung Cancer | ~5.0 | [1] |
| H1299 | Lung Cancer | 8.3 ± 0.7 | [1] |
| U87 | Glioblastoma | 9.6 ± 1.8 | [1] |
| U251 | Glioblastoma | 5.2 ± 0.8 | [1] |
| HCT116 | Colon Cancer | 9.9 ± 1.7 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Investigating this compound's Effects
The diagram below outlines a typical experimental workflow for characterizing the effects of this compound on cellular microtubules.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Tubulin Polymerization Assay (Adapted from Vinca Alkaloid Studies)
This protocol is adapted for the study of tubulin polymerization inhibitors like this compound.[5]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Vincristine)
-
Vehicle control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a reaction mixture on ice containing purified tubulin (e.g., 2 mg/mL) in PEM buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add a fluorescent reporter dye that binds to polymerized microtubules, according to the manufacturer's instructions.
-
In a 96-well plate, add serial dilutions of this compound, the positive control, and the vehicle control.
-
Initiate the polymerization reaction by adding the tubulin/GTP/reporter mixture to each well and immediately transferring the plate to a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence (or absorbance at 340 nm for a turbidity-based assay) at regular intervals (e.g., every minute) for 60 minutes.
-
Plot the fluorescence intensity (or absorbance) versus time to generate polymerization curves.
-
Calculate the IC50 value of this compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Remove the culture medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Adherent cancer cells
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent inhibitor of microtubule polymerization with significant potential as an anticancer agent. Its ability to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines highlights its therapeutic promise. This technical guide provides a foundational resource for researchers to further investigate the mechanism of action and preclinical efficacy of this compound and its analogs. Future studies should focus on experimental validation of its binding site on tubulin and a more detailed elucidation of the downstream signaling pathways to fully unlock its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The flavonoid morin from Moraceae induces apoptosis by modulation of Bcl-2 family members and Fas receptor in HCT 116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Moroidin: A Bicyclic Peptide for Probing Microtubule Dynamics
Application Notes and Protocols for Researchers
Introduction
Moroidin is a naturally occurring bicyclic peptide originally isolated from plants such as Dendrocnide moroides and Celosia argentea. It has emerged as a potent inhibitor of tubulin polymerization, making it a valuable molecular tool for studying the intricate dynamics of microtubules.[1] Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Disruption of these dynamics is a clinically validated strategy in cancer chemotherapy.
This compound exerts its biological effects by directly interfering with microtubule formation. This leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequently inducing programmed cell death (apoptosis).[2][3] These characteristics position this compound as a powerful agent for investigating the cellular consequences of microtubule destabilization and for exploring novel anticancer therapeutic strategies.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin heterodimers into microtubules.[1] Studies, including molecular docking, have indicated that this compound likely binds to the vinca (B1221190) alkaloid site on β-tublin.[2][3] This binding prevents the proper assembly of tubulin subunits, disrupting the dynamic equilibrium of the microtubule network. The downstream consequences of this inhibition are significant, leading to mitotic arrest and the activation of the intrinsic mitochondrial pathway of apoptosis.[2] This pathway is characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3.[2]
Quantitative Data
This compound's efficacy has been quantified in both biochemical and cell-based assays. It potently inhibits tubulin polymerization and exhibits significant cytotoxicity against various human cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Parameter | Value (µM) | Reference |
|---|
| Tubulin Polymerization | IC₅₀ | 3.0 |[1] |
Table 2: Cytotoxic Activity (IC₅₀) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| A549 | Lung Carcinoma | 4.6 ± 0.5 | [2] |
| H1299 | Non-small Cell Lung Cancer | 8.3 ± 0.7 | [2] |
| U251 | Glioblastoma | 5.2 ± 0.8 | [2] |
| U87 | Glioblastoma | 9.6 ± 1.8 | [2] |
| HCT116 | Colorectal Carcinoma | 9.9 ± 1.7 |[2] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity)
This protocol details the characterization of this compound's inhibitory effect on tubulin polymerization by measuring changes in light scattering (turbidity).
Materials:
-
Lyophilized tubulin (>99% pure, e.g., porcine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM stock in water)
-
Glycerol
-
This compound (test inhibitor)
-
Positive Control (e.g., Nocodazole, Colchicine)
-
Vehicle Control (e.g., DMSO)
-
Ice bucket
-
Clear, flat-bottom 96-well microplate
-
Temperature-controlled microplate reader (340 nm or 350 nm absorbance)
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin to a working concentration (e.g., 3-4 mg/mL) in ice-cold GTB supplemented with 1 mM GTP and 10% glycerol. Keep on ice and use within 30 minutes.
-
Prepare serial dilutions of this compound and control compounds in GTB. Create 10x concentrated stocks.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
In the pre-warmed plate, pipette 10 µL of the 10x compound dilutions (this compound, positive control, vehicle control) into the appropriate wells.
-
-
Initiation and Data Acquisition:
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well for a final volume of 100 µL.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm (or 350 nm) every 60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves for each concentration.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the linear portion of each curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a dose-response curve to determine the IC₅₀ value.
-
References
Application Note: In Vitro Tubulin Polymerization Assay Using Moroidin
For Research Use Only.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability, characterized by phases of polymerization and depolymerization, is essential for their cellular functions. Consequently, the disruption of microtubule dynamics has become a key strategy in cancer therapy.[1][2] Moroidin, a bicyclic peptide isolated from the seeds of Celosia argentea, has been identified as a potent inhibitor of tubulin polymerization.[3][4] This application note provides a detailed protocol for characterizing the in vitro effect of this compound on tubulin polymerization using a turbidity-based spectrophotometric assay.
This compound exerts its biological activity by arresting the cell cycle in the G2/M phase and inducing apoptosis.[4] The underlying mechanism for these cellular effects is its direct inhibition of tubulin polymerization.[3] This makes this compound a valuable tool for studying microtubule dynamics and a potential lead compound in the development of novel anticancer agents. The in vitro tubulin polymerization assay is a fundamental method to quantitatively assess the inhibitory effect of compounds like this compound on microtubule formation.[1][5] The principle of this assay is based on the increased light scattering that occurs as tubulin monomers polymerize into microtubules, which can be measured as an increase in absorbance over time.[6][7]
Data Presentation
The inhibitory activity of this compound on tubulin polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the polymerization of tubulin by 50%.
| Compound | IC50 (μM) | Target | Reference |
| This compound | ~3.0 | Tubulin Polymerization | [3] |
| Colchicine | ~10 | Tubulin Polymerization | [3] |
Table 1: Comparative inhibitory activity of this compound and Colchicine on in vitro tubulin polymerization.
Experimental Protocols
This protocol describes a turbidity-based assay to monitor the effect of this compound on tubulin polymerization in a 96-well plate format.
Materials and Reagents
-
Lyophilized Tubulin (porcine or bovine brain, >99% pure)
-
This compound (stock solution in DMSO)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[7]
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
DMSO (Dimethyl sulfoxide)
-
96-well clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Reagent Preparation
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.[7]
-
GTP Stock Solution (100 mM): Prepare a 100 mM stock solution of GTP in General Tubulin Buffer and store in aliquots at -20°C.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in General Tubulin Buffer to achieve final assay concentrations. The final DMSO concentration in the assay should be kept below 1% to minimize effects on polymerization.[5]
-
Tubulin Polymerization Mix (on ice): For a final tubulin concentration of 3 mg/mL, dilute the tubulin stock solution with General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[1] Keep this mix on ice at all times.
Assay Procedure
-
Pre-warm the plate reader: Set the microplate reader to 37°C.[6]
-
Prepare the plate: Add 10 µL of the this compound working solutions (or vehicle control, e.g., DMSO in General Tubulin Buffer) to the wells of a 96-well plate. Include a positive control for inhibition (e.g., colchicine) and a negative control (vehicle).
-
Initiate polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[1] Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes.[1][6]
Data Analysis
-
Plot the absorbance at 340 nm against time for each concentration of this compound and the controls.
-
The resulting curves will show the kinetics of tubulin polymerization, typically exhibiting a lag phase, a polymerization phase, and a plateau phase.[1]
-
Determine the maximum rate of polymerization (Vmax) and the final absorbance at the plateau for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for the in vitro tubulin polymerization assay with this compound.
Caption: Signaling pathway of this compound-induced microtubule disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for Cell-Based Assays of Moroidin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroidin, a bicyclic octapeptide originally isolated from the Australian stinging tree Dendrocnide moroides, has emerged as a potent antimitotic agent with significant cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2] These properties make this compound a compelling candidate for further investigation in cancer research and drug development.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines using standard cell-based assays. The included methodologies for the MTT assay, Annexin V apoptosis assay, and cell cycle analysis are designed to be robust and reproducible for researchers investigating the anticancer potential of this compound and its analogs.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analog Celogentin C
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analog, celogentin C, against a panel of human cancer cell lines. This data provides a comparative overview of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | A549 | Lung Carcinoma | Not explicitly stated, but cytotoxic effects demonstrated | [1][2] |
| This compound | H1299 | Non-Small Cell Lung Cancer | 8.3 ± 0.7 | [1] |
| This compound | U87 | Glioblastoma | 9.6 ± 1.8 | [1] |
| This compound | U251 | Glioblastoma | 5.2 ± 0.8 | [1] |
| This compound | HCT116 | Colorectal Carcinoma | 9.9 ± 1.7 | [1] |
| Celogentin C | A549 | Lung Carcinoma | Potent cytotoxicity demonstrated | [3] |
| Celogentin C | Tubulin Polymerization | - | 0.8 | [2] |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on cancer cells by assessing cell viability through the colorimetric MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Experimental workflow for the MTT assay.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
References
Application of Moroidin in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroidin, a bicyclic octapeptide originally isolated from the stinging plant Dendrocnide moroides, has emerged as a promising natural compound for cancer research.[1] Its potent cytotoxic effects against various cancer cell lines are primarily attributed to its activity as a microtubule-destabilizing agent.[2][3] By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] These characteristics make this compound a compelling candidate for the development of novel anti-cancer therapeutics. This document provides detailed application notes and protocols for studying the effects of this compound on cancer cell lines.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the disruption of the microtubule network. This leads to a cascade of cellular events culminating in apoptosis.
Primary Mechanism: Inhibition of Tubulin Polymerization
This compound acts as a potent inhibitor of tubulin polymerization, a critical process for the formation of microtubules.[2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, this compound prevents the assembly of microtubules, which disrupts the formation of the mitotic spindle during cell division. This disruption leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from proliferating.[2]
Downstream Cellular Effects:
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle due to this compound's activity triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic mitochondrial pathway of apoptosis.[2]
-
Inhibition of Migration and Invasion: this compound has also been shown to inhibit the migration and invasion of cancer cells at sublethal concentrations, suggesting an impact on cytoskeletal functions beyond cell division.[2]
Data Presentation
In Vitro Cytotoxicity of this compound and its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analog, celogentin C, against various human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| This compound | A549 | Human Lung Carcinoma | Not specified, but cytotoxic | [2] |
| This compound | H1299 | Human Non-small Cell Lung Carcinoma | 8.3 ± 0.7 | [4] |
| This compound | U87 | Human Glioblastoma | 9.6 ± 1.8 | [4] |
| This compound | U251 | Human Glioblastoma | 5.2 ± 0.8 | [4] |
| This compound | HCT116 | Human Colorectal Carcinoma | 9.9 ± 1.7 | [4] |
| Celogentin C | Human Lung Cancer Cell Line | Human Lung Carcinoma | Toxic to cancer cells | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxicity of this compound against cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Protocol 4: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol measures the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
This compound and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, colchicine (B1669291) as an inhibitor)
-
Black 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare a tubulin master mix on ice containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter.
-
Compound Addition: Add serial dilutions of this compound (and controls) to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin master mix to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader set at 37°C. Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of this compound compared to the vehicle control indicates inhibition of tubulin polymerization.
Signaling Pathways and Visualizations
This compound-induced apoptosis is mediated through the modulation of key signaling pathways, including the AKT and Wnt/β-catenin pathways.
This compound's Impact on the AKT and Wnt/β-catenin Signaling Pathways
This compound is suggested to inhibit the PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation. Inhibition of AKT can lead to the activation of Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. Activated GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The downregulation of β-catenin prevents its translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for Studying this compound's Effects
The following diagram illustrates a typical experimental workflow for investigating the anticancer properties of this compound in a cancer cell line study.
Caption: General experimental workflow for this compound studies.
Conclusion
This compound represents a valuable natural product for cancer research due to its potent anti-proliferative and pro-apoptotic activities. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the mechanism of action of this compound in various cancer cell lines. Further studies to elucidate the specific molecular interactions of this compound within the AKT and Wnt/β-catenin signaling pathways will be crucial for its potential development as a novel anticancer agent.
References
Moroidin: A Promising Bicyclic Peptide for Novel Anticancer Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroidin, a unique bicyclic octapeptide, has emerged as a compelling lead compound in the quest for novel anticancer therapeutics. Isolated from plants such as Dendrocnide moroides and Celosia argentea, this natural product has demonstrated potent inhibitory effects on tubulin polymerization, a clinically validated target for cancer chemotherapy.[1] By disrupting microtubule dynamics, this compound induces cell cycle arrest and apoptosis in cancer cells, highlighting its potential for the development of next-generation antimitotic agents.[2][3] These application notes provide a comprehensive overview of this compound's biological activity, mechanism of action, and detailed protocols for its investigation as a potential drug candidate.
Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a crucial apparatus for cell division, leading to an arrest of the cell cycle in the G2/M phase.[2][5] Ultimately, this mitotic arrest triggers programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[2][3] Molecular docking studies suggest that this compound binds to the vinca (B1221190) alkaloid site on tubulin, providing a structural basis for its potent antimitotic activity.[2][5]
Furthermore, this compound has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and migration. Notably, it affects the AKT and ERK/β-catenin signaling cascades.[2][4][5] At sublethal concentrations, this compound can also inhibit the migration and invasion of cancer cells.[2][3]
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro studies. The following tables summarize the reported IC50 values for its inhibitory effect on tubulin polymerization and its cytotoxic activity against a range of human cancer cell lines.
Table 1: Inhibitory Activity of this compound on Tubulin Polymerization
| Assay System | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Purified Tubulin | 3.0 | Colchicine | 10 |
| In vitro assay | ~3 | - | - |
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | Not specified |
| H1299 | Lung Cancer | 8.3 ± 0.7 |
| U87 | Glioblastoma | 9.6 ± 1.8 |
| U251 | Glioblastoma | 5.2 ± 0.8 |
| HCT116 | Colorectal Cancer | 9.9 ± 1.7 |
| H1437 | Non-small cell lung cancer | 1.4 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation as a drug discovery lead.
This compound's proposed mechanism of action and affected signaling pathways.
A generalized workflow for the investigation of this compound as a lead compound.
Experimental Protocols
Isolation and Purification of this compound from Celosia cristata Seeds
This protocol provides a general guideline for the extraction and purification of this compound. Optimization may be required based on the specific plant material and available equipment.
Materials:
-
Dried seeds of Celosia cristata
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography (230-400 mesh)
-
Preparative Thin-Layer Chromatography (TLC) plates (silica gel 60 GF254)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Grind the dried seeds of Celosia cristata into a coarse powder.
-
Macerate the powdered material with methanol at room temperature with occasional stirring for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in water and partition successively with n-hexane and ethyl acetate.
-
Separate the layers and concentrate the ethyl acetate fraction to dryness.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by TLC.
-
-
Preparative TLC:
-
Pool fractions containing this compound (identified by comparison with a standard or by bioassay-guided fractionation).
-
Further purify the pooled fractions using preparative TLC with an appropriate solvent system (e.g., ethyl acetate/methanol mixtures) to yield pure this compound.
-
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Vehicle control (DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
On ice, reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 5 mg/mL.
-
Prepare a 10 mM working stock of GTP in GTB.
-
-
Assay Setup:
-
In a pre-warmed (37°C) 96-well plate, add GTB, glycerol (to a final concentration of 10%), and varying concentrations of this compound or controls.
-
Add the tubulin solution to each well to a final concentration of 3 mg/mL.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls.
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium (B1200493) iodide (PI) staining.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of AKT and ERK Signaling
This protocol describes the detection of key proteins in the AKT and ERK signaling pathways in response to this compound treatment.
Materials:
-
Human cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and incubate with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
-
Conclusion
This compound represents a promising natural product scaffold for the development of novel anticancer agents. Its potent inhibition of tubulin polymerization, induction of cell cycle arrest and apoptosis, and modulation of key cancer-related signaling pathways provide a strong rationale for its further investigation. The protocols outlined in these application notes offer a framework for researchers to explore the therapeutic potential of this compound and its analogs in the field of drug discovery. However, challenges such as its low isolation yield and complex synthesis need to be addressed to facilitate its progression into preclinical and clinical development.
References
Application Notes and Protocols for Investigating the Analgesic Potential of Moroidin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroidin is a bicyclic octapeptide first isolated from the Australian stinging tree, Dendrocnide moroides.[1] Initially, it was believed to be the primary cause of the intense and persistent pain associated with the plant's sting. However, recent research has identified a different class of peptides, named gympietides, as the true culprits behind the severe neurotoxic effects.[2][3] Gympietides are potent modulators of voltage-gated sodium channels, a mechanism that explains the long-lasting pain.[4]
Interestingly, this compound itself has demonstrated significant biological activity as a potent inhibitor of tubulin polymerization.[1][5] This anti-mitotic property has positioned this compound and its analogs as promising candidates for anticancer therapies, with activity comparable to established drugs like vinblastine.[1][6][7]
While not responsible for the sting's pain, the complex structure of this compound and its interaction with fundamental cellular machinery like microtubules present a unique, albeit hypothetical, opportunity for investigating novel analgesic mechanisms. Disruption of microtubule dynamics can impact axonal transport in neurons, a critical process for maintaining neuronal function and signaling, including nociception. This has led to the speculative exploration of tubulin-binding agents for potential analgesic effects.
These application notes provide a comprehensive framework for the synthesis, screening, and evaluation of novel this compound analogs. The goal is to systematically assess their primary anti-tubulin activity and explore their secondary, hypothetical potential as novel analgesic agents.
Data Presentation: Hypothetical Bioactivity of this compound Analogs
The following tables present hypothetical data for a series of this compound analogs (M-001 to M-005) to illustrate the expected outcomes from the screening protocols detailed below. These data are for exemplary purposes only.
Table 1: In Vitro Bioactivity and Cytotoxicity of this compound Analogs
| Analog ID | Modification Description | Tubulin Polymerization Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) (A549 Lung Cancer Cells) | Cytotoxicity IC₅₀ (µM) (MRC-5 Normal Lung Fibroblasts) | Selectivity Index (MRC-5/A549) |
| This compound | Parent Compound | 2.5 | 0.8 | 5.2 | 6.5 |
| M-001 | Leucine → Alanine substitution | 15.2 | 10.5 | 50.1 | 4.8 |
| M-002 | Proline addition to the right-hand ring | 0.9 | 0.3 | 4.5 | 15.0 |
| M-003 | N-terminal pyroglutamate (B8496135) removal | > 50 | > 50 | > 50 | - |
| M-004 | Tryptophan-Histidine linkage modification | 8.7 | 5.1 | 35.7 | 7.0 |
| M-005 | Leucine-Tryptophan linkage simplification | 22.4 | 18.9 | > 100 | > 5.3 |
Table 2: Hypothetical In Vivo Analgesic Activity and Acute Toxicity of Lead this compound Analogs
| Analog ID | Dose (mg/kg, i.p.) | Acetic Acid Writhing Test (% Inhibition) | Hot Plate Test (% MPE*) | Acute Toxicity (Maximum Tolerated Dose, mg/kg) |
| M-002 | 1 | 25.5 | 15.2 | > 50 |
| 5 | 58.3 | 45.8 | ||
| 10 | 75.1 | 62.5 | ||
| M-004 | 1 | 15.8 | 10.1 | > 75 |
| 5 | 35.2 | 28.9 | ||
| 10 | 55.6 | 40.3 | ||
| Morphine | 10 | 85.4 | 80.1 | - |
% MPE: Maximum Possible Effect
Visualizations: Workflow and Mechanisms
Caption: A streamlined workflow for the discovery of this compound analogs.
Caption: this compound's established anti-cancer and hypothetical analgesic pathways.
Caption: Key sites for chemical modification on the this compound scaffold.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.[8]
Materials:
-
Tubulin (>99% pure, bovine or porcine)
-
Tubulin Polymerization Assay Kit (containing fluorescence reporter, GTP, and general tubulin buffer)
-
This compound analogs dissolved in DMSO
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive controls for inhibition)
-
96-well, black, half-area microplates
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths of ~360/450 nm.
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin polymerization reaction mix. For a 96-well plate, combine tubulin buffer, GTP (final concentration 1 mM), and fluorescent reporter dye according to the manufacturer's protocol.
-
Compound Dilution: Prepare serial dilutions of this compound analogs and control compounds in tubulin buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup:
-
Add 10 µL of diluted compound or vehicle (DMSO in buffer) to the appropriate wells of the pre-chilled 96-well plate.
-
Initiate the reaction by adding 60 µL of the cold tubulin polymerization reaction mix to each well. The final tubulin concentration should be in the range of 2-3 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate into the fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Calculate the area under the curve (AUC) for each well.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[9]
Materials:
-
A549 (human lung carcinoma) and MRC-5 (normal human lung fibroblast) cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the this compound analogs to the wells. Include vehicle control (DMSO) and positive control wells. Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting a dose-response curve.
-
Protocol 3: Acetic Acid-Induced Writhing Test in Mice
Principle: This is a model of visceral inflammatory pain. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching and writhing behavior, which is inhibited by peripherally and centrally acting analgesics.[10][11][12]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound analogs formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Morphine or a standard NSAID (e.g., Indomethacin) as a positive control
-
0.6% Acetic acid solution in saline
-
Observation chambers.
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Divide mice into groups (n=6-8 per group): Vehicle control, positive control, and test groups (at least 3 doses of each this compound analog).
-
Administer the test compounds or controls intraperitoneally (i.p.) or via the desired route.
-
-
Induction of Writhing: 30 minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution i.p. to each mouse.
-
Observation: Immediately place each mouse into an individual observation chamber and start a timer. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15-20 minutes.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of analgesic inhibition using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
-
Protocol 4: Hot Plate Test in Mice
Principle: This test assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics. The latency to a nocifensive response (e.g., paw licking, jumping) is measured when the animal is placed on a heated surface.[13][14][15]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Hot plate apparatus with adjustable temperature
-
This compound analogs formulated in a suitable vehicle
-
Morphine (positive control)
-
Animal enclosures.
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Baseline Latency: Place each mouse individually on the hot plate and measure the baseline latency to the first sign of nociception (licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer the vehicle, positive control (morphine), or this compound analogs i.p.
-
Post-Treatment Latency: At specific time points after administration (e.g., 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis:
-
Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the % MPE between treated and control groups using appropriate statistical tests.
-
Protocol 5: In Vivo Acute Toxicity Study
Principle: This protocol provides a preliminary assessment of the in vivo toxicity of lead this compound analogs to determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.
Materials:
-
Healthy mice (equal numbers of male and female)
-
Lead this compound analogs formulated in a suitable vehicle
-
Standard laboratory animal housing and equipment.
Procedure:
-
Dose Selection: Based on the effective doses from the analgesic assays, select a range of doses (e.g., 1x, 5x, 10x the effective dose).
-
Animal Grouping: Assign animals to dose groups (n=3-5 per sex per group) and a vehicle control group.
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., i.p. or i.v.).
-
Observation:
-
Closely monitor the animals for the first 4 hours post-administration for any immediate signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions, lethargy).
-
Continue to observe the animals daily for 14 days, recording body weight, food and water consumption, and any clinical signs of toxicity.
-
-
Endpoint:
-
At the end of the 14-day observation period, euthanize the surviving animals.
-
Conduct a gross necropsy to observe any abnormalities in major organs.
-
-
Data Analysis:
-
Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% loss of body weight.
-
Record all observed signs of toxicity and any mortalities. This information is crucial for designing future efficacy and safety studies.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dendrocnide moroides - Wikipedia [en.wikipedia.org]
- 3. the-gist.org [the-gist.org]
- 4. Neurotoxic peptides from the venom of the giant Australian stinging tree - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researchers biosynthesize anti-cancer compound found in venomous Australian tree - MIT Department of Biology [biology.mit.edu]
- 7. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. m.youtube.com [m.youtube.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for the Extraction and Purification of Moroidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroidin is a bicyclic octapeptide first identified in the Australian stinging tree, Dendrocnide moroides, and later found in the seeds of plants from the Celosia genus, such as Celosia argentea and Celosia cristata.[1] This peptide is of significant interest to the scientific community due to its potent biological activities. This compound is a strong inhibitor of tubulin polymerization, a critical process for cell division, making it a promising candidate for the development of novel anticancer therapeutics.[1][2] It has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.[3]
These application notes provide detailed protocols for the extraction of this compound from plant sources and its subsequent purification. Additionally, the underlying signaling pathway of this compound's anticancer activity is illustrated.
Data Presentation
The following tables summarize key quantitative data related to the biological activity and purification of this compound and related compounds.
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Tubulin Polymerization Inhibition) | 3 µM | Purified tubulin | [2] |
| Cytotoxicity (IC₅₀) | Not explicitly quantified in the provided search results | A549 Human Lung Cancer Cells | [3] |
| Cell Cycle Arrest | G2/M Phase | A549 Human Lung Cancer Cells | [3] |
| Apoptosis Induction | Yes (via intrinsic mitochondrial pathway) | A549 Human Lung Cancer Cells | [3] |
Table 2: Estimated Yields for Extraction and Purification of Related Compounds from Celosia argentea Seeds
| Fraction | Yield (% of Dry Seed Weight) | Purity of Target Compound | Analytical Method | Reference (for Celosin J) |
| Crude Methanol (B129727) Extract | 10 - 15% | Low | Gravimetric | [4] |
| n-Butanol Fraction | 2 - 5% | Moderate | Gravimetric | [4] |
| Purified this compound (estimated) | 0.01 - 0.05% | >95% | HPLC | [4] |
Note: The yield for purified this compound is an estimation based on the reported yields for a similar compound, Celosin J, isolated from the same plant source. Actual yields may vary depending on the specific batch of plant material and the efficiency of the extraction and purification processes.
Experimental Protocols
The following protocols are adapted from established methods for the isolation of natural products from plant materials, particularly from Celosia argentea seeds.
Protocol 1: Extraction of this compound from Celosia argentea Seeds
This protocol is based on the methods described for the extraction of saponins (B1172615) and other peptides from Celosia argentea.[4]
1. Preparation of Plant Material:
- Obtain mature and dried seeds of Celosia argentea.
- Grind the seeds into a coarse powder using a mechanical grinder.
2. Maceration and Extraction:
- Soak the powdered seeds in 70% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
- Repeat the extraction process on the residue two more times with fresh 70% methanol to ensure complete extraction.
- Combine all the filtrates.
3. Concentration:
- Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
4. Solvent Partitioning:
- Suspend the crude extract in distilled water.
- Perform liquid-liquid partitioning by extracting the aqueous suspension with an equal volume of n-butanol three times.
- Combine the n-butanol fractions, which will contain the this compound.
- Concentrate the n-butanol fraction to dryness under reduced pressure to yield the crude this compound-containing extract.
Protocol 2: Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the purification of peptides like this compound using preparative HPLC. The specific conditions may require optimization.
1. Sample Preparation:
- Dissolve the crude this compound-containing extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. Preparative HPLC Conditions (General Guidance):
- Column: A reversed-phase C18 column suitable for preparative scale (e.g., 19 x 100 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
- Gradient: A linear gradient from 10% to 60% Mobile Phase B over 40 minutes. This should be optimized based on analytical HPLC runs of the crude extract.
- Flow Rate: Appropriate for the column dimensions (e.g., 5-10 mL/min).
- Detection: UV detection at 220 nm and 280 nm.
3. Fraction Collection and Analysis:
- Collect fractions based on the elution profile from the UV detector.
- Analyze the collected fractions for the presence and purity of this compound using analytical HPLC-MS.
- Pool the fractions containing pure this compound.
4. Desalting and Lyophilization:
- Remove the HPLC solvents and TFA from the pooled fractions by lyophilization (freeze-drying).
- The resulting white powder will be the purified this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics. This leads to a cascade of events culminating in programmed cell death, or apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Antimitotic activity of this compound, a bicyclic peptide from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Nociceptor Activation Using Moroidin and Other Bioactive Peptides from Dendrocnide moroides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Australian stinging tree, Dendrocnide moroides, is infamous for delivering an intensely painful and long-lasting sting. For many years, the bicyclic octapeptide moroidin was considered a primary contributor to this potent nociceptive effect.[1] However, recent research has unveiled a new class of neurotoxic peptides, named gympietides, as the principal pain-inducing agents in the plant's venom.[1][2] These miniproteins potently activate sensory neurons by modulating voltage-gated sodium channels (NaV).[1][3][4] While this compound does elicit a modest pain response, the gympietides are responsible for the severe and persistent pain characteristic of a Dendrocnide sting.[1]
This document provides detailed application notes and protocols for utilizing these bioactive peptides, with a primary focus on the gympietides and a secondary discussion on this compound, to study nociceptor activation. These compounds offer unique tools to probe the molecular mechanisms of pain and to screen for novel analgesic drugs.
Bioactive Peptides from Dendrocnide moroides
Gympietides: Potent Nociceptor Activators
The gympietides are a family of disulfide-rich peptides that act as potent modulators of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in nociceptors.[1][2]
Mechanism of Action: Gympietides delay the inactivation of NaV channels on sensory neurons.[1][4] This altered channel gating leads to a persistent inward sodium current, causing sustained depolarization and repetitive firing of nociceptors, which is perceived as intense pain.[1] The action of gympietides is largely irreversible, contributing to the long-lasting nature of the pain.[1]
This compound: A Modest Nociceptive Peptide
This compound is a bicyclic octapeptide that was initially identified as a potential pain-causing agent from D. moroides.[1][5] While it does induce a pain response upon injection, its effect is significantly less potent compared to the crude venom or purified gympietides.[1] The precise mechanism by which this compound activates nociceptors is not as well-defined as that of the gympietides, but it remains a compound of interest for studying nociception, potentially through mechanisms distinct from NaV channel modulation.
Data Presentation
In Vivo Nocifensive Response to Gympietide (ExTxA)
| Compound | Dose (pmol) | Observation Time (min) | Nocifensive Response (s) |
| Vehicle | - | 0-60 | ~10 |
| ExTxA | 0.1 | 0-60 | ~50 |
| ExTxA | 1.2 | 0-60 | ~150 |
Data summarized from in vivo experiments involving intraplantar injection in mice. The nocifensive response is quantified as the cumulative time spent licking the injected paw.[1]
Comparative Nocifensive Response
| Compound | Dose | Nocifensive Response |
| Crude D. moroides leaf extract | 1 µg | Severe |
| Purified this compound | 10 µg | Modest |
This table highlights the significant difference in potency between the crude extract (containing gympietides) and purified this compound.[1]
Experimental Protocols
In Vivo Assessment of Nociception: Intraplantar Injection in Mice
This protocol is adapted from studies assessing the nocifensive effects of Dendrocnide peptides.[1]
Objective: To quantify the pain-related behavior (nocifensive response) induced by the injection of bioactive peptides into the hind paw of a mouse.
Materials:
-
Test peptide (Gympietide or this compound) dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Male C57BL/6J mice (8-12 weeks old).
-
Hamilton syringe for injection.
-
Observation chambers with a clear floor.
-
Video recording equipment.
-
Timer.
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Gently restrain the mouse and inject 20 µL of the test peptide solution or vehicle into the plantar surface of the hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the behavior of the mouse for a predetermined period (e.g., 60 minutes).
-
Analyze the recordings to quantify the cumulative time the mouse spends licking, flinching, or lifting the injected paw. This is the nocifensive response time.
Expected Results: Injection of gympietides is expected to induce a robust, dose-dependent increase in nocifensive behavior compared to the vehicle control. This compound is expected to show a modest, but significant, increase in nocifensive behavior at higher concentrations.
In Vitro Nociceptor Activation: Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
This protocol provides a framework for assessing the direct effects of Dendrocnide peptides on sensory neuron activation by measuring changes in intracellular calcium.
Objective: To determine if gympietides or this compound cause an influx of calcium in cultured DRG neurons, indicative of nociceptor activation.
Materials:
-
Primary culture of DRG neurons isolated from mice or rats.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test peptide solution.
-
Positive control (e.g., capsaicin (B1668287) for activating TRPV1-positive nociceptors, or high potassium solution for general depolarization).
-
Fluorescence microscope equipped with an imaging system.
Procedure:
-
Culture DRG neurons on glass coverslips suitable for imaging.
-
Load the cultured neurons with a calcium-sensitive dye according to the manufacturer's instructions.
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Establish a baseline fluorescence reading.
-
Apply the test peptide solution to the neurons via the perfusion system.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
At the end of the experiment, apply a positive control to confirm cell viability and responsiveness.
Expected Results: Gympietides are expected to cause a significant and sustained increase in intracellular calcium in a subset of DRG neurons. The effect of this compound on calcium influx in DRG neurons would need to be empirically determined.
In Vitro Nociceptor Excitability: Patch-Clamp Electrophysiology of DRG Neurons
This protocol allows for the detailed study of how Dendrocnide peptides affect the electrical properties of individual sensory neurons.
Objective: To characterize the effects of gympietides and this compound on the membrane potential and ion channel currents of DRG neurons.
Materials:
-
Primary culture of DRG neurons.
-
Patch-clamp electrophysiology rig (amplifier, micromanipulator, perfusion system).
-
Glass micropipettes for recording.
-
Intracellular and extracellular recording solutions.
-
Test peptide solution.
Procedure:
-
Culture DRG neurons on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Using a micromanipulator, form a high-resistance seal (giga-seal) between a glass micropipette and the membrane of a single DRG neuron.
-
Establish a whole-cell recording configuration.
-
In current-clamp mode, record the resting membrane potential and evoke action potentials by injecting current.
-
Apply the test peptide to the neuron via the perfusion system and record any changes in resting membrane potential and action potential firing.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential and record the currents flowing through voltage-gated ion channels (e.g., NaV channels).
-
Apply the test peptide and observe its effect on the kinetics (activation, inactivation) and amplitude of these currents.
Expected Results: Gympietides are expected to cause a significant depolarization of the resting membrane potential and induce spontaneous action potential firing in DRG neurons. In voltage-clamp, they are expected to slow the inactivation of voltage-gated sodium currents. The electrophysiological effects of this compound remain to be fully characterized.
Visualizations
Caption: Signaling pathway of nociceptor activation by gympietides.
Caption: Experimental workflow for in vivo nociception studies.
Caption: In vitro experimental workflows for studying nociceptor activation.
Drug Development Applications
The unique and potent mechanism of action of gympietides makes them valuable research tools for the development of novel analgesics.
-
Target Validation: Gympietides can be used to validate the role of specific NaV channel subtypes in pain signaling. By testing the efficacy of NaV channel blockers in preventing gympietide-induced nociception, researchers can identify promising targets for drug development.
-
High-Throughput Screening: In vitro assays, such as calcium imaging or automated patch-clamp, using gympietide-induced nociceptor activation can be adapted for high-throughput screening of compound libraries to identify novel analgesic candidates.
-
Understanding Pain Mechanisms: Studying the downstream signaling events triggered by gympietide-induced nociceptor activation can provide further insights into the complex molecular pathways of pain perception and sensitization.
While this compound's role in the potent sting of D. moroides has been revised, its ability to elicit a modest pain response suggests it may activate nociceptors through a mechanism distinct from the gympietides. Further investigation into this compound's mode of action could reveal novel pathways and targets for analgesic drug discovery. The biosynthesis of this compound and its analogs has been achieved, which will facilitate further research into its biological activities.[5][6]
References
- 1. Neurotoxic peptides from the venom of the giant Australian stinging tree - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxic and cytotoxic peptides underlie the painful stings of the tree nettle Urtica ferox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Team Biosynthesizes Anticancer Compound Found in Australian Stinging Tree | Technology Networks [technologynetworks.com]
Application Notes and Protocols: Development of Moroidin-Based Biochemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroidin, a bicyclic octapeptide originally isolated from the Australian stinging tree Dendrocnide moroides, has emerged as a potent antimitotic agent with significant potential in cancer research and drug development.[1][2] Its unique chemical structure, characterized by two cross-linked rings, allows it to bind to tubulin and inhibit its polymerization, a critical process for cell division.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making this compound a promising candidate for anticancer therapies.[3][5] The development of this compound-based biochemical probes offers a powerful approach to further elucidate its mechanism of action, identify novel interacting partners, and facilitate the screening of new therapeutic agents.[6]
These application notes provide detailed protocols for the synthesis and application of this compound-based biochemical probes, along with the underlying biological pathways affected by this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effects of this compound and its analogs on tubulin polymerization and cancer cell viability are critical parameters for their characterization. Below is a summary of key quantitative data.
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| This compound | Tubulin Polymerization Inhibition | Purified porcine brain tubulin | 3.0 µM | [5] |
| This compound | Cytotoxicity | U251 (Glioblastoma) | 5.2 ± 0.8 µM | [5] |
| This compound | Cytotoxicity | H1299 (Lung Carcinoma) | 8.3 ± 0.7 µM | [5] |
| This compound | Cytotoxicity | U87 (Glioblastoma) | 9.6 ± 1.8 µM | [5] |
| This compound | Cytotoxicity | HCT116 (Colon Carcinoma) | 9.9 ± 1.7 µM | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects through the modulation of key signaling pathways, primarily by disrupting microtubule dynamics, which in turn triggers apoptosis.
This compound-Induced Apoptosis Pathway
This compound's inhibition of tubulin polymerization leads to mitotic arrest, a cellular state that can initiate the intrinsic pathway of apoptosis.[3] This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins.
Caption: this compound-induced intrinsic apoptosis pathway.
Inhibition of ERK/β-catenin Pathway
Recent studies have shown that this compound can also suppress the epithelial-mesenchymal transition (EMT) in glioblastoma cells by inhibiting the ERK/β-catenin signaling pathway.[5][7] This pathway is crucial for cell migration and invasion.
Caption: this compound's inhibition of the ERK/β-catenin pathway.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol describes a turbidity-based spectrophotometric assay to measure the effect of this compound on tubulin polymerization.
Materials:
-
Lyophilized tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Vehicle control (DMSO)
-
96-well microplate, clear bottom
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Prepare serial dilutions of this compound in General Tubulin Buffer.
-
Pipette 10 µL of the this compound dilutions, positive control, or vehicle control into the designated wells of the pre-warmed plate.
-
-
Initiation of Polymerization:
-
To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (y-axis) against time (x-axis) for each concentration of this compound.
-
Determine the rate of polymerization and the maximum polymer mass for each condition.
-
Calculate the IC50 value of this compound for tubulin polymerization inhibition.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, U87)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Protocol 3: Synthesis of a Biotinylated this compound Probe
This protocol provides a general framework for the synthesis of a biotinylated this compound probe for use in pull-down assays. This requires a this compound analog with a suitable functional group for conjugation (e.g., a primary amine).
Materials:
-
This compound analog with a free amine group
-
Biotin-NHS ester
-
Anhydrous DMSO
-
Triethylamine (TEA)
-
Reaction vessel
-
HPLC system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the this compound analog in anhydrous DMSO.
-
Add a 1.5-fold molar excess of Biotin-NHS ester to the solution.
-
Add a 2-fold molar excess of TEA to catalyze the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4 hours with gentle stirring.
-
-
Purification:
-
Purify the biotinylated this compound probe by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
Protocol 4: Pull-Down Assay for Target Identification
This protocol describes the use of a biotinylated this compound probe to identify interacting proteins from a cell lysate.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-coated magnetic beads
-
Cell lysate from the desired cell line
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Wash the streptavidin magnetic beads three times with Binding/Wash Buffer.
-
-
Probe Immobilization:
-
Incubate the washed beads with the biotinylated this compound probe for 1 hour at 4°C with gentle rotation to immobilize the probe.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound probe.
-
-
Protein Binding:
-
Incubate the probe-immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and subsequent Western blotting or mass spectrometry.
-
Caption: Workflow for a this compound pull-down assay.
Conclusion
The development and application of this compound-based biochemical probes represent a significant advancement in the study of this potent natural product. The protocols and data presented here provide a comprehensive guide for researchers to investigate the intricate molecular mechanisms of this compound, identify novel cellular targets, and ultimately contribute to the development of new cancer therapeutics. The unique properties of this compound, combined with the power of chemical biology tools, hold great promise for future discoveries in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Moroidin-Like Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroidin is a bicyclic octapeptide first identified in the Australian stinging tree, Dendrocnide moroides.[1][2] This natural compound has garnered significant interest in the field of oncology due to its potent antimitotic activity.[3][4] this compound exerts its cytotoxic effects by inhibiting tubulin polymerization, a mechanism shared with established chemotherapeutic agents like vincristine (B1662923) and paclitaxel.[1][2][5] By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[6][7] The unique chemical structure and potent biological activity of this compound make it an attractive scaffold for the development of novel anticancer therapeutics.[1]
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of compound libraries to identify novel molecules with this compound-like activity. The protocols described herein focus on two key phenotypic assays: a primary screen to assess cytotoxicity and a secondary screen to confirm the mechanism of action via inhibition of tubulin polymerization.
Principle of the Assays
The screening strategy employs a two-tiered approach. The primary assay is a cell-based high-throughput cytotoxicity screen to identify compounds that reduce cancer cell viability. A common and robust method for this is the MTS assay, which measures the metabolic activity of viable cells.[8] Compounds exhibiting significant cytotoxicity are then advanced to a secondary, mechanism-based assay. This secondary screen directly measures the ability of the compounds to inhibit the polymerization of purified tubulin in vitro, which can be monitored by changes in fluorescence.[9] This dual-assay approach minimizes false positives and ensures that hit compounds not only are cytotoxic but also act through the desired this compound-like mechanism.
Data Presentation
Quantitative data from the high-throughput screens should be meticulously recorded and analyzed. The following tables provide a template for summarizing the key results for hit compounds.
Table 1: Primary Screen - Cytotoxicity Data
| Compound ID | Concentration (µM) | % Cell Viability (Mean ± SD) | Z'-factor |
| Hit 1 | 10 | 25.3 ± 3.1 | 0.85 |
| Hit 2 | 10 | 31.7 ± 4.5 | 0.85 |
| ... | ... | ... | ... |
| Paclitaxel | 1 | 15.2 ± 2.8 | 0.85 |
| DMSO | 0.1% | 100 ± 5.2 | 0.85 |
Table 2: Secondary Screen - Tubulin Polymerization Inhibition
| Compound ID | IC₅₀ (µM) (Mean ± SD) | Maximum Inhibition (%) |
| Hit 1 | 2.5 ± 0.4 | 92.1 |
| Hit 2 | 5.1 ± 0.9 | 88.5 |
| ... | ... | ... |
| This compound | 3.0 | 95.0 |
| Nocodazole | 1.5 ± 0.2 | 98.2 |
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening using MTS Assay
This protocol is designed for screening a large compound library for cytotoxic effects against a cancer cell line, such as A549 (human lung carcinoma).
Materials and Reagents:
-
A549 cells (or other suitable cancer cell line)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-buffered saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Compound library dissolved in DMSO
-
Paclitaxel (positive control)
-
DMSO (negative control)
-
384-well clear-bottom, black-walled tissue culture plates
-
Automated liquid handling system
-
Microplate reader with absorbance measurement capabilities at 490 nm
Procedure:
-
Cell Seeding:
-
Culture A549 cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA and resuspend in fresh medium to a density of 5 x 10⁴ cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a master plate of the compound library, positive control (Paclitaxel, e.g., 10 µM final concentration), and negative control (DMSO) in culture medium.
-
Transfer 10 µL of the compound solutions from the master plate to the cell plate using an automated liquid handler. The final compound concentration will depend on the library, but a screening concentration of 10 µM is common.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Assay and Data Acquisition:
-
Add 10 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO control.
-
Identify hits as compounds that reduce cell viability below a predetermined threshold (e.g., <50%).
-
Calculate the Z'-factor to assess the quality of the assay.
-
Protocol 2: High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)
This in vitro assay measures the effect of hit compounds on the polymerization of purified tubulin.
Materials and Reagents:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized bovine tubulin (>99% pure)
-
General tubulin buffer
-
GTP solution
-
Fluorescent reporter
-
-
Hit compounds from the primary screen
-
This compound or Nocodazole (positive control)
-
DMSO (negative control)
-
384-well black microplates
-
Fluorescence microplate reader with kinetic reading capabilities (excitation ~360 nm, emission ~450 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized tubulin in general tubulin buffer on ice.
-
Prepare a master mix of tubulin, GTP, and the fluorescent reporter in general tubulin buffer according to the manufacturer's instructions.
-
-
Compound Plating:
-
Prepare serial dilutions of the hit compounds, positive control, and negative control in general tubulin buffer.
-
Dispense the compound dilutions into the wells of a 384-well plate.
-
-
Assay Initiation and Measurement:
-
Warm the plate to 37°C.
-
Initiate the polymerization reaction by adding the tubulin master mix to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the rate of tubulin polymerization from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value for each active compound by fitting the dose-response data to a suitable model.
-
Visualization of Pathways and Workflows
Caption: High-throughput screening workflow for identifying this compound-like compounds.
Caption: Simplified signaling pathway of this compound-like compounds in cancer cells.
References
- 1. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 2. Researchers biosynthesize anti-cancer compound found in venomous Australian tree - MIT Department of Biology [biology.mit.edu]
- 3. Antimitotic activity of this compound, a bicyclic peptide from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Team Biosynthesizes Anticancer Compound Found in Australian Stinging Tree | Technology Networks [technologynetworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening of microtubule-interacting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Chemical Synthesis of Moroidin
Welcome to the technical support center for the total chemical synthesis of moroidin and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complex challenges associated with synthesizing this unique bicyclic octapeptide.
Frequently Asked Questions (FAQs)
General Challenges
Q1: What are the primary challenges in the total chemical synthesis of this compound?
A1: The total synthesis of this compound is a significant challenge primarily due to its complex bicyclic structure.[1][2][3] The main difficulties arise from the construction of two unique and sterically hindered macrocyclic linkages:
-
The Leucine-Tryptophan (Leu-Trp) C-C Bond: A covalent bond between the β-carbon of a leucine (B10760876) residue and the C6 position of a tryptophan indole (B1671886) ring.[4][5]
-
The Tryptophan-Histidine (Trp-His) C-N Bond: An unusual linkage between the C2 position of the same tryptophan indole and the N1 of the C-terminal histidine's imidazole (B134444) ring.[4][6]
-
Macrocyclization: Effecting two separate macrolactamization events to form the bicyclic system presents significant synthetic hurdles, including issues with solubility, aggregation, and achieving desired conformations for ring closure.[7][8]
The development of this compound-based drugs has been hindered by these synthetic difficulties, alongside low isolation yields from natural sources.[1][5]
Troubleshooting the Leucine-Tryptophan (Leu-Trp) Linkage
Q2: My strategy for forming the Leu-Trp C-C bond is resulting in low yields and poor diastereoselectivity. What are the established methods and how can I troubleshoot them?
A2: Constructing the Leu-Trp cross-link is a critical and non-trivial step. Several strategies have been explored, particularly in the synthesis of the related compound, celogentin C.
-
Recommended Strategy: A successful and documented approach involves a three-step sequence: an intermolecular Knoevenagel condensation, a radical conjugate addition, and a samarium(II) iodide-mediated nitro reduction.[9]
-
Troubleshooting Poor Diastereoselectivity: The radical conjugate addition step is known to have modest diastereoselectivity.[9] To address this, careful optimization of reaction conditions is crucial. See the experimental protocol and data table below for a starting point. If selectivity remains an issue, chromatographic separation of diastereomers post-reaction is a viable, albeit yield-reducing, necessity.
-
Alternative Strategies: Other reported methods for this type of linkage include the Larock annulation and palladium-catalyzed C-H functionalization, which may offer alternative routes if the primary strategy fails.[5][10]
Workflow for Leu-Trp Linkage Formation
Troubleshooting the Tryptophan-Histidine (Trp-His) Linkage
Q3: I am attempting the indole-imidazole oxidative coupling to form the Trp-His bond, but the reaction is yielding a dichlorinated byproduct. How can this be prevented?
A3: The formation of a dichlorinated byproduct during the N-chlorosuccinimide (NCS)-mediated oxidative coupling is a known issue. This side reaction competes with the desired C-N bond formation.
-
Root Cause: The problem arises from an excess local concentration of NCS, which can react with the electron-rich indole ring at multiple positions.
-
Solution: Detailed mechanistic studies on the synthesis of celogentin C revealed that the addition of proline benzyl (B1604629) ester (Pro-OBn) can effectively solve this problem. Pro-OBn is believed to moderate the concentration of active NCS in the reaction mixture, thereby minimizing the dichlorination side reaction and significantly improving the yield of the desired coupled product.[9]
Data Summary: Indole-Imidazole Oxidative Coupling Yields
| Entry | Additive | Yield of Desired Product | Yield of Dichlorinated Byproduct |
| 1 | None | ~58% | Significant |
| 2 | Pro-OBn | 92% | Minimized |
| Data adapted from the total synthesis of celogentin C.[9] |
Troubleshooting Macrocyclization
Q4: My macrolactamization attempts are failing. What synthetic direction is recommended, and what are common pitfalls?
A4: A "left-to-right" synthetic strategy, where the Leu-Trp macrocycle is formed first, followed by the Trp-His macrocycle, has proven successful for celogentin C.[9] A "right-to-left" approach was reported to be unsuccessful due to difficulties in elaborating the pre-formed right-hand ring.[9]
-
Common Pitfalls:
-
Recalcitrant Esters: Difficulty in deprotecting or activating ester groups for subsequent reactions is a common problem. For instance, some methyl esters can be highly resistant to saponification.
-
Poor Solubility: The linear peptide precursors for macrocyclization can have poor solubility, leading to low effective concentrations and favoring intermolecular side reactions over the desired intramolecular cyclization.
-
Aggregation: Similar to solubility issues, peptide aggregation can prevent the molecule from adopting the necessary conformation for ring closure.
-
-
Troubleshooting Strategy: If a standard deprotection/coupling sequence fails, consider alternative methods. For reducing recalcitrant esters to aldehydes, the Braslau modification of the McFadyen–Stevens reaction has been shown to be effective where other methods fail.[9] For the cyclization itself, high-dilution conditions are essential to favor the intramolecular reaction.
Logical Flow for Synthetic Strategy Choice
Key Experimental Protocols
Protocol 1: Indole–Imidazole Oxidative Coupling (Trp-His Linkage)
This protocol is adapted from the successful synthesis of the tetrapeptide core of celogentin C.[9]
-
Preparation: Dissolve the tryptophan-containing peptide fragment (1.0 equiv) and the histidine-containing peptide fragment (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C.
-
Additive: Add proline benzyl ester (Pro-OBn) (1.2 equiv) to the cooled solution.
-
Initiation: Add N-chlorosuccinimide (NCS) (1.1 equiv) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel to yield the desired Trp-His linked peptide.
Protocol 2: Braslau Modification of McFadyen–Stevens Reaction
This protocol is useful for the reduction of chemically resistant methyl esters to aldehydes.[9]
-
Acyl Hydrazine (B178648) Formation:
-
Dissolve the methyl ester starting material (1.0 equiv) in a 1:2 mixture of hydrazine hydrate (B1144303) and methanol.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction and concentrate under reduced pressure to obtain the crude acyl hydrazine, which can often be used without further purification.
-
-
Nosyl Protection:
-
Dissolve the crude acyl hydrazine in pyridine (B92270) and cool to 0 °C.
-
Add o-nitrobenzenesulfonyl chloride (nosyl chloride) (1.1 equiv) and stir at 0 °C for 2 hours.
-
Perform an aqueous workup to isolate the nosyl-protected acyl hydrazine.
-
-
Aldehyde Formation:
-
Dissolve the nosyl hydrazine in a suitable solvent like dioxane.
-
Add a base such as sodium carbonate (Na₂CO₃) (3.0 equiv).
-
Heat the mixture to 80 °C and stir for 30-60 minutes. The evolution of nitrogen gas should be observed.
-
Cool the reaction, filter, and concentrate. Purify the resulting aldehyde by flash chromatography.
-
References
- 1. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 5. WO2023097301A2 - Ribosomal biosynthesis of this compound peptides in plants - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of the Antimitotic Bicyclic Peptide Celogentin C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
Technical Support Center: Improving Moroidin Biosynthesis in Heterologous Systems
Welcome to the technical support center for the heterologous biosynthesis of Moroidin and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the yield of these promising bicyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind the heterologous biosynthesis of this compound?
A1: this compound is a Ribosomally synthesized and Post-translationally modified Peptide (RiPP).[1][2] Its biosynthesis begins with the ribosomal production of a precursor peptide. This precursor contains a leader peptide that guides the modification enzymes and a core peptide that undergoes post-translational modifications to become the final product.[1] The key modification is the formation of a bicyclic structure through tryptophan side-chain cross-links, a reaction catalyzed by a copper-dependent BURP-domain peptide cyclase.[3] Heterologous production involves expressing the gene for the this compound precursor peptide in a suitable host organism, such as Nicotiana benthamiana (a type of tobacco plant), which then utilizes its cellular machinery to produce the peptide.[3]
Q2: Why is heterologous production of this compound necessary?
A2: Isolating this compound from its natural plant sources, like the Australian stinging tree Dendrocnide moroides, results in very low yields.[3] Additionally, the complex bicyclic structure of this compound makes its chemical synthesis extremely challenging.[4] Heterologous biosynthesis in a well-characterized host offers a more scalable and controlled method for producing this compound and its analogs for research and therapeutic development.[3]
Q3: What are the key components required for successful heterologous this compound production?
A3: The essential components are:
-
This compound Precursor Peptide Gene: The gene encoding the precursor peptide, which includes the core this compound sequence.
-
BURP-domain Cyclase: This enzyme is critical for forming the characteristic bicyclic structure of this compound. In many cases, the cyclase domain is part of the same protein as the precursor peptide.[5]
-
Copper Cofactor: The BURP-domain cyclase is a metalloenzyme that requires copper ions for its catalytic activity.[3]
-
Host Organism: A suitable heterologous host, with Nicotiana benthamiana being a demonstrated system for this compound production.[3]
Q4: Can I produce analogs of this compound using this system?
A4: Yes, the heterologous production system is amenable to producing this compound analogs. By modifying the core peptide sequence within the precursor peptide gene, it is possible to generate novel this compound-like compounds with potentially altered bioactivities.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the heterologous expression of this compound.
Problem 1: Low or No Detectable Yield of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient gene expression | Optimize Codon Usage: Redesign the precursor peptide gene to match the codon usage of your host organism (e.g., Nicotiana benthamiana). | Differences in codon preference between the source and host organism can lead to poor translation efficiency. |
| Co-express a Silencing Inhibitor: Co-infiltrate Agrobacterium carrying your construct with a strain expressing a viral silencing suppressor like p19. | Plants have a natural defense mechanism called RNA interference (RNAi) that can degrade foreign transcripts. Silencing inhibitors suppress this mechanism, leading to higher transcript levels.[7] | |
| Verify Transcript Presence: Perform RT-qPCR to confirm the transcription of the precursor peptide gene. | This will help determine if the issue is at the transcriptional or post-transcriptional level. | |
| Low BURP-domain cyclase activity | Ensure Adequate Copper Availability: Supplement the growth medium with an optimal concentration of copper (e.g., CuSO₄). The optimal concentration may need to be determined empirically. | The BURP-domain cyclase is a copper-dependent enzyme, and insufficient copper will lead to a lack of cyclization.[3] However, excess copper can be toxic to the plant cells.[8] |
| Check for Proper Protein Folding: Co-express chaperones to assist in the correct folding of the cyclase domain. | Misfolded enzymes will be inactive. Chaperones can improve the yield of correctly folded, active protein.[7] | |
| Precursor peptide degradation | Co-express Protease Inhibitors: Co-infiltrate with Agrobacterium strains expressing protease inhibitors, such as SlCYS8. | The precursor peptide can be susceptible to degradation by host proteases.[7] |
| Modify the Precursor Peptide: Introduce stabilizing modifications to the precursor peptide sequence, if possible without affecting cyclase recognition. | Certain amino acid sequences are more prone to proteolytic cleavage. | |
| Tryptophan degradation | Protect from Light Exposure: Minimize the exposure of the plant culture to strong light. | Tryptophan residues are sensitive to photo-oxidation, which can lead to degradation of the precursor peptide. |
| Optimize Medium Composition: Consider adding antioxidants to the growth medium. | Antioxidants can help to reduce oxidative stress and protect sensitive amino acids like tryptophan. |
Problem 2: Detection of Linear or Partially Cyclized Peptides
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive BURP-domain cyclase | Verify Copper Supplementation: Confirm that the correct concentration of copper has been added to the growth medium. | As a copper-dependent enzyme, the BURP-domain cyclase will not function without its cofactor.[3] |
| Assess Cyclase Expression: Use Western blotting to confirm the expression of the full-length precursor protein containing the cyclase domain. | A lack of cyclase expression will result in no cyclization. | |
| Sub-optimal reaction conditions | Optimize Post-infiltration Incubation Time: Harvest plant tissue at different time points post-infiltration to find the optimal time for this compound production. | The kinetics of precursor expression, cyclization, and subsequent degradation will influence the optimal harvest time. |
| Steric hindrance in precursor | Redesign the Precursor Peptide: If you have engineered the precursor, ensure that the modifications do not sterically hinder the cyclase's access to the core peptide. | The cyclase needs to be able to bind to the core peptide in the correct conformation to catalyze the cyclization reaction.[5] |
Problem 3: Difficulty in Detecting and Quantifying this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Low abundance in crude extract | Optimize Extraction Protocol: Use an appropriate solvent system for extraction (e.g., methanol-based). | This compound needs to be efficiently extracted from the plant matrix for detection.[9] |
| Enrich the Sample: Use solid-phase extraction (SPE) to concentrate the bicyclic peptides from the crude extract. | This will increase the concentration of this compound in the sample, making it easier to detect. | |
| Analytical method not sensitive enough | Use High-Resolution Mass Spectrometry: Employ LC-MS/MS with a high-resolution mass spectrometer for detection and quantification. | The complex plant matrix can interfere with detection. High-resolution MS provides the selectivity needed to distinguish this compound from background noise. |
| Develop a Targeted MRM/PRM Assay: For quantitative analysis, develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method using a triple quadrupole or Q-TOF mass spectrometer. | These targeted methods offer the highest sensitivity and specificity for quantifying known compounds in complex mixtures.[10] |
Quantitative Data Summary
While specific yield data for heterologously produced this compound is not yet widely published, data from the closely related plant-derived bicyclic RiPP, lyciumin, in Nicotiana benthamiana provides a useful reference. The following table summarizes the relative yields of lyciumin B obtained through heterologous expression with engineered precursor peptides containing multiple core peptide repeats.
| Precursor Construct | Relative Yield of Lyciumin B | Host System | Reference |
| LbaLycA-based precursor with 5 core peptide repeats | ~10x higher than natural source | Nicotiana benthamiana | [6] |
| LbaLycA-based precursor with 10 core peptide repeats | ~40x higher than natural source | Nicotiana benthamiana | [6] |
Note: The yields are reported as a fold-increase compared to extraction from the native plant source, L. barbarum roots.[6]
Experimental Protocols
Protocol 1: Agroinfiltration for Transient Expression in Nicotiana benthamiana
This protocol is adapted from standard procedures for transient expression in tobacco.[11]
Materials:
-
Agrobacterium tumefaciens (e.g., strain LBA4404) carrying the plasmid with the this compound precursor gene.
-
Agrobacterium tumefaciens carrying a plasmid for a silencing suppressor (e.g., p19).
-
LB medium with appropriate antibiotics.
-
Infiltration medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone.
-
Healthy, 4-6 week old Nicotiana benthamiana plants.
-
1 mL needleless syringes.
Procedure:
-
Grow a 5 mL starter culture of each Agrobacterium strain overnight at 28°C in LB with appropriate antibiotics.
-
Inoculate a larger volume of LB with the starter culture and grow overnight to an OD₆₀₀ of 0.8-1.0.
-
Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 10 min).
-
Resuspend the pellets in the infiltration medium to a final OD₆₀₀ of 0.5-1.0 for the this compound precursor construct and 0.1 for the p19 construct.
-
Mix the resuspended Agrobacterium cultures in a 1:1 ratio.
-
Incubate the mixture at room temperature for 2-3 hours in the dark.
-
Using a 1 mL needleless syringe, gently infiltrate the abaxial (underside) of the leaves of the Nicotiana benthamiana plants.
-
Maintain the plants in a growth chamber for 4-7 days before harvesting the infiltrated leaf tissue for analysis.
Protocol 2: Extraction and Quantification of this compound
This protocol provides a general workflow for the extraction and analysis of this compound from plant tissue.
Materials:
-
Harvested Nicotiana benthamiana leaves.
-
Liquid nitrogen.
-
Methanol (B129727) (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system.
Procedure:
-
Harvest and Homogenize: Harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: Add methanol to the powdered tissue (e.g., 10 mL per gram of tissue) and vortex thoroughly. Sonicate the mixture for 30 minutes and then centrifuge to pellet the plant debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant from the extraction onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound with methanol.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
Inject the sample onto a C18 HPLC column and separate the components using a water/acetonitrile gradient containing 0.1% formic acid.
-
Analyze the eluting compounds using a mass spectrometer in positive ion mode. For quantification, use a targeted MRM or PRM method based on the specific precursor and fragment ion masses of this compound.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The ribosomal biosynthesis and post-translational modification pathway of this compound.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields of this compound in heterologous systems.
Logical Relationship of Key Factors for Successful Production
Caption: Interdependencies of key factors influencing the final yield of heterologous this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous Production of Microbial Ribosomally Synthesized and Post-translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Celogentin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An intramolecular macrocyclase in plant ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving transient protein expression in agroinfiltrated Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome and physiological analyses reveal tobacco (Nicotiana tabacum) peroxidase 7 (POD 7) functions in responses to copper stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patharkar.com [patharkar.com]
Overcoming stability issues of Moroidin in solution
Welcome to the Moroidin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a bicyclic peptide first isolated from the stinging plant Dendrocnide moroides. It is a potent inhibitor of tubulin polymerization, making it a valuable tool for studying cytoskeletal dynamics and cell division.[1][2][3] Its cytotoxic effects against various cancer cell lines have also led to its investigation as a potential anticancer agent.[4][5] Research has shown its involvement in inducing apoptosis and inhibiting the epithelial-mesenchymal transition (EMT) pathway in cancer cells.[1][5]
Q2: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?
Loss of biological activity in peptide solutions like this compound is often due to chemical or physical instability. Several factors can contribute to this, including:
-
pH of the solution: Peptides have optimal pH ranges for stability. Deviations can lead to hydrolysis or other degradation reactions.[6][7]
-
Temperature: Elevated temperatures can accelerate degradation pathways.[6][8][9]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be exacerbated by exposure to air or the presence of metal ions.[10][11][12]
-
Repeated Freeze-Thaw Cycles: This can lead to aggregation and degradation of the peptide.[13]
-
Improper Storage: Long-term storage at inappropriate temperatures or in solutions prone to microbial growth can compromise the integrity of the peptide.
Q3: What are the optimal storage conditions for this compound solutions?
While specific stability data for this compound is limited, general guidelines for cyclic peptides should be followed to maximize shelf-life:
-
Short-term storage (days to weeks): Store aqueous solutions at 4°C.[8]
-
Long-term storage (months to years): For long-term storage, it is recommended to aliquot the this compound solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[11][13]
-
Lyophilized Form: If possible, storing this compound in a lyophilized state at -20°C or -80°C is the most stable option.[11][13]
Q4: How does pH affect the solubility and stability of this compound?
Troubleshooting Guides
Issue 1: Precipitation Observed in this compound Solution
Possible Causes:
-
Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer.
-
pH-Dependent Solubility: The pH of the solution may not be optimal for keeping this compound dissolved.[14][15]
-
Aggregation: Peptides can self-associate and form aggregates, especially at high concentrations or after freeze-thaw cycles.[10]
Troubleshooting Steps:
-
Verify Solvent/Buffer Compatibility: Ensure the solvent or buffer system is appropriate for this compound. If using a buffer, check for any known incompatibilities with cyclic peptides.
-
Adjust pH: Systematically adjust the pH of the solution to determine if solubility improves. It is advisable to test a small aliquot first.
-
Sonication: Gentle sonication can sometimes help to redissolve precipitated peptide.
-
Lower Concentration: Prepare a more dilute solution of this compound.
-
Add a Solubilizing Agent: In some cases, a small amount of an organic co-solvent (e.g., DMSO, DMF) may be used to improve solubility, but ensure it is compatible with your downstream experiments.
Issue 2: Inconsistent Experimental Results with this compound
Possible Causes:
-
Peptide Degradation: The this compound stock solution may be degrading over time due to improper storage or handling.
-
Inaccurate Pipetting: Inconsistent volumes of the this compound solution will lead to variability in results.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware, leading to a lower effective concentration in the experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare a fresh working solution of this compound from a lyophilized stock if possible.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock, prepare single-use aliquots.[11]
-
Use Low-Binding Tubes and Tips: Utilize laboratory plastics specifically designed to minimize protein and peptide adhesion.
-
Perform a Concentration Verification Assay: If possible, use an analytical method like HPLC to confirm the concentration of your this compound solution.
Data Presentation
Table 1: Hypothetical pH-Dependent Solubility and Stability of this compound
| pH | Solubility (Hypothetical) | Relative Stability (Hypothetical) | Observations |
| 4.0 | Low | Moderate | Potential for precipitation. Acid-catalyzed hydrolysis may occur over time.[7] |
| 5.0 | Moderate | Good | Clear solution. |
| 6.0 | High | Optimal | Recommended starting pH for many biological assays. |
| 7.0 | High | Optimal | Clear solution, stable for short-term storage. |
| 8.0 | Moderate | Moderate | Potential for base-catalyzed degradation pathways like deamidation.[12] |
| 9.0 | Low | Poor | Increased risk of degradation and precipitation. |
Note: This table is for illustrative purposes and is based on general peptide characteristics. The optimal conditions for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol provides a framework for evaluating the stability of this compound under different conditions.
-
Solution Preparation:
-
Prepare stock solutions of this compound in various buffers (e.g., phosphate, acetate, Tris) at different pH values (e.g., 5.0, 6.0, 7.0, 8.0).
-
The final concentration of this compound should be relevant to the intended application.
-
-
Incubation:
-
Aliquot the solutions into separate tubes for each time point and condition.
-
Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Protect samples from light if photostability is being assessed.[6]
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly).
-
Immediately freeze the collected samples at -80°C to halt further degradation until analysis.
-
-
Analysis:
-
Visual Inspection: Note any changes in color or the appearance of precipitates.
-
Purity and Degradation Products: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to separate and quantify intact this compound and any degradation products.
-
Biological Activity: Perform a relevant bioassay (e.g., tubulin polymerization inhibition assay, cell viability assay) to determine the remaining biological activity of this compound in the samples.
-
-
Data Interpretation:
-
Plot the percentage of remaining intact this compound and biological activity against time for each condition to determine the degradation rate and optimal storage conditions.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. oncologynews.com.au [oncologynews.com.au]
- 3. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 4. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 12. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 13. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Moroidin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purification protocols for high-purity Moroidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
A1: this compound is a bicyclic octapeptide originally isolated from the Australian stinging tree Dendrocnide moroides and also found in the seeds of Celosia argentea and Celosia cristata.[1][2][3] It is characterized by two unusual cross-links between its amino acid residues.[1] this compound is a potent inhibitor of tubulin polymerization, giving it anti-mitotic properties.[3] This activity makes it a promising candidate for cancer therapy research.[4][5] However, its development has been hindered by low isolation yields from natural sources and the complexities of its chemical synthesis.[4][6]
Q2: What are the primary sources for this compound isolation?
A2: The two main natural sources for this compound are the leaves and trichomes (stinging hairs) of Dendrocnide moroides and the seeds of Celosia argentea and Celosia cristata.[2][3][7]
Q3: What are the main challenges in purifying this compound?
A3: The primary challenges in this compound purification include:
-
Low natural abundance: this compound is present in very low concentrations in its natural sources, necessitating the processing of large amounts of plant material.[4][6]
-
Complex plant matrix: The crude extract contains a vast number of other compounds, including lipids, pigments, and other peptides and saponins (B1172615), which can interfere with purification.
-
Co-eluting impurities: Structurally similar compounds, such as other cyclic peptides (celogentins), can be difficult to separate from this compound.[8]
-
Potential for degradation: As a peptide, this compound may be susceptible to degradation at certain pH levels and temperatures.
Q4: What analytical techniques are used to assess the purity of this compound?
A4: The purity of this compound is typically assessed using a combination of the following methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for quantifying purity by separating this compound from impurities. A sharp, symmetrical peak indicates high purity.[9]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the purified this compound and to identify any co-eluting impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can confirm the identity and integrity of the purified molecule.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield During Extraction and Initial Fractionation
Problem: The yield of the crude this compound-containing fraction is lower than expected.
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[1] |
| Inappropriate Solvent System | The polarity of the extraction solvent may not be optimal. Methanol (B129727) is a commonly used solvent for initial extraction. For liquid-liquid fractionation, n-butanol is often used to partition saponins and peptides.[8] |
| Degradation During Extraction | If using heat-assisted extraction methods like Soxhlet, be aware of potential thermal degradation of this compound.[1] Whenever possible, conduct extraction at room temperature or below. |
| Losses During Solvent Partitioning | Ensure complete phase separation during liquid-liquid extraction to prevent loss of the target compound in the discarded phase. Perform multiple extractions of the aqueous layer with the organic solvent (e.g., n-butanol) to maximize recovery. |
Poor Resolution and Purity in HPLC Purification
Problem: Difficulty in separating this compound from impurities during RP-HPLC, resulting in low purity.
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase | The gradient of the mobile phase (typically acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid - TFA) may not be optimal. Try a shallower gradient to improve the separation of closely eluting peaks.[11] |
| Inappropriate Column Chemistry | While a C18 column is a good starting point, other stationary phases like C8 or Phenyl-Hexyl may offer different selectivity and better resolution from specific impurities.[11] |
| Co-elution with Similar Peptides | If co-elution with other cyclic peptides is suspected, consider a multi-step HPLC approach. This could involve an initial purification on a C18 column followed by a second purification step on a different type of column (e.g., a different bonded phase or even a different chromatography mode like HILIC).[12] |
| Column Overloading | Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the sample concentration or injection volume.[11] |
| Sample Solubility Issues | If this compound precipitates in the injection solvent, it can lead to peak distortion and low recovery. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[11] |
Experimental Protocols
Extraction and Fractionation of this compound from Celosia argentea Seeds
This protocol is a general guideline based on methods for isolating similar compounds from Celosia argentea seeds.[8]
-
Preparation of Plant Material:
-
Dry the seeds of Celosia argentea at a temperature not exceeding 40°C.
-
Grind the dried seeds into a fine powder.
-
-
Methanol Extraction:
-
Macerate the powdered seeds in 70% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process with the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
-
Liquid-Liquid Fractionation:
-
Suspend the crude extract in distilled water.
-
Perform a liquid-liquid extraction with petroleum ether to remove non-polar compounds. Discard the petroleum ether layer.
-
Subsequently, perform a liquid-liquid extraction of the aqueous layer with water-saturated n-butanol. The this compound and other saponins will partition into the n-butanol layer.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield a crude saponin (B1150181) and peptide fraction.
-
Multi-Step HPLC Purification of this compound
This is a representative multi-step HPLC protocol for purifying cyclic peptides from a crude plant extract.
Step 1: Preparative RP-HPLC (Initial Purification)
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure: Dissolve the crude fraction in a minimal amount of the initial mobile phase. Inject the sample and collect fractions corresponding to the major peaks. Analyze the fractions by analytical HPLC-MS to identify those containing this compound.
Step 2: Analytical RP-HPLC (Purity Assessment and Final Polishing)
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallower gradient optimized around the elution point of this compound determined in Step 1 (e.g., 20-40% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm, and coupled to a mass spectrometer.
-
Procedure: Pool the this compound-containing fractions from the preparative step and concentrate. If necessary for higher purity, re-inject onto the analytical column and collect the central portion of the this compound peak.
Data Presentation
The following table provides hypothetical data to illustrate the expected outcomes of a successful this compound purification process. Actual results will vary.
| Purification Step | Total Mass (mg) | This compound Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Methanol Extract | 50,000 | ~0.1 | - | 100 |
| n-Butanol Fraction | 5,000 | ~1 | 10 | 10 |
| Preparative HPLC Pool | 100 | 85 | 42.5 | 4.25 |
| Analytical HPLC Pool | 40 | >98 | 47 | 2 |
Visualizations
This compound Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
This compound's Mechanism of Action
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Team Biosynthesizes Anticancer Compound Found in Australian Stinging Tree | Technology Networks [technologynetworks.com]
- 4. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. Neurotoxic peptides from the venom of the giant Australian stinging tree - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. research.vu.nl [research.vu.nl]
Troubleshooting Moroidin Activity in Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the bicyclic peptide moroidin in cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during experimental workflows involving this compound.
Q1: I am observing inconsistent cytotoxic effects of this compound between experiments. What could be the cause?
A1: Inconsistent results in cytotoxicity assays are a common challenge. Several factors could contribute to this variability when working with this compound:
-
Compound Solubility and Precipitation: this compound is a hydrophobic peptide and may precipitate in aqueous cell culture media, especially at higher concentrations. Ensure your this compound stock solution in DMSO is fully dissolved before diluting it into your final assay medium. When preparing working concentrations, add the this compound-DMSO stock to the medium with gentle mixing to avoid localized high concentrations that can lead to precipitation. The final DMSO concentration should be kept low (ideally ≤ 0.1% and not exceeding 0.5%) to prevent solvent-induced cytotoxicity.
-
Cell Seeding Density and Confluency: The sensitivity of cells to cytotoxic agents can be influenced by their density. Ensure that you are seeding a consistent number of cells for each experiment and that the cells are in the logarithmic growth phase at the time of treatment. Overly confluent or sparse cultures can respond differently to this compound.
-
Incubation Time: The duration of this compound exposure will significantly impact the observed cytotoxicity. Optimize the incubation time for your specific cell line and experimental goals. Short incubation times may not be sufficient to induce a measurable effect, while very long incubations could lead to secondary effects not directly related to tubulin inhibition.
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, in MTT or MTS assays, a compound might chemically reduce the tetrazolium salt, leading to a false-positive signal for cell viability. To rule this out, include a control well with this compound in cell-free medium to check for any direct reaction with the assay reagent.
Q2: My cells are showing morphological changes, but the cytotoxicity assay (e.g., MTT) does not show a significant decrease in viability. Why?
A2: This discrepancy can arise because this compound's primary mechanism is to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
-
Metabolic Activity vs. Cell Death: Assays like MTT measure mitochondrial reductase activity, which is an indicator of metabolic activity, not necessarily cell viability. Cells arrested in G2/M may still be metabolically active for some time before undergoing apoptosis. Therefore, you might observe significant morphological changes indicative of mitotic arrest (e.g., cell rounding) before a substantial decrease in metabolic activity is detectable.
-
Delayed Apoptosis: The induction of apoptosis following mitotic arrest can be a delayed process. It is advisable to perform a time-course experiment to determine the optimal endpoint for your cytotoxicity assay, allowing sufficient time for the apoptotic cascade to be initiated and result in a loss of metabolic function.
-
Alternative Viability Assays: Consider using an alternative or complementary assay that measures cell death more directly, such as a trypan blue exclusion assay, a lactate (B86563) dehydrogenase (LDH) release assay (for necrosis), or an Annexin V/Propidium (B1200493) Iodide staining assay (for apoptosis) via flow cytometry.
Q3: How should I prepare and store this compound for cellular assays to ensure its stability?
A3: As a bicyclic peptide, the stability of this compound in solution is a critical factor for reproducible results.
-
Solubilization: this compound is poorly soluble in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Storage of Stock Solutions: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from the frozen stock. The stability of peptides in aqueous solutions can be affected by pH, temperature, and enzymatic degradation from components in the serum. While specific stability data for this compound in various cell culture media is not extensively documented, it is best practice to use freshly prepared working solutions.
Q4: I am not observing the expected G2/M arrest in my cell cycle analysis after this compound treatment. What could be wrong?
A4: If you are not seeing an accumulation of cells in the G2/M phase of the cell cycle, consider the following:
-
Sub-optimal Concentration: The concentration of this compound may be too low to induce a significant cell cycle block. Perform a dose-response experiment to identify the optimal concentration for inducing G2/M arrest in your specific cell line.
-
Incorrect Timing: The peak of G2/M arrest occurs at a specific time point after treatment, which can vary between cell lines. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time to harvest cells for flow cytometry analysis.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to microtubule-targeting agents. It is possible that your chosen cell line is less sensitive to this compound's effects.
-
Flow Cytometry Protocol: Ensure your cell fixation (e.g., with cold 70% ethanol) and staining (e.g., with propidium iodide and RNase) protocols are optimized to give clear DNA content histograms. Poor fixation can lead to cell clumping and inaccurate results.
Q5: Are there any known off-target effects of this compound that could be influencing my results?
A5: The primary and most well-documented target of this compound is tubulin, leading to the disruption of microtubule dynamics.[1] However, like many small molecules, the possibility of off-target effects cannot be entirely ruled out, though specific comprehensive screening data for this compound is limited. Some microtubule-targeting agents have been reported to have off-target effects on various kinases. If you observe unexpected cellular responses that cannot be explained by microtubule disruption alone, it may be worth considering potential off-target activities. One study noted that this compound treatment led to a reduction in phosphorylated extracellular signal-regulated protein kinase (p-ERK) and inhibited the activation of β-catenin.
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of this compound in various cancer cell lines. These values should be used as a starting point for optimizing the experimental conditions for your specific cell line.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| A549 (Lung Cancer) | Not Specified | Cytotoxic | [1] |
| H1299 (Lung Cancer) | Not Specified | 8.3 ± 0.7 | |
| U87 (Glioblastoma) | Not Specified | 9.6 ± 1.8 | |
| U251 (Glioblastoma) | Not Specified | 5.2 ± 0.8 | |
| HCT116 (Colon Cancer) | Not Specified | 9.9 ± 1.7 |
Note: IC50 values can vary depending on the specific assay conditions, including cell density and incubation time.
Key Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells cultured on coverslips with the desired concentration of this compound for the appropriate time. Include a vehicle-treated control.
-
Wash the cells twice with PBS.
-
Fix the cells with the chosen fixation solution. For example, incubate with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization in this compound-treated cells compared to the well-defined filamentous network in control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M peak is indicative of this compound-induced mitotic arrest.
Visualizations
The following diagrams illustrate key concepts related to this compound's activity and experimental workflows.
Caption: this compound's mechanism of action and its effects on cellular pathways.
References
Technical Support Center: Semi-synthesis of Moroidin Derivatives
Welcome to the technical support center for the semi-synthesis of moroidin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors. The focus is on the modern biosynthetic approach, which leverages heterologous expression systems to generate this compound analogs, a strategy that circumvents the challenges of traditional chemical synthesis and low isolation yields from natural sources.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is traditional semi-synthesis of this compound from isolated natural products challenging?
A1: Traditional semi-synthesis is hindered by the extremely low isolation yields of this compound and its analogs (celogentins) from their natural plant sources, such as Dendrocnide moroides and Celosia argentea.[2][3] Furthermore, the complex bicyclic structure of this compound, with its unusual tryptophan side-chain cross-links, makes chemical modification without disrupting the core scaffold difficult.[1][3] Consequently, total organic synthesis is also exceptionally challenging, making a biosynthetic route a more viable strategy for producing derivatives.[2][3]
Q2: What is the current leading strategy for generating this compound derivatives?
A2: The current leading strategy is a gene-guided biosynthetic approach.[2][4] This involves the heterologous expression of this compound precursor peptides in a suitable host organism, such as tobacco plants (Nicotiana benthamiana).[3] By modifying the gene sequence of the core peptide, diverse this compound derivatives can be produced through the host's cellular machinery.[1][2] This method allows for the creation of libraries of this compound-based peptides for therapeutic screening.[3]
Q3: What are the key enzymatic players in this compound biosynthesis that can be leveraged?
A3: The key enzyme is a BURP-domain-containing peptide cyclase.[2][3] This enzyme is responsible for installing the crucial tryptophan-indole-centered macrocyclic bonds that form the bicyclic structure of this compound.[2][4] The biosynthesis also involves proteases for maturing the peptide and a glutamine cyclotransferase for forming the N-terminal pyroglutamate (B8496135) moiety.[1] Understanding these enzymatic steps is critical for successfully producing this compound derivatives in a heterologous host.
Q4: What is "alanine scanning" in the context of this compound derivatives?
A4: Alanine (B10760859) scanning is a technique used to systematically probe the function of individual amino acid residues in the this compound core peptide. By replacing each amino acid one by one with alanine, researchers can determine which positions are critical for biosynthesis, stability, and biological activity (e.g., tubulin polymerization inhibition). This information is vital for designing novel derivatives with improved properties.[1]
Q5: What are the main challenges in purifying this compound and its derivatives?
A5: this compound and its derivatives are often hydrophobic and can be prone to aggregation, which complicates purification.[5][6] Achieving high purity is critical, especially for therapeutic applications, as impurities can affect biological activity and stability.[6] Standard purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) are typically used, but optimization is often required for each new derivative.[7][8]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound Derivatives in Heterologous Plant Expression
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient precursor peptide expression | - Verify transcript levels of the precursor gene using RT-qPCR.- Optimize codon usage of the precursor gene for the host plant (e.g., N. benthamiana). | Low transcript levels will naturally lead to low product yield. Codon optimization can significantly enhance protein translation efficiency in the host. |
| Incorrect subcellular localization | - Include a signal peptide sequence in the precursor peptide construct.[1] | Proper localization to the secretory pathway is often necessary for correct post-translational modifications. |
| Copper ion deficiency | - Supplement the plant growth media or infiltration buffer with cupric ions (e.g., copper chloride). | The key this compound cyclase (BURP domain) is copper-dependent.[2][3] Insufficient copper will inhibit the crucial cyclization reactions. |
| Proteolytic instability of the derivative | - Analyze crude plant extracts by mass spectrometry for truncated or degraded peptide fragments. - Modify flanking sequences around the core peptide to be less susceptible to host proteases. | The engineered this compound derivative may be more susceptible to degradation by endogenous proteases in the host plant. |
Issue 2: Incomplete or Incorrect Bicyclic Ring Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Mutation at a critical residue | - Perform an alanine scan to identify residues essential for cyclization.[1]- Consult structural models to avoid modifying residues likely involved in enzyme recognition. | The BURP domain cyclase has specific substrate requirements. Mutations at key positions can prevent one or both ring formations. |
| Suboptimal redox environment | - Co-express folding catalysts or chaperones. - Modulate the expression of cellular oxidoreductases. | The formation of the C-C and C-N cross-links is a complex oxidative process that may require a specific cellular redox state. |
| Misfolding of the precursor peptide | - Test expression at lower temperatures (e.g., 18-22°C). | Lowering the temperature can sometimes improve the correct folding of expressed proteins and enhance the efficiency of post-translational modifications. |
Issue 3: Difficulties in Purification and Characterization
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide aggregation | - Use organic solvents (e.g., acetonitrile, isopropanol) or detergents in extraction and purification buffers.[5]- Add solubilizing tags to the precursor construct, which can be cleaved off later.[6] | This compound's hydrophobicity can lead to poor solubility and aggregation.[5][6] Maintaining solubility is key at every step. |
| Co-elution with plant metabolites | - Employ orthogonal purification methods (e.g., size-exclusion chromatography followed by RP-HPLC).- Use high-resolution mass spectrometry (HRMS) to differentiate the target peptide from contaminants.[9] | Plant extracts are complex mixtures. A multi-step purification strategy is often necessary to achieve high purity. |
| Ambiguous structural confirmation | - Use tandem mass spectrometry (MS/MS) for sequencing.- Employ 2D NMR spectroscopy (e.g., COSY, TOCSY, NOESY) for detailed 3D structural elucidation. | The complex bicyclic structure requires advanced analytical techniques for unambiguous characterization. |
Experimental Protocols
Protocol 1: Heterologous Expression of a this compound Derivative in Nicotiana benthamiana
-
Vector Construction: Synthesize the codon-optimized DNA sequence for the this compound precursor peptide, including the desired core peptide modifications. Clone this sequence into a plant expression vector (e.g., pEAQ-HT) under a strong constitutive promoter (e.g., CaMV 35S).
-
Agrobacterium Transformation: Transform the expression vector into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.
-
Plant Infiltration: Grow N. benthamiana plants for 4-6 weeks. Infiltrate the leaves with a suspension of the transformed Agrobacterium. The infiltration media should contain acetosyringone (B1664989) and may be supplemented with copper chloride.
-
Incubation: Incubate the infiltrated plants for 4-7 days under controlled light and temperature conditions to allow for transient expression of the precursor peptide and its subsequent processing into the mature this compound derivative.
-
Harvesting and Extraction: Harvest the infiltrated leaves, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract the peptide using an appropriate buffer, which may contain antioxidants and organic solvents to improve solubility.
-
Analysis: Centrifuge the extract to remove plant debris and analyze the supernatant by LC-MS to confirm the presence of the target this compound derivative.
Visualizations
References
- 1. WO2023097301A2 - Ribosomal biosynthesis of this compound peptides in plants - Google Patents [patents.google.com]
- 2. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Purification and characterisation of a hypoglycemic peptide from Momordica Charantia L. Var. abbreviata Ser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioxconomy.com [bioxconomy.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Addressing the Low Natural Abundance of Moroidin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low natural abundance of moroidin. The content is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest to researchers?
This compound is a bicyclic octapeptide with potent antimitotic activity, making it a promising candidate for the development of novel anticancer therapeutics.[1] It functions by inhibiting tubulin polymerization, a critical process for cell division.[1] Its complex structure and significant biological activity have made it a target of interest for both natural product chemists and pharmacologists.
Q2: What are the natural sources of this compound and what are the typical yields?
This compound is naturally found in the Australian stinging tree (Dendrocnide moroides) and the seeds of Celosia argentea.[1] However, its natural abundance is extremely low, with yields from D. moroides leaves being approximately 0.002% (w/w). This low yield presents a significant bottleneck for research and development.
Q3: What are the main challenges in obtaining sufficient quantities of this compound for research?
The primary challenges are the very low yields from natural sources and the complexity of its chemical structure, which makes total chemical synthesis exceedingly difficult and commercially unviable. To date, a complete total synthesis of this compound has not been published.
Q4: What is the most promising strategy to overcome the supply limitations of this compound?
Biosynthesis in a heterologous host, particularly the transient expression in Nicotiana benthamiana (a relative of the tobacco plant), has emerged as the most viable and scalable solution.[1][2] This method has been shown to produce this compound and its analogs at significantly higher levels than can be obtained from their native plant sources.
Data Presentation
Table 1: Comparison of this compound Production Methods
| Production Method | Source/System | Typical Yield | Purity | Scalability | Key Challenges |
| Natural Extraction | Dendrocnide moroides leaves | ~0.002% (w/w) | Variable, requires extensive purification | Very Low | Extremely low abundance, difficult extraction process. |
| Natural Extraction | Celosia argentea seeds | Low (specific yield not consistently reported) | Variable, requires extensive purification | Low | Low abundance, complex purification. |
| Total Chemical Synthesis | Laboratory Synthesis | Not achieved for this compound; 23 steps for analog celogentin C | High | Very Low | High structural complexity, numerous steps, low overall yield. |
| In Vitro Biosynthesis | Cell-free system with KjaBURP cyclase | ~5% after 3 days (estimated) | Moderate | Low | Low reaction speed and yield, requires purified enzyme and precursor. |
| Heterologous Biosynthesis | Nicotiana benthamiana (transient expression) | 10-40 times higher than natural extraction | Good, requires standard purification | High | Optimization of expression and purification is necessary. |
Experimental Protocols
Protocol 1: Biosynthesis of this compound in Nicotiana benthamiana via Agroinfiltration
This protocol outlines the transient expression of the this compound precursor peptide and the necessary BURP-domain cyclase in N. benthamiana.
1. Vector Construction:
-
Obtain or synthesize the coding sequences for the this compound precursor peptide (containing the core peptide sequence) and the appropriate BURP-domain cyclase (e.g., KjaBURP).
-
Clone these sequences into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Include a gene silencing suppressor, such as the P19 protein from Tomato bushy stunt virus, in a separate vector or co-transfect to enhance protein expression.
-
Transform the resulting plasmids into Agrobacterium tumefaciens strain GV3101 or LBA4404 by electroporation.
2. Plant Growth and Preparation:
-
Grow N. benthamiana plants in a controlled environment (e.g., 24-26°C, 16h light/8h dark photoperiod) for 4-6 weeks until they have several fully expanded leaves.
3. Agroinfiltration Procedure:
-
Inoculate a single colony of each Agrobacterium strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.
-
The next day, use the overnight culture to inoculate a larger volume of infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) and grow to an OD₆₀₀ of 0.8-1.0.
-
Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 10 min) and resuspend the pellets in infiltration buffer to a final OD₆₀₀ of 0.5 for each strain.
-
If co-infiltrating multiple constructs (e.g., precursor, cyclase, and P19), mix the resuspended bacterial cultures in equal volumes.
-
Incubate the bacterial suspension at room temperature for 2-3 hours without shaking.
-
Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial (underside) of the N. benthamiana leaves. Infiltrate at least 3-4 leaves per plant.
4. Post-Infiltration and Harvest:
-
Return the infiltrated plants to the controlled growth environment for 5-7 days to allow for protein expression and cyclization.
-
Harvest the infiltrated leaf tissue and immediately freeze it in liquid nitrogen. Store at -80°C until purification.
5. Purification of this compound:
-
Grind the frozen leaf tissue to a fine powder in liquid nitrogen.
-
Extract the powder with an appropriate solvent mixture (e.g., methanol/water/formic acid).
-
Centrifuge the extract to pellet cell debris and collect the supernatant.
-
Subject the supernatant to solid-phase extraction (SPE) to remove pigments and other interfering compounds.
-
Perform reversed-phase high-performance liquid chromatography (RP-HPLC) to purify the cyclic this compound peptide.
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guides
Table 2: Troubleshooting Low Yield in this compound Biosynthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no expression of precursor peptide/cyclase | - Inefficient T-DNA transfer by Agrobacterium. - Gene silencing (post-transcriptional gene silencing - PTGS). - Suboptimal codon usage for plant expression. | - Optimize agroinfiltration conditions (bacterial density, infiltration buffer composition). - Co-express a strong silencing suppressor like P19. - Use codon-optimized synthetic genes for the precursor and cyclase. |
| Inefficient cyclization of the precursor peptide | - Low activity of the BURP-domain cyclase. - Misfolding of the precursor peptide or cyclase. - Insufficient copper cofactor for the cyclase. | - Ensure the expressed cyclase is correctly targeted to the appropriate cellular compartment. - Co-express molecular chaperones to aid in protein folding. - Supplement the infiltration medium or plant growth medium with a low concentration of copper sulfate (B86663) (CuSO₄). |
| Degradation of this compound or precursor peptide | - Proteolytic degradation by endogenous plant proteases. | - Express the precursor peptide with a protective tag that can be cleaved off during purification. - Co-express protease inhibitors. - Optimize the harvest time to minimize degradation. |
| Difficulty in purifying the final product | - Co-elution with other plant metabolites. - Low concentration of the target peptide. | - Optimize the HPLC gradient and column chemistry for better separation. - Use orthogonal purification methods (e.g., ion-exchange chromatography followed by RP-HPLC). - Scale up the agroinfiltration to increase the starting material. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the biosynthesis of this compound.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
Technical Support Center: Scaling Up Moroidin Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on scaling up the production of Moroidin and its analogs.
Troubleshooting Guides
This section addresses common issues encountered during this compound production experiments, particularly focusing on the biosynthetic route using transgenic plants.
| Problem | Potential Cause | Suggested Solution |
| Low or no expression of the this compound precursor peptide in Nicotiana benthamiana | 1. Suboptimal Agrobacterium tumefaciens infiltration: Incorrect bacterial density, improper infiltration technique, or unhealthy plants.[1][2][3][4] 2. Codon usage not optimized for N. benthamiana: The genetic code of the precursor peptide may not be ideal for the plant's translational machinery.[5][6][7][8] 3. Gene silencing: The plant's defense mechanisms may be degrading the transcript of the precursor peptide.[9][10][11] 4. Plasmid construct issues: Incorrect vector design or errors in the gene sequence. | 1. Optimize infiltration protocol: Use an Agrobacterium culture with an OD600 of ~0.5-1.0. Ensure plants are young (3-6 weeks old) and healthy. Infiltrate the abaxial side of the leaf gently but firmly.[1][2][3][4] Co-infiltrate with a viral silencing suppressor like p19.[11] 2. Perform codon optimization: Synthesize the gene encoding the this compound precursor with codons optimized for Nicotiana benthamiana expression.[5][12][7][8] 3. Co-express a silencing suppressor: Include a vector for expressing a silencing suppressor, such as the p19 protein from Tomato bushy stunt virus, in your Agrobacterium co-infiltration mixture.[9][11] 4. Verify plasmid construct: Sequence the plasmid to confirm the integrity of the precursor peptide gene and regulatory elements. |
| Inefficient in vitro enzymatic cyclization of the precursor peptide | 1. Incorrect buffer conditions: Suboptimal pH, ionic strength, or missing cofactors. 2. Low enzyme activity: The purified BURP-domain cyclase may be inactive or have low specific activity. 3. Insufficient copper ions: Copper is a critical cofactor for the cyclization reaction.[13][14][15] 4. Presence of inhibitors: Contaminants from the purification process may be inhibiting the enzyme. | 1. Optimize reaction buffer: Empirically test a range of pH values (e.g., 7.0-8.5) and salt concentrations. 2. Use freshly purified enzyme: Purify the BURP-domain cyclase immediately before setting up the reaction. Ensure proper protein folding and handling. 3. Supplement with copper: Add a source of cupric ions (e.g., CuSO4) to the reaction mixture. The optimal concentration may need to be determined empirically.[13][14][15] 4. Purify the precursor peptide and enzyme: Ensure high purity of both the substrate and the enzyme to remove any potential inhibitors. |
| Difficulty in purifying this compound | 1. Low concentration in the crude extract: The initial concentration of this compound may be too low for efficient purification. 2. Complex mixture of plant metabolites: The crude extract contains numerous compounds with similar properties to this compound, making separation difficult.[16] 3. Suboptimal chromatography conditions: Incorrect column chemistry, mobile phase, or gradient for HPLC.[17][18][19][20][21] | 1. Concentrate the crude extract: Use techniques like solid-phase extraction (SPE) to enrich for this compound before HPLC. 2. Employ multi-step purification: A combination of different chromatography techniques (e.g., size exclusion followed by reversed-phase HPLC) may be necessary.[16][19] 3. Optimize HPLC method: Screen different C18 columns and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid). Develop a shallow gradient to improve resolution.[17][18][20][21] |
| Low final yield of purified this compound | 1. Cumulative losses at each step: Small losses at the expression, extraction, and purification stages can significantly impact the final yield. 2. Degradation of this compound: The peptide may be susceptible to degradation by proteases or harsh chemical conditions during purification. | 1. Optimize each step individually: Systematically optimize each stage of the process to maximize efficiency. 2. Work at low temperatures and add protease inhibitors: Perform extraction and purification steps at 4°C and include a cocktail of protease inhibitors in the extraction buffer to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up this compound production?
A1: The primary challenges are the extremely low yields from its natural source, the Australian stinging tree (Dendrocnide moroides), and the complexity of its chemical synthesis.[13][22][23][24] The biosynthetic approach is promising but requires optimization of gene expression in the host system, efficient enzymatic cyclization, and robust purification methods.[25]
Q2: Which production method currently offers the best potential for scalability?
A2: Biosynthesis using a heterologous host, such as the transient expression of the this compound precursor peptide and the BURP-domain cyclase in Nicotiana benthamiana, currently holds the most promise for scalable production.[13][24] This method avoids the dangers and low yields of natural extraction and the complexities of chemical synthesis.
Q3: Why is copper supplementation necessary for biosynthetic this compound production?
A3: The BURP-domain cyclase, the enzyme responsible for the formation of the bicyclic structure of this compound, is a copper-dependent enzyme.[13][14][15] Cupric ions are essential cofactors for the catalytic activity of this enzyme. Therefore, ensuring an adequate supply of copper in the plant growth media or the in vitro reaction buffer is critical for efficient cyclization.[26][27][28]
Q4: Can I use a different plant species for transient expression?
A4: While Nicotiana benthamiana is a well-established and efficient system for transient protein expression, other plant species could potentially be used. However, expression levels and post-translational modifications may vary, requiring significant optimization of the transformation and expression protocols.
Q5: What is codon optimization and why is it important?
A5: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the protein.[5][6][12] This can significantly enhance the efficiency of translation, leading to higher yields of the recombinant protein.[7][8]
Data Presentation
Table 1: Comparison of this compound Production Methods
| Production Method | Typical Yield | Advantages | Disadvantages |
| Natural Extraction (D. moroides) | Very Low (qualitative)[13][23] | Source of naturally occurring this compound. | Extremely low yield, hazardous to harvest, complex purification.[13][23][24] |
| Chemical Synthesis | Challenging to achieve high yields.[13][23] A 31% overall yield for an intermediate in the synthesis of the related celogentin C has been reported.[29] | Allows for the creation of analogs with non-natural amino acids. | Very complex, multi-step process with potentially low overall yield; stereochemical control is difficult.[13][23] |
| Biosynthesis (in planta) | Promising, but variable and requires optimization. | Potentially scalable, safer than natural extraction, produces the natural stereoisomer.[13][24] | Requires optimization of expression and purification; yields can be inconsistent. |
| In Vitro Enzymatic Synthesis | Low (~5% after 3 days for an initial reconstitution)[25] | Controlled reaction environment. | Requires purified precursor peptide and enzyme; enzyme stability and turnover can be limiting.[25] |
Experimental Protocols
Protocol 1: Transient Expression of this compound Precursor in Nicotiana benthamiana
This protocol is a synthesized guide based on common practices for Agrobacterium-mediated transient expression.[1][2][3][4][30]
Materials:
-
Agrobacterium tumefaciens (e.g., strain GV3101) harboring the binary vector with the this compound precursor gene.
-
Agrobacterium tumefaciens harboring a p19 silencing suppressor plasmid.
-
Nicotiana benthamiana plants (4-6 weeks old).
-
LB medium with appropriate antibiotics.
-
Infiltration medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone.
-
1 mL needleless syringes.
Procedure:
-
Inoculate 10 mL of LB medium containing the appropriate antibiotics with a single colony of each Agrobacterium strain.
-
Grow the cultures overnight at 28°C with shaking at 200 rpm.
-
Centrifuge the bacterial cultures at 4,000 x g for 10 minutes.
-
Discard the supernatant and resuspend the bacterial pellets in infiltration medium to an OD600 of 1.0.
-
Incubate the resuspended bacteria at room temperature for 2-4 hours without shaking.
-
Mix the Agrobacterium suspensions containing the this compound precursor and the p19 suppressor in a 1:1 ratio.
-
Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the N. benthamiana leaves with the Agrobacterium mixture.
-
Incubate the infiltrated plants for 3-5 days under normal growth conditions.
-
Harvest the infiltrated leaves for protein extraction.
Protocol 2: Extraction and Purification of this compound from Plant Tissue
This protocol provides a general framework for the extraction and purification of cyclic peptides from plant material.[17][18][20][21][31][32][33][34]
Materials:
-
Harvested N. benthamiana leaves.
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail).
-
Liquid nitrogen.
-
Mortar and pestle or blender.
-
Centrifuge and appropriate tubes.
-
0.22 µm syringe filters.
-
Reversed-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Lyophilizer.
Procedure:
-
Freeze the harvested leaves in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Add 3 mL of ice-cold extraction buffer per gram of leaf powder.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Centrifuge the extract at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Equilibrate the HPLC C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered extract onto the HPLC column.
-
Elute the peptides using a linear gradient of 5% to 60% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the expected retention time of this compound.
-
Analyze the collected fractions by mass spectrometry to confirm the presence of this compound.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Visualizations
References
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. jacobslab.sites.vib.be [jacobslab.sites.vib.be]
- 3. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agro Infiltration to N.Benthamiana leaves - Wiki [malooflab.ucdavis.edu]
- 5. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 6. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 7. Frontiers | Impact of codon optimization on vip3Aa11 gene expression and insecticidal efficacy in maize [frontiersin.org]
- 8. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 9. Improving transient protein expression in agroinfiltrated Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. web.azenta.com [web.azenta.com]
- 13. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An intramolecular macrocyclase in plant ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and biosynthesis of cyclic plant peptides via autocatalytic cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. biotage.com [biotage.com]
- 21. protocols.io [protocols.io]
- 22. pubs.acs.org [pubs.acs.org]
- 23. WO2023097301A2 - Ribosomal biosynthesis of this compound peptides in plants - Google Patents [patents.google.com]
- 24. Researchers biosynthesize anti-cancer compound found in venomous Australian tree - MIT Department of Biology [biology.mit.edu]
- 25. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 26. Role of Copper in Plant Culture | PT Growers and Consumers [pthorticulture.com]
- 27. ijhst.ut.ac.ir [ijhst.ut.ac.ir]
- 28. mdpi.com [mdpi.com]
- 29. Total Synthesis of the Antimitotic Bicyclic Peptide Celogentin C - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Easy and efficient protocol for purification of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. US20120142033A1 - Method for extraction and purification of recombinant proteins from transgenic plants - Google Patents [patents.google.com]
- 34. Frontiers | Optimising expression and extraction of recombinant proteins in plants [frontiersin.org]
Technical Support Center: Refinement of Analytical Techniques for Moroidin Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bicyclic peptide Moroidin. The information is designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound is a naturally occurring bicyclic octapeptide originally isolated from the seeds of Celosia argentea. It is a potent inhibitor of tubulin polymerization, a critical process for cell division. This property makes this compound and its analogs, such as Celogentin C, promising candidates for cancer chemotherapy.[1][2][3] Accurate and sensitive detection methods are crucial for pharmacokinetic studies, drug development, and understanding its mechanism of action.
Q2: What are the main challenges in analyzing this compound?
Like many cyclic peptides, this compound presents several analytical challenges:
-
Low abundance in natural sources: Isolation from plants often results in low yields, necessitating sensitive analytical techniques.[4]
-
Complex structure: Its bicyclic nature can make it resistant to standard enzymatic digestion and complicates structural elucidation by mass spectrometry, which typically requires two bond cleavages for fragmentation.
-
Sample stability: Peptides can be prone to degradation through hydrolysis, oxidation, or enzymatic activity in biological matrices.
-
Co-elution with similar compounds: The presence of structurally related analogs can interfere with chromatographic separation.
Q3: Which analytical techniques are most suitable for this compound detection?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods for the separation and quantification of this compound. An Enzyme-Linked Immunosorbent Assay (ELISA) could also be developed for high-throughput screening, although this would require the generation of specific antibodies.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
Issue 1: Poor peak shape (tailing, fronting, or splitting) in HPLC.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Optimize the mobile phase pH to alter the ionization state of this compound and reduce interactions with residual silanols on the column. Add a competitive ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. |
| Column Contamination/Degradation | Wash the column with a strong solvent series (e.g., methanol (B129727), acetonitrile (B52724), isopropanol). If the problem persists, replace the column. |
Issue 2: Low or no signal in LC-MS/MS.
| Potential Cause | Troubleshooting Steps |
| Poor Ionization | Optimize mass spectrometer source parameters (e.g., electrospray voltage, gas flow, temperature). This compound may ionize more efficiently in either positive or negative mode; test both. |
| Sample Degradation | Ensure proper sample handling and storage. Use protease inhibitors for biological samples and store at -80°C. Avoid multiple freeze-thaw cycles. |
| Adsorption to Vials/Tubing | Use low-adsorption vials and tubing. The addition of a small percentage of an organic solvent like acetonitrile or DMSO to the sample can help reduce non-specific binding. |
| Insufficient Sample Cleanup | Matrix components can suppress the ionization of this compound. Employ a robust sample preparation method such as solid-phase extraction (SPE). |
Issue 3: Inconsistent quantification results.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Use a stable isotope-labeled internal standard that is structurally similar to this compound to compensate for variations in sample preparation and matrix effects. |
| Poor Sample Solubility | Ensure complete dissolution of this compound standards and samples. Sonication may be helpful. |
| Inaccurate Standard Curve | Prepare fresh calibration standards for each analytical run. Ensure the concentration range of the standard curve brackets the expected concentration of this compound in the samples. |
ELISA Analysis (Hypothetical)
Issue 1: High background signal.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking time. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer. Ensure forceful dispensing and complete aspiration of the wash buffer. |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio. |
Issue 2: Weak or no signal.
| Potential Cause | Troubleshooting Steps |
| Inefficient Coating | Optimize the coating concentration of the this compound-conjugate and the coating buffer pH. |
| Degraded Reagents | Use fresh antibody and substrate solutions. Store all reagents at their recommended temperatures. |
| Incorrect Wavelength | Ensure the plate reader is set to the correct wavelength for the substrate used. |
Quantitative Data Summary
The following tables present typical performance data for the analysis of bicyclic peptides using LC-MS/MS. Note that these are illustrative values, and specific performance should be validated for this compound in your laboratory.
Table 1: Typical LC-MS/MS Method Parameters for Bicyclic Peptide Quantification
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 1-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Specific precursor-to-product ion transition for this compound |
Table 2: Typical Quantitative Performance for Bicyclic Peptide Analysis
| Parameter | Typical Performance in Biological Matrix |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linear Dynamic Range | 0.5 - 1000 ng/mL |
| Recovery | 85 - 115% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Experimental Protocols
Detailed Methodology: LC-MS/MS Quantification of this compound in Plasma
This protocol is a representative example and should be optimized for specific instrumentation and experimental needs.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma sample by adding 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using the parameters outlined in Table 1.
-
Detect this compound using Multiple Reaction Monitoring (MRM) with optimized precursor and product ions.
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound's mechanism of action pathway.
References
- 1. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Moroidin Solubility for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving moroidin for use in in vitro experiments. The following sections offer troubleshooting advice and frequently asked questions to address common solubility challenges.
Troubleshooting Guide
Q1: My lyophilized this compound powder is not dissolving in my aqueous cell culture medium. What is the first step?
A1: this compound, a bicyclic octapeptide, is expected to have low aqueous solubility due to its complex structure.[1][2][3] Direct dissolution in aqueous buffers or media is often unsuccessful. The recommended first step is to use a small amount of an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving hydrophobic and bicyclic peptides.[4][5][6][7]
Q2: I've dissolved this compound in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility or when the dilution is performed too quickly.
-
Slow Dilution: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[4] This helps to prevent localized high concentrations of the peptide that can lead to aggregation and precipitation.
-
Sonication: Briefly sonicating the final solution can help to break up aggregates and improve dissolution.[4][7]
-
Increase Final DMSO Concentration: While keeping cytotoxicity in mind, you may need to slightly increase the final percentage of DMSO in your working solution. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.[4][8]
Q3: I am concerned about the toxicity of DMSO in my cell-based assay. What are the recommended concentration limits?
A3: DMSO can be toxic to cells, and its effects are concentration and cell-line dependent.[9][10]
-
General Guideline: For most cell lines, a final DMSO concentration of 0.5% (v/v) is widely considered safe, with 0.1% being safe for nearly all cells.[4]
-
Sensitive Cells: Primary cell cultures are often more sensitive, and a pilot experiment to determine the IC50 of DMSO on your specific cells is highly recommended.[4] Concentrations as low as 0.05% may be necessary for sensitive assays.[10]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used to deliver the this compound. This allows you to distinguish the effects of the peptide from the effects of the solvent.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, if DMSO is not suitable for your experimental system, other strategies can be employed.
-
Other Organic Solvents: Dimethylformamide (DMF) or acetonitrile (B52724) can also be used to create initial stock solutions.[7] Similar to DMSO, it is critical to keep the final concentration in the culture medium low and use appropriate vehicle controls.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can form inclusion complexes with poorly soluble molecules like this compound, effectively increasing their aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[11]
-
pH Adjustment: The solubility of peptides can be influenced by pH.[7] While this compound's structure is complex, experimenting with dissolving it in slightly acidic or basic solutions (if it doesn't affect its stability or your assay) could be an option. For basic peptides, a slightly acidic solution (e.g., 10% acetic acid) can be tried, while acidic peptides may dissolve better in a slightly basic solution (e.g., 10% ammonium (B1175870) bicarbonate).[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bicyclic octapeptide with potent anti-mitotic activity, making it a compound of interest for cancer research.[2][3][6] It functions by inhibiting tubulin polymerization.[3][6] Like many complex peptides, especially those with significant hydrophobic regions, it has poor water solubility, which presents a challenge for preparing solutions for in vitro studies.[7][16]
Q2: How should I prepare a stock solution of this compound using DMSO?
A2: Start by creating a high-concentration stock solution. For example, dissolve 1 mg of lyophilized this compound in 100 µL of 100% DMSO to make a 10 mg/mL stock. From this, you can make further dilutions into your culture medium to achieve the desired final concentration, ensuring the final DMSO percentage remains within the non-toxic range for your cells.
Q3: What is the best way to store this compound solutions?
A3: Lyophilized this compound should be stored at -20°C or -80°C. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the aliquot to warm to room temperature.
Q4: My peptide is still not dissolving. What is the final troubleshooting step?
A4: If you have tried the methods above and are still facing issues, consider the purity of the peptide. Impurities can sometimes affect solubility. If possible, analyze the peptide's purity via HPLC. If the issue persists, a combination of methods, such as using a co-solvent system with a low percentage of an organic solvent and a cyclodextrin, may be necessary.
Data Presentation
Table 1: Common Organic Solvents for Peptide Solubilization
| Solvent | Recommended Stock Concentration | Typical Final Concentration in Cell Culture | Notes |
| DMSO | 1-10 mM (in 100% DMSO) | ≤ 0.5% (v/v) | Widely used; can affect cell differentiation and viability at higher concentrations.[4][9][10] |
| DMF | 1-10 mM (in 100% DMF) | ≤ 0.1% (v/v) | Can be more toxic than DMSO; use with caution. |
| Acetonitrile | 1-10 mM (in 100% ACN) | ≤ 0.1% (v/v) | Typically used for analytical purposes; less common for cell-based assays due to toxicity. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increases solubility by reducing the polarity of the solvent.[17] | Simple, effective for many compounds. | Potential for solvent toxicity in cell-based assays.[9] |
| pH Adjustment | Increases solubility of ionizable compounds by protonation or deprotonation.[17] | Easy to implement. | Only effective for ionizable compounds; pH change might affect compound stability or assay conditions. |
| Cyclodextrins | Encapsulates the hydrophobic drug in its central cavity.[13][14] | Low toxicity, can significantly increase aqueous solubility.[11][15] | May alter drug bioavailability or interaction with the target; requires optimization of the drug-to-cyclodextrin ratio. |
| Micronization | Increases surface area by reducing particle size.[18] | Improves dissolution rate.[18] | Does not increase equilibrium solubility; less practical for small-scale lab preparations. |
Experimental Protocols
Protocol 1: Solubilization of this compound using DMSO
-
Preparation: Allow the vial of lyophilized this compound and a vial of high-purity, anhydrous DMSO to warm to room temperature.
-
Initial Dissolution: Add a small volume of 100% DMSO directly to the vial of this compound to create a concentrated stock solution (e.g., 10 mM). Vortex briefly. If necessary, sonicate for 10-15 seconds to aid dissolution.[4][7]
-
Intermediate Dilution (Optional): If a very low final concentration is required, you can perform an intermediate dilution of the DMSO stock in cell culture medium or a suitable buffer (e.g., PBS).
-
Final Dilution: While vortexing or stirring the final volume of cell culture medium, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration.
-
Verification: Ensure the final solution is clear and free of any precipitate.
-
Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO to an equivalent volume of cell culture medium.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in water or your desired aqueous buffer.
-
Complexation: Add the lyophilized this compound powder to the HP-β-CD solution.
-
Incubation: Shake or stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The optimal time and temperature may need to be determined empirically.
-
Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved peptide.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, as the final concentration may be lower than the initial amount added.
-
Application: Use the filtered, quantified solution for your in vitro experiments.
Visualizations
Caption: Workflow for solubilizing this compound using a DMSO co-solvent method.
Caption: Troubleshooting decision tree for this compound solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. lifetein.com [lifetein.com]
- 5. Direct Ras Inhibitors Identified from a Structurally Rigidified Bicyclic Peptide Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimitotic activity of this compound, a bicyclic peptide from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 16. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. japer.in [japer.in]
Validation & Comparative
Comparative Analysis of Moroidin and Celogentin C: A Deep Dive into Their Antimitotic Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of Moroidin and Celogentin C, two structurally related bicyclic octapeptides with potent antimitotic properties. This document summarizes their efficacy, outlines key experimental protocols, and visualizes their mechanism of action to support further research and drug development endeavors.
Introduction
This compound and Celogentin C are natural products that have garnered significant interest in the scientific community for their ability to inhibit tubulin polymerization, a critical process in cell division. This compound was first identified as the primary pain-inducing compound in the Australian stinging tree, Dendrocnide moroides, and is also found in the seeds of Celosia argentea. Celogentin C is exclusively isolated from Celosia argentea. Both compounds share a unique bicyclic structure, which is crucial for their biological activity. Their potent antimitotic effects make them promising candidates for the development of novel anticancer therapeutics.
Quantitative Comparison of Biological Activity
The primary mechanism of action for both this compound and Celogentin C is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Quantitative data reveals a significant difference in the potency of these two compounds.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Relative Potency | Reference Compound | IC50 (µM) |
| This compound | ~3.0 | More potent than Colchicine | Colchicine | ~10.0 |
| Celogentin C | 0.8 | More potent than Vinblastine | Vinblastine | 3.0 |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Non-small cell lung cancer | Moderate cytotoxicity reported |
| H1299 | Non-small cell lung cancer | 8.3 ± 0.7 | |
| U87 | Glioblastoma | 9.6 ± 1.8 | |
| U251 | Glioblastoma | 5.2 ± 0.8 | |
| HCT116 | Colorectal carcinoma | 9.9 ± 1.7 | |
| Celogentin C | SR | Leukemia | Significant growth inhibition at 10 µM |
| MDA-MB-435 | Melanoma | Significant growth inhibition at 10 µM | |
| HS 578T | Breast Cancer | Significant growth inhibition at 10 µM | |
| MDA-MB-468 | Breast Cancer | Significant growth inhibition at 10 µM | |
| Lung Adenocarcinoma | Non-small cell lung cancer | Specific cytotoxicity reported |
Note: Direct comparative IC50 values for Celogentin C across a wide panel of cancer cell lines are not extensively available in the reviewed literature. The data for Celogentin C indicates significant activity at a single concentration.
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay
This assay is fundamental for quantifying the inhibitory effect of compounds on microtubule formation.
Objective: To determine the concentration of this compound or Celogentin C that inhibits tubulin polymerization by 50% (IC50).
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Test compounds (this compound, Celogentin C) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Colchicine, Vinblastine)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X tubulin solution in General Tubulin Buffer.
-
Prepare a stock solution of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of the test compounds and positive control in General Tubulin Buffer.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the test compound dilutions, positive control, and vehicle control.
-
To initiate polymerization, add the tubulin solution and GTP to each well.
-
The final reaction mixture should contain tubulin (e.g., 3 mg/mL), GTP (e.g., 1 mM), and glycerol (e.g., 10%).
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance change over time for each concentration.
-
Determine the rate of polymerization for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts related to the activity of this compound and Celogentin C.
Conclusion
Both this compound and Celogentin C are potent inhibitors of tubulin polymerization with significant potential as anticancer agents. The available data indicates that Celogentin C is a more potent inhibitor of tubulin polymerization than this compound. While this compound has been tested against a broader panel of cancer cell lines, the high potency of Celogentin C warrants further investigation into its cytotoxic effects across a wider range of cancers. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of these fascinating natural products and to accelerate their translation into clinical applications.
Moroidin vs. Paclitaxel: A Comparative Guide to Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of moroidin and paclitaxel (B517696), two potent modulators of tubulin dynamics with significant implications for cancer therapy. While both agents target the microtubule network, a critical component for cell division, their mechanisms of action are diametrically opposed. This document outlines their biochemical properties, cellular effects, and the experimental methodologies used for their evaluation, supported by available experimental data.
Overview and Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for mitotic spindle formation and chromosome segregation. Their disruption is a validated strategy in cancer chemotherapy.
This compound , a bicyclic octapeptide isolated from plants like Celosia argentea, is a microtubule destabilizing agent .[1][2][3][4] It functions by inhibiting the polymerization of tubulin dimers into microtubules.[1][2][3] Molecular docking studies suggest that this compound binds to the vinca (B1221190) alkaloid site on β-tubulin, thereby preventing the assembly of the microtubule structure.[1]
Paclitaxel (Taxol), a complex diterpene originally isolated from the Pacific yew tree, is a first-in-class microtubule stabilizing agent .[5][6] In contrast to this compound, paclitaxel binds specifically to the β-tubulin subunit within the microtubule polymer.[5][7][8][9][10] This binding enhances the polymerization of tubulin and stabilizes existing microtubules, preventing their depolymerization.[5][7][8][9] The result is the formation of abnormal, nonfunctional microtubule bundles, which disrupts the delicate dynamics required for mitosis.[5][7][8]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and paclitaxel based on published experimental data.
Table 1: Comparison of Biochemical and Cellular Activity
| Parameter | This compound | Paclitaxel |
| Mechanism of Action | Tubulin Polymerization Inhibitor (Destabilizer) | Microtubule Stabilizer |
| Binding Site | Vinca alkaloid site on β-tubulin (putative)[1] | Taxane site on β-tubulin within the polymer[5][9][11][12][13] |
| Effect on Tubulin | Inhibits polymerization | Promotes polymerization and prevents depolymerization[5][7][8] |
| Tubulin Polymerization IC50/ED50 | IC50: 3.0 µM[2] | ED50: 0.5 µM[10] |
| Primary Cellular Effect | Mitotic arrest at G2/M phase, apoptosis[1][2] | Mitotic arrest at G2/M phase, apoptosis[5][7][10][14][15] |
Table 2: Representative Antiproliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Paclitaxel IC50 |
| A549 | Lung | Effective (specific IC50 not detailed in reviewed sources)[1] | Data not available in reviewed sources |
| HeLa | Cervical | Data not available | ~13.4 nM[16] |
| A2780 | Ovarian | Data not available | ~15 nM[10] |
| PC3 | Prostate | Data not available | ~5 nM[10] |
| MDA-MB-231 | Breast (Triple Negative) | Data not available | Low nanomolar range[17] |
| SK-BR-3 | Breast (HER2+) | Data not available | Low nanomolar range[17] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line and assay duration. The values presented are for comparative illustration.
Cellular Signaling and Experimental Workflows
Signaling Pathway for Tubulin-Targeting Agents
Both this compound and paclitaxel disrupt microtubule dynamics, which activates the Spindle Assembly Checkpoint (SAC).[18][19] This key cell cycle control mechanism prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Prolonged activation of the SAC due to dysfunctional microtubules leads to a sustained arrest in the G2/M phase of the cell cycle, which ultimately triggers the apoptotic cell death cascade.[1][5][7][14]
Caption: Signaling pathway of tubulin inhibitors leading to apoptosis.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This assay directly measures a compound's effect on the assembly of purified tubulin in a cell-free system. Polymerization is monitored by measuring the increase in light scattering (turbidity) at 340 nm.
Caption: Workflow for an in vitro tubulin polymerization assay.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content, revealing drug-induced cell cycle arrest.
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Experimental Protocols
A. In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the light scattering that occurs as tubulin dimers polymerize into microtubules. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase it.
-
Methodology:
-
Reagents: Purified bovine or porcine brain tubulin (>99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), test compounds (this compound, Paclitaxel) dissolved in DMSO, control vehicle (DMSO).
-
Procedure: a. On ice, add polymerization buffer to a 96-well microplate. b. Add the test compound at various concentrations. c. Add purified tubulin to each well to a final concentration of ~3 mg/mL. d. Place the plate in a temperature-controlled microplate reader pre-warmed to 37°C. e. Immediately before starting the reading, inject GTP solution into each well to a final concentration of 1 mM. f. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[6]
-
Data Analysis: Plot absorbance versus time. For inhibitors like this compound, calculate the IC50 value, which is the concentration that inhibits the rate or extent of polymerization by 50% compared to the control. For stabilizers like paclitaxel, observe the increased rate and extent of polymerization.[6][20]
-
B. Cell Viability Assay (MTS/MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the cytotoxic effects of a compound.
-
Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with a serial dilution of this compound or paclitaxel and incubate for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated wells as controls.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[17]
-
Absorbance Reading: Measure the absorbance at ~490 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot cell viability against compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[6]
-
C. Immunofluorescence Microscopy for Microtubule Visualization
-
Principle: This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells, allowing for a qualitative assessment of a drug's effect.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound (this compound or paclitaxel) at a relevant concentration (e.g., near the IC50 value) for an appropriate time.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 to allow antibody entry.
-
Staining: a. Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA). b. Incubate with a primary antibody against α- or β-tubulin. c. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). d. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[6]
-
Expected Observations:
-
Conclusion
This compound and paclitaxel represent two distinct classes of tubulin-targeting agents that both culminate in mitotic arrest and apoptosis, making them valuable molecules in cancer research.
-
This compound acts as a classic tubulin polymerization inhibitor , aligning its mechanism with other agents like vinca alkaloids and colchicine. Its potent activity (IC50 = 3.0 µM) makes it an interesting natural product lead for further development.[2]
-
Paclitaxel is the archetypal microtubule stabilizer , a mechanism that confers potent anticancer activity and has led to its widespread clinical use.[5][7] It induces the formation of hyper-stable, non-functional microtubules, a distinct mechanism that provides a different therapeutic window.[5][7][8]
Understanding their opposing mechanisms—destabilization versus hyperstabilization—is crucial for the rational design of novel anticancer therapies, the investigation of drug resistance mechanisms, and the development of effective combination strategies in oncology. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of these and other novel microtubule-targeting agents.
References
- 1. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimitotic activity of this compound, a bicyclic peptide from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of an intermediate taxol binding site within microtubule nanopores and a mechanism for tubulin isotype binding selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 17. researchgate.net [researchgate.net]
- 18. molbiolcell.org [molbiolcell.org]
- 19. researchgate.net [researchgate.net]
- 20. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent Anti-cancer Activity of Moroidin and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Moroidin, a bicyclic peptide first isolated from the stinging plant Dendrocnide moroides, and its structural analogs, such as the celogentins from Celosia argentea, have emerged as a promising class of natural products with potent antimitotic and cytotoxic activities.[1][2] Their unique and complex architecture, characterized by two macrocyclic rings, has captivated chemists and pharmacologists alike. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, supported by experimental data, to aid in the ongoing efforts of cancer drug discovery and development.
Structure-Activity Relationship: Key Determinants of Biological Activity
The core structure of this compound features a bicyclic system with two crucial cross-linkages involving a tryptophan residue.[3] The first is a carbon-carbon bond between the β-carbon of a leucine (B10760876) residue and the C6 of the tryptophan indole (B1671886) ring, forming the larger macrocycle. The second is a carbon-nitrogen bond between the C2 of the same indole ring and the N1 of a C-terminal histidine, creating the smaller macrocycle.[3] This intricate arrangement is fundamental to its biological activity.
The primary mechanism of action for this compound and its analogs is the inhibition of tubulin polymerization.[1][4] By disrupting microtubule dynamics, these compounds effectively halt the cell cycle in the G2/M phase, leading to programmed cell death (apoptosis) in cancer cells.[4][5]
Key structural features that govern the activity of this compound and its analogs include:
-
The Bicyclic System: The rigid, bicyclic structure is essential for potent tubulin polymerization inhibition. Monocyclic analogs, which lack the second macrocycle, exhibit significantly reduced or no cytotoxic activity, highlighting the importance of the complete bicyclic scaffold for cellular efficacy.
-
The "Right-Hand" Macrocycle: The composition and conformation of the smaller, C-terminal macrocycle play a critical role in determining the potency of tubulin inhibition. For instance, celogentin C, which contains a proline residue in this ring, is a more potent inhibitor of tubulin polymerization than this compound itself.[6]
-
Amino Acid Composition: Variations in the amino acid sequence within the macrocycles can influence both the potency and selectivity of these compounds. The development of synthetic and biosynthetic methods is enabling the creation of novel analogs with potentially improved therapeutic properties.[7]
Comparative Biological Activity
The following tables summarize the quantitative data on the tubulin polymerization inhibitory and cytotoxic activities of this compound and its key analog, celogentin C.
Table 1: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | 3.0 | Colchicine | 10.0 |
| Celogentin C | 0.8 | Vinblastine | 3.0 |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | Not explicitly quantified in the search results, but demonstrated to have cytotoxic effects. |
| Celogentin C | H1437 | Non-small cell lung adenocarcinoma | 1.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs are provided below.
Tubulin Polymerization Assay (Turbidimetric)
This assay measures the increase in absorbance at 340 nm, which corresponds to the scattering of light by microtubules as they polymerize from tubulin dimers.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound, analogs, and controls) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a final volume of 100 µL, combine tubulin (final concentration 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 37°C 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel (B517696) for enhancers, nocodazole (B1683961) for inhibitors).
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
The rate and extent of polymerization are determined by the change in absorbance over time. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Materials:
-
Cancer cell lines (e.g., A549, H1437)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its biological evaluation.
Conclusion
This compound and its analogs represent a compelling class of natural products with significant potential for development as anti-cancer therapeutics. Their potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, underscores their promise. The structure-activity relationships highlighted in this guide provide a framework for the rational design of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties. Further exploration of their intricate signaling pathways will undoubtedly pave the way for the next generation of microtubule-targeting agents in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Total Synthesis of the Antimitotic Bicyclic Peptide Celogentin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Targeting Complex Cyclic Peptides for Synthesis: The Celogentin and Th" by Joshua Wayne Robinson [scholarsarchive.byu.edu]
Validating the Anti-mitotic Activity of Synthetic Moroidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-mitotic activity of synthetic Moroidin and its analogs with established chemotherapeutic agents. The information presented herein is collated from preclinical studies to aid in the evaluation of this compound's potential as a novel anti-cancer therapeutic.
Executive Summary
This compound, a bicyclic peptide originally isolated from the stinging plant Dendrocnide moroides, has demonstrated potent anti-mitotic properties by inhibiting tubulin polymerization.[1][2] This mechanism is shared with established anti-cancer drugs such as vinca (B1221190) alkaloids and taxanes.[3] With advancements in peptide synthesis, synthetic this compound and its analogs, like celogentin C, are now accessible for research, enabling a more controlled evaluation of their therapeutic potential.[3] This guide compares the available data on the cytotoxic and anti-mitotic effects of synthetic this compound derivatives with paclitaxel (B517696) and vincristine (B1662923), providing detailed experimental protocols and outlining the key signaling pathways involved in their mechanism of action.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, its analog celogentin C, and the established anti-mitotic drugs paclitaxel and vincristine across various cancer cell lines. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited. Variations in cell lines, assay methods, and exposure times can influence the observed IC50 values.
| Compound | Cell Line | Assay | IC50 Value (µM) |
| This compound (natural) | A549 (Lung Cancer) | Not Specified | Not Specified |
| H1299 (Lung Cancer) | Not Specified | 8.3 ± 0.7 | |
| U87 (Glioblastoma) | Not Specified | 9.6 ± 1.8 | |
| U251 (Glioblastoma) | Not Specified | 5.2 ± 0.8 | |
| HCT116 (Colon Cancer) | Not Specified | 9.9 ± 1.7 | |
| Celogentin C (synthetic analog) | Human Lung Cancer | Not Specified | Toxic to cells |
| Paclitaxel | MKN-28 (Stomach Cancer) | Not Specified | Growth inhibition at 0.01 |
| MKN-45 (Stomach Cancer) | Not Specified | Growth inhibition at 0.01 | |
| MCF-7 (Breast Cancer) | Not Specified | Growth inhibition at 0.01 | |
| Vincristine | MDCKII (Kidney) | Cell Proliferation | 1.1 ± 0.1 |
| MDCKII MRP1 (Drug-Resistant) | Cell Proliferation | 33.1 ± 1.9 | |
| MDCKII MRP2 (Drug-Resistant) | Cell Proliferation | 22.2 ± 1.4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of anti-mitotic compounds.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compound (synthetic this compound) and control compounds (paclitaxel, colchicine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, clear bottom microplates
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10X stock of the test and control compounds.
-
On ice, prepare the tubulin polymerization mix: resuspend lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL, supplemented with 1 mM GTP and 10% glycerol.
-
-
Assay Setup:
-
Add 10 µL of the 10X compound dilutions (or vehicle control) to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The IC50 value is determined as the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with an anti-mitotic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (synthetic this compound) and control compounds
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of anti-mitotic activity.
-
Immunofluorescence Microscopy of the Mitotic Spindle
This technique allows for the visualization of the mitotic spindle and chromosome alignment to assess the effects of a compound on mitosis.
Materials:
-
Cells grown on sterile glass coverslips
-
Test compound and controls
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with the test compound for a duration that allows for mitotic arrest (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 for 10 minutes. Alternatively, fix and permeabilize with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Abnormal spindle formation, such as monopolar or multipolar spindles, and chromosome misalignment are indicators of anti-mitotic activity.
-
Mechanism of Action and Signaling Pathways
Anti-mitotic agents like this compound exert their effects by disrupting the dynamics of microtubules, which are essential components of the mitotic spindle. This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.
References
A Comparative Analysis of the Pain-Inducing Effects of Moroidin and Other Potent Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pain-inducing effects of Moroidin, a potent toxin from the Australian stinging tree Dendrocnide moroides, with other well-characterized toxins. While the intense pain caused by this compound is notorious, its precise molecular mechanisms remain an active area of investigation. This document summarizes the current understanding of this compound's effects in the context of other toxins that activate known pain pathways, presenting available data and outlining key experimental protocols for future comparative studies.
Section 1: Overview of Toxins and their Pain-Inducing Mechanisms
Pain, or nociception, is a critical sensory modality that alerts organisms to potential or actual tissue damage.[1][2] This process is initiated by the activation of specialized sensory neurons called nociceptors.[1] A diverse array of natural toxins can produce pain by directly targeting and activating ion channels and receptors expressed on these neurons.[3]
This compound: This bicyclic octapeptide is infamous for causing excruciating and long-lasting pain upon injection into the skin.[4][5] Despite its potent algesic properties, the direct molecular target of this compound on sensory neurons has not yet been fully elucidated. Its best-characterized biological activity is the inhibition of tubulin polymerization, an effect more closely linked to its potential as an anti-cancer agent.[4][5][6][7] It is hypothesized that this compound may activate key pain-related ion channels, such as Transient Receptor Potential (TRP) channels, but direct experimental evidence is currently lacking.
TRPV1 Agonists (Capsaicin and Resiniferatoxin): The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established integrator of noxious stimuli, including heat, acid, and pungent compounds like capsaicin (B1668287) from chili peppers.[8][9][10] Activation of TRPV1 leads to a depolarizing influx of cations, primarily Ca2+ and Na+, triggering action potentials in nociceptive neurons.[9] Resiniferatoxin (B1680534) (RTX), a potent analog of capsaicin found in the resin spurge Euphorbia resinifera, is thousands of times more potent than capsaicin at activating TRPV1.[11]
TRPA1 Agonists (Mustard Oil and Formalin): The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is another crucial sensor for irritant and inflammatory compounds.[12][13] It is activated by a wide range of electrophilic molecules, including allyl isothiocyanate (the pungent compound in mustard oil) and formalin.[4][12] Like TRPV1, TRPA1 is a non-selective cation channel, and its activation contributes to the sensation of pain and neurogenic inflammation.[14] Many toxins and irritants activate both TRPV1 and TRPA1.[15]
Animal Venoms: A vast array of animal venoms from spiders, scorpions, and snakes contain peptides and proteins that target various ion channels involved in pain signaling, including TRPV1, TRPA1, and voltage-gated sodium and potassium channels.[3][16][17][18] These venoms often contain a cocktail of toxins that act synergistically to produce rapid and intense pain.
Section 2: Quantitative Comparison of Toxin Potency
A significant gap in the current literature is the lack of quantitative data on the pain-inducing potency of this compound. While its effects are described as extreme and persistent, dose-response studies to determine metrics such as the half-maximal effective concentration (EC50) for sensory neuron activation or the median effective dose (ED50) for inducing pain-related behaviors in animal models have not been published.
The following table summarizes available quantitative data for other well-characterized toxins. This data is essential for contextualizing the potency of this compound once such information becomes available.
| Toxin | Molecular Target | Potency (EC50/ED50) | Species/Assay | Reference |
| This compound | Unknown | Data not available | - | - |
| Capsaicin | TRPV1 | ~2.5 - 10 mg/kg (i.p.) | Rat (anti-inflammatory) | [19] |
| Resiniferatoxin | TRPV1 | ~1000x more potent than capsaicin | General | [11] |
| Formalin | TRPA1 | 1-5% solution (s.c.) | Mouse/Rat (formalin test) | [20][21] |
| Mustard Oil (AITC) | TRPA1 | ~38% of dural afferents activated | Rat (in vivo) | [22] |
Note: The potency of toxins can vary significantly depending on the experimental model, species, and route of administration. The data presented here are for illustrative purposes.
Section 3: Experimental Protocols for Assessing Pain-Inducing Effects
Standardized and reproducible preclinical models are crucial for characterizing and comparing the pain-inducing properties of novel compounds like this compound. The following are detailed methodologies for key behavioral assays used to assess pain in rodents.
Hot Plate Test
Principle: This test measures the latency of a rodent to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface. It is a classic assay for evaluating thermal nociception.[8][12][17]
Methodology:
-
Apparatus: A commercially available hot plate apparatus with precise temperature control.
-
Acclimation: Individually acclimate mice to the testing room for at least 30-60 minutes before the experiment.[17]
-
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (typically 52-55°C).[12][17]
-
Gently place the mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[8]
-
The latency to the first clear pain response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is pre-determined to prevent tissue damage. If the animal does not respond within this time, it is removed from the apparatus.[17]
-
-
Data Analysis: The latency to respond is the primary endpoint. A shorter latency indicates a lower pain threshold.
Von Frey Test
Principle: This assay assesses mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. It uses calibrated filaments to apply a specific force to the plantar surface of the rodent's paw.[15][18][23]
Methodology:
-
Apparatus: A set of von Frey filaments with varying stiffness or an electronic von Frey apparatus. The animal is placed in a chamber with a mesh floor that allows access to the paws.[15][18]
-
Acclimation: Acclimate the mice to the testing chambers for at least one hour before testing.[16]
-
Procedure:
-
Beginning with a filament below the expected threshold, apply it to the mid-plantar surface of the hind paw with enough force to cause it to bend.[16]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% withdrawal threshold. If there is a response, a weaker filament is used next. If there is no response, a stronger filament is used.[15]
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the pattern of responses. A lower threshold indicates increased mechanical sensitivity.
Formalin Test
Principle: The formalin test is a model of continuous inflammatory pain. A dilute formalin solution is injected into the paw, eliciting a biphasic pain response. The early phase (Phase I) is due to direct activation of nociceptors, while the late phase (Phase II) is associated with inflammation and central sensitization.[20][24][25]
Methodology:
-
Apparatus: A transparent observation chamber.
-
Acclimation: Acclimate the mice to the observation chamber for at least 30 minutes prior to the injection.[26]
-
Procedure:
-
Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of a dilute formalin solution (typically 1-5%) into the plantar surface of the hind paw.[20][21]
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection) and Phase II (15-40 minutes post-injection).[24]
-
-
Data Analysis: The total time spent exhibiting pain behaviors is quantified for each phase.
Section 4: Signaling Pathways and Experimental Workflows
Signaling Pathways in Toxin-Induced Pain
The following diagrams illustrate the known signaling pathway for TRPV1/TRPA1 agonists and a proposed, hypothetical pathway for this compound, highlighting the current knowledge gap.
Caption: Known signaling cascade for TRPV1 and TRPA1 agonists.
Caption: Proposed pathway for this compound, highlighting the unknown receptor.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparison of the pain-inducing effects of this compound and other toxins.
Caption: Workflow for comparing pain-inducing effects of toxins.
Conclusion and Future Directions
This compound stands out as a remarkably potent pain-inducing natural product, yet the molecular underpinnings of its algesic activity remain a compelling mystery. In contrast, toxins such as capsaicin and resiniferatoxin have well-defined mechanisms of action centered on the activation of TRPV1. The lack of quantitative comparative data for this compound highlights a critical need for future research. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. Elucidating the target and signaling pathway of this compound will not only unravel the mystery of the stinging tree's intense pain but also has the potential to reveal novel targets for the development of new analgesic drugs. Furthermore, understanding its unique properties could lead to the development of this compound-based therapeutics, potentially for both pain modulation and cancer treatment.[4]
References
- 1. Physiology, Nociception - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction [mdpi.com]
- 7. Peptide from Sea Anemone Metridium senile Affects Transient Receptor Potential Ankyrin-repeat 1 (TRPA1) Function and Produces Analgesic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Neurotoxins Acting on TRPV1—Building a Molecular Template for the Study of Pain and Thermal Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of Pain Genes—Capsaicin vs Resiniferatoxin: Reassessment of Transcriptomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. media.jax.org [media.jax.org]
- 14. mdpi.com [mdpi.com]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Comparative anti-inflammatory properties of Capsaicin and ethyl-aAcetate extract of Capsicum frutescens linn [Solanaceae] in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 23. mmpc.org [mmpc.org]
- 24. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 25. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 26. web.mousephenotype.org [web.mousephenotype.org]
Cross-Validation of Moroidin's Binding Site on Tubulin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tubulin-binding agent moroidin with other established microtubule inhibitors. This analysis is supported by experimental data to cross-validate its binding site and mechanism of action.
This compound, a bicyclic peptide, has been identified as a potent inhibitor of tubulin polymerization.[1] Understanding its precise interaction with tubulin is crucial for its development as a potential therapeutic agent. This guide compares this compound's performance against well-characterized tubulin binders—colchicine, vinblastine, and paclitaxel—focusing on tubulin polymerization inhibition, cytotoxic effects, and cell cycle arrest. Molecular docking studies have suggested that this compound binds to the vinca (B1221190) alkaloid site on tubulin.[2][3]
Comparative Analysis of Tubulin-Targeting Agents
The following tables summarize the quantitative data comparing this compound with colchicine, a colchicine-site binder, vinblastine, a vinca-site binder, and paclitaxel, a taxane-site binder.
| Compound | Binding Site on β-Tubulin | Mechanism of Action | IC50 for Tubulin Polymerization Inhibition (µM) | Reference |
| This compound | Vinca Alkaloid Site (Predicted) | Inhibits microtubule assembly | 3.0 | [1] |
| Colchicine | Colchicine Site | Inhibits microtubule assembly | ~10.0 | [1] |
| Vinblastine | Vinca Alkaloid Site | Inhibits microtubule assembly | 0.43 | [4] |
| Paclitaxel | Taxane (B156437) Site | Promotes microtubule assembly | N/A (Stabilizer) |
Table 1: Comparison of in vitro tubulin polymerization inhibition by this compound and other tubulin-targeting agents. IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.
| Compound | Cell Line | IC50 for Cytotoxicity (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | Not explicitly stated in abstract | [2][3] |
| H1299 (Lung Carcinoma) | 8.3 ± 0.7 | [2] | |
| U87 (Glioblastoma) | 9.6 ± 1.8 | [2] | |
| U251 (Glioblastoma) | 5.2 ± 0.8 | [2] | |
| HCT116 (Colon Carcinoma) | 9.9 ± 1.7 | [2] | |
| Vinblastine | A549 (Lung Carcinoma) | Data not available in searched abstracts | |
| Paclitaxel | A549 (Lung Carcinoma) | 1.645 (at 48h) | [5] |
Table 2: Comparative cytotoxicity of this compound and other tubulin-targeting agents in various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| This compound | A549 (Lung Carcinoma) | Arrested cells in the G2/M phase | [2][3] |
| Vinblastine | A549 (Lung Carcinoma) | Induces G2/M phase arrest | |
| Paclitaxel | A549 (Lung Carcinoma) | Blocks cells in G2/M phase |
Table 3: Comparison of the effects of this compound and other tubulin-targeting agents on the cell cycle.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
GTP (Guanosine-5'-triphosphate) solution
-
Test compounds (this compound, Colchicine, Vinblastine)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
On ice, prepare a reaction mixture containing purified tubulin at a final concentration of 2-4 mg/mL in GTB.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10% (v/v).
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
-
The IC50 value is determined by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Competitive Binding Assay (Mass Spectrometry-Based)
This assay is used to determine if a test compound binds to a specific site on tubulin by measuring its ability to compete with a known ligand for that site.
Materials:
-
Purified tubulin
-
Known ligands for the colchicine, vinca, and taxane sites (e.g., colchicine, vinblastine, paclitaxel)
-
Test compound (this compound)
-
Ultrafiltration devices
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate purified tubulin with a known ligand and varying concentrations of the test compound (this compound).
-
Separate the unbound ligand from the tubulin-ligand complex using ultrafiltration.
-
Quantify the concentration of the unbound known ligand in the filtrate using a validated LC-MS/MS method.
-
A decrease in the amount of bound known ligand with increasing concentrations of the test compound indicates competition for the same binding site.
-
The binding affinity (Ki) of the test compound can be calculated from the IC50 of the competition curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a compound.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds (this compound, Vinblastine, Paclitaxel)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Visualizations
Logical Relationship of Tubulin Inhibitor Binding Sites
A diagram illustrating the distinct binding sites for major classes of tubulin inhibitors on the αβ-tubulin heterodimer.
Experimental Workflow for Validating this compound's Binding Site
A flowchart outlining the experimental steps to validate the tubulin binding site and mechanism of action of this compound.
References
- 1. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Moroidin's Cytotoxic Profile: A Comparative Analysis Across Cancer Cell Lines
Moroidin, a bicyclic peptide originally isolated from the stinging plant Dendrocnide moroides, has demonstrated significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of its in vitro efficacy, details the experimental methodologies used to ascertain its effects, and illustrates its mechanism of action.
Comparative Cytotoxicity of this compound
This compound exhibits differential cytotoxicity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for several cell lines. The data clearly indicates that the human lung adenocarcinoma cell line, A549, is particularly sensitive to this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 3.2 ± 0.5[1] |
| U251 | Glioblastoma | 5.2 ± 0.8[1] |
| H1299 | Non-Small Cell Lung Cancer | 8.3 ± 0.7[1] |
| U87 | Glioblastoma | 9.6 ± 1.8[1] |
| HCT116 | Colorectal Carcinoma | 9.9 ± 1.7[1] |
| MCF-7 | Breast Adenocarcinoma | Less Effective |
Mechanism of Action: Microtubule Disruption and Apoptosis
This compound exerts its anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.[2][3][4] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[1][2][3][4]
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
This compound-Induced Apoptotic Signaling Pathway
This compound's interaction with tubulin is believed to initiate a signaling cascade that culminates in apoptosis. Molecular docking studies have shown that this compound has a high binding potential to the vinca (B1221190) alkaloid site on tubulin.[2][3][4] This disruption of microtubule polymerization activates the intrinsic apoptotic pathway.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: A549 cells are seeded in 6-well plates. After 24 hours, the cells are treated with this compound at concentrations of 0, 2.5, 5, and 10 µM for 24 hours.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Apoptosis Analysis (Western Blot)
-
Cell Lysis and Protein Quantification: A549 cells are treated with this compound as described for the cell cycle analysis. After treatment, cells are lysed, and the total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for key apoptosis-related proteins, such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
Evaluating the Specificity of Moroidin as a Tubulin Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of moroidin, a bicyclic peptide with potent antimitotic activity, and compares its specificity as a tubulin inhibitor against established agents: paclitaxel (B517696), vinca (B1221190) alkaloids (represented by vinblastine), and colchicine (B1669291). This document synthesizes available experimental data, details relevant experimental protocols, and visualizes key mechanisms to offer an objective resource for cancer research and drug development.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature makes them a prime target for anticancer therapeutics.[1][2] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[3][4] These agents are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.[4]
This compound , a natural bicyclic peptide isolated from plants of the Urticaceae and Amaranthaceae families, has been identified as a potent inhibitor of tubulin polymerization.[5][6][7] This guide aims to contextualize the activity of this compound by comparing it with three major classes of tubulin inhibitors, each with a distinct binding site and mechanism of action.
Comparative Analysis of Tubulin Inhibitors
This section provides a comparative overview of this compound, paclitaxel, vinblastine, and colchicine, focusing on their mechanism of action, binding sites, and available quantitative data on their efficacy.
Mechanism of Action and Binding Sites
The specificity of tubulin inhibitors is largely determined by their unique binding sites on the αβ-tubulin heterodimer, which dictates their effect on microtubule dynamics.
-
This compound : This bicyclic peptide inhibits tubulin polymerization, leading to microtubule destabilization.[6][7] Molecular docking studies suggest that this compound binds to the vinca alkaloid site on β-tubulin.[3][7] This binding prevents the assembly of tubulin dimers into microtubules.[6][7]
-
Paclitaxel (Taxanes) : In contrast to destabilizing agents, paclitaxel is a microtubule-stabilizing agent .[4] It binds to the taxane-binding site on the interior surface of the β-tubulin subunit within the microtubule, promoting the polymerization of tubulin and stabilizing the resulting microtubules against depolymerization.[4]
-
Vinblastine (Vinca Alkaloids) : Vinblastine is a classic microtubule-destabilizing agent that binds to the vinca alkaloid-binding site on β-tubulin, at the interface between two tubulin heterodimers.[8] This binding inhibits tubulin polymerization and can lead to the formation of paracrystalline aggregates of tubulin at high concentrations.
-
Colchicine : Colchicine is another potent microtubule-destabilizing agent .[9] It binds to the colchicine-binding site on β-tubulin, which is located at the interface between the α- and β-tubulin subunits.[8][9] This interaction prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice, thereby inhibiting polymerization.[9]
Diagram: Mechanism of Action of Different Tubulin Inhibitors
Caption: Mechanisms of action for different classes of tubulin inhibitors.
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data for this compound and other tubulin inhibitors. It is critical to note that the data presented is compiled from different studies, and direct comparison of absolute IC50 values may be misleading due to variations in experimental conditions.
Table 1: Inhibition of Tubulin Polymerization (IC50 Values)
| Compound | IC50 (µM) | Notes |
| This compound | ~3.0 | Potent inhibitor of tubulin polymerization.[6] |
| Colchicine | ~1.0 - 10.6 | A well-characterized tubulin polymerization inhibitor. One study suggests this compound is not as potent as colchicine.[3][4][10] |
| Vinblastine | ~0.4 - 1.0 | Potent inhibitor of tubulin polymerization.[4] |
| Paclitaxel | Not Applicable | Paclitaxel is a microtubule stabilizer and promotes polymerization; its efficacy is not measured by inhibition of polymerization.[4] |
Table 2: Cytotoxicity in A549 Human Lung Carcinoma Cells (IC50 Values)
| Compound | IC50 | Incubation Time | Notes |
| This compound | Not explicitly reported for A549, but demonstrated cytotoxic effects.[3][7] | Not specified | Induces apoptosis in A549 cells.[3][7] |
| Paclitaxel | ~0.0024 - 1.92 µM | 48 - 72 hours | Cytotoxicity is highly dependent on exposure duration.[11][12][13] |
| Vinblastine | Data not readily available for direct comparison in A549. | - | - |
| Colchicine | Data not readily available for direct comparison in A549. | - | - |
Table 3: Cytotoxicity in Other Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | H1299 | Non-small cell lung cancer | 8.3 ± 0.7 |
| U87 | Glioblastoma | 9.6 ± 1.8 | |
| U251 | Glioblastoma | 5.2 ± 0.8 | |
| HCT116 | Colorectal carcinoma | 9.9 ± 1.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of tubulin inhibitors.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.
Diagram: Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol (B35011) on ice. Prepare serial dilutions of the test compounds (this compound, colchicine, etc.) and a vehicle control.
-
Assay Setup: Add the compound dilutions to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Data Analysis: The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve. The extent of polymerization is represented by the plateau phase. Inhibition is observed as a decrease in both the Vmax and the final optical density compared to the vehicle control. IC50 values are calculated from dose-response curves.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of the effects of a compound on the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment: Seed A549 cells on sterile glass coverslips in a multi-well plate. Treat the cells with the desired concentrations of tubulin inhibitors for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS). Incubate with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Diagram: Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G2/M phase is quantified to determine the extent of mitotic arrest.
Discussion and Future Directions
This compound emerges as a potent microtubule-destabilizing agent with a mechanism of action that aligns with vinca alkaloid-site binders.[3][7] While direct, side-by-side quantitative comparisons with other major tubulin inhibitors are lacking in the current literature, the available data suggests that this compound's inhibitory effect on tubulin polymerization is significant, with an IC50 in the low micromolar range.[6] One study, however, indicates it may be less potent than colchicine in a cellular context.[3][7]
The specificity of this compound for the vinca alkaloid binding site presents an interesting avenue for the development of new anticancer agents, particularly in the context of overcoming resistance to taxanes or colchicine-site binders. The complex bicyclic peptide structure of this compound may offer unique interactions within the binding pocket, potentially leading to a distinct biological profile.
To fully elucidate the specificity and therapeutic potential of this compound, future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound with paclitaxel, vinblastine, and colchicine using standardized in vitro and cell-based assays are crucial for a definitive assessment of its relative potency.
-
Binding Affinity Determination: Quantitative measurement of the binding affinity (Kd) of this compound to tubulin will provide a more precise understanding of its interaction with its target.
-
Elucidation of Effects on Microtubule Dynamics: Detailed analysis of this compound's impact on the parameters of microtubule dynamic instability (e.g., growth and shortening rates, catastrophe and rescue frequencies) will offer deeper insights into its mechanism of action.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the antitumor efficacy, pharmacokinetic properties, and toxicity profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Moroidin vs. Vinca Alkaloids: A Comparative Analysis of Potency and Mechanism of Action
For Immediate Release
This guide provides a comprehensive comparison of the anti-mitotic agent moroidin with established vinca (B1221190) alkaloids, offering researchers, scientists, and drug development professionals a detailed overview of their relative potency, mechanisms of action, and the experimental evidence supporting these findings.
Introduction
This compound, a bicyclic peptide found in the stinging nettle Dendrocnide moroides, and vinca alkaloids, derived from the Madagascar periwinkle, are both potent inhibitors of tubulin polymerization, a critical process for cell division. This shared mechanism of action makes them valuable candidates for anti-cancer drug development. This guide presents a side-by-side comparison of their efficacy, drawing upon available in vitro data.
Data Presentation: Potency Comparison
The following tables summarize the available quantitative data on the potency of this compound and various vinca alkaloids. Table 1 focuses on the direct inhibition of tubulin polymerization, while Table 2 presents the cytotoxic effects on the human lung carcinoma cell line, A549.
Table 1: Inhibition of Tubulin Polymerization (IC50 Values)
| Compound | IC50 (µM) | Source |
| This compound | 3.0 | [1][2][3] |
| Vinblastine | Not uniformly reported for direct polymerization inhibition in these sources | |
| Vincristine (B1662923) | Not uniformly reported for direct polymerization inhibition in these sources |
Table 2: Cytotoxicity in A549 Human Lung Carcinoma Cells (IC50 Values)
| Compound | IC50 | Incubation Time | Assay | Source |
| This compound | Cytotoxic effects noted, specific IC50 not provided in the primary source | Not specified | Not specified | [2][4] |
| Vincristine | 171.5 nM | 48 hours | MTT Assay | [5] |
| Vincristine | 0.56 µM | 48 hours | MTT Assay | [6] |
| Vincristine | Resistance observed in A549/VCR cell line | 48 hours | MTT Assay | [7] |
| Vinblastine | 0.002 µg/mL | Not specified | Not specified | [8] |
| Vinorelbine | 27.40 nM | 48 hours | MTT Assay | [9] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to measure the inhibition of tubulin polymerization and cell viability.
Tubulin Polymerization Inhibition Assay
This assay biochemically determines the ability of a compound to inhibit the formation of microtubules from purified tubulin. The protocol typically involves the following steps:
-
Reagent Preparation: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., PIPES, MgCl2, EGTA) containing GTP.
-
Incubation: The tubulin solution is incubated with various concentrations of the test compound (e.g., this compound or a vinca alkaloid) or a vehicle control.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is determined from the dose-response curve.
A fluorescence-based version of this assay can also be used, where a fluorescent reporter that binds to polymerized tubulin is employed.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. A typical protocol for A549 cells is as follows:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and vinca alkaloids.
Caption: this compound's inhibitory effect on the ERK/β-catenin signaling pathway.
Caption: Vinca alkaloid-induced apoptosis via NF-κB and JNK pathways.
Experimental Workflow
The logical flow of the experimental procedures described is depicted below.
Caption: Workflow for comparing the potency of this compound and vinca alkaloids.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Survivin expression modulates the sensitivity of A549 lung cancer cells resistance to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Moroidin as a Potential Anti-Tumor Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moroidin, a bicyclic peptide first identified in the venomous Australian stinging tree Dendrocnide moroides, has emerged as a promising candidate for cancer chemotherapy.[1] Its anti-tumor properties stem from its ability to inhibit tubulin polymerization, a mechanism shared with established chemotherapeutic agents like vincristine (B1662923) and paclitaxel (B517696).[1] This guide provides a comparative overview of the in vitro anti-tumor efficacy of this compound against other tubulin-targeting agents, supported by available experimental data. While in vivo validation of this compound's efficacy in animal models is not yet available in published literature, the following in vitro data provides a strong foundation for future preclinical and clinical development.
Comparative Analysis of In Vitro Cytotoxicity
This compound and its analog, celogentin C, have demonstrated cytotoxic effects against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and celogentin C in comparison to the well-established anti-tumor drugs, Paclitaxel and Vincristine.
| Compound | A549 (Lung Carcinoma) | U87 (Glioblastoma) | HCT116 (Colon Carcinoma) | Other Cell Lines |
| This compound | Not Reported | 9.6 ± 1.8 µM | 9.9 ± 1.7 µM | H1299 (Lung): 8.3 ± 0.7 µM, U251 (Glioblastoma): 5.2 ± 0.8 µM |
| Celogentin C | Toxic (Specific IC50 not reported) | Not Reported | Not Reported | Not Reported |
| Paclitaxel | ~1.35 nM - 2.6 µM | Not Reported | Not Reported | HeLa (Cervical): IC50 range 2.5 - 7.5 nM |
| Vincristine | Not Reported | Not Reported | Not Reported | HeLa (Cervical): IC50 data available |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a compilation from multiple sources for comparative purposes.[2][3][4]
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division.[5] It inhibits the polymerization of tubulin, the protein subunit of microtubules. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[5] Molecular docking studies suggest that this compound binds to the vinca (B1221190) alkaloid site on tubulin.[5]
Signaling Pathways Implicated in this compound's Anti-Tumor Activity
In vitro studies have indicated that this compound's induction of apoptosis involves the intrinsic mitochondrial pathway.[5] Furthermore, it has been shown to affect the AKT signaling pathway.[5] In glioblastoma cells, this compound has been observed to inhibit the ERK/β-catenin-mediated epithelial-mesenchymal transition (EMT) pathway.
Caption: this compound's primary mechanism of action.
Caption: Intrinsic mitochondrial apoptosis pathway induced by this compound.
Caption: Inhibition of the ERK/β-catenin pathway by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (this compound), positive control (e.g., Paclitaxel, Vincristine), and vehicle control (e.g., DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin (final concentration ~2-3 mg/mL) in GTB supplemented with 1 mM GTP and 10-15% glycerol.
-
Add the test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance (turbidity) at 340-350 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
-
Data Analysis:
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Reagents and Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Culture cells to the desired confluency and treat with the test compound (this compound) for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in different populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells[1]
-
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Reagents and Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
Caption: General experimental workflow for in vitro evaluation.
Conclusion and Future Directions
The available in vitro data strongly suggests that this compound is a potent anti-tumor agent with a clear mechanism of action targeting tubulin polymerization. Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines at micromolar concentrations warrants further investigation. The elucidation of its involvement in key signaling pathways provides a deeper understanding of its cellular effects.
The critical next step in the development of this compound as a therapeutic agent is the validation of its anti-tumor efficacy in in vivo animal models. Such studies will be essential to assess its pharmacological properties, including bioavailability, stability, and potential toxicity, and to establish a preliminary therapeutic window. The successful biosynthesis of this compound in plants like tobacco paves the way for producing sufficient quantities for these crucial preclinical studies.[1] Future research should also focus on structure-activity relationship studies of this compound analogs to potentially enhance its potency and drug-like properties.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
